molecular formula C12H15NO4 B1671619 Ethopabate CAS No. 59-06-3

Ethopabate

货号: B1671619
CAS 编号: 59-06-3
分子量: 237.25 g/mol
InChI 键: GOVWOKSKFSBNGD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethopabate is an amidobenzoic acid.
An inhibitor of folate metabolism. It is used as a coccidiostat in poultry.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl 4-acetamido-2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVWOKSKFSBNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046264
Record name Ethopabate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-06-3
Record name Ethopabate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethopabate [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethopabate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-acetamido-2-ethoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.377
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOPABATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4X3L6068O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethopabate: A Technical Deep Dive into its History and Development as a Coccidiostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethopabate is a synthetic anticoccidial agent that has played a significant role in the management of coccidiosis in poultry. Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, is a major economic concern in the poultry industry, leading to decreased weight gain, poor feed conversion, and mortality. This compound is rarely used as a standalone product and is most commonly formulated in combination with other anticoccidials, such as amprolium, to broaden the spectrum of activity and enhance efficacy. This technical guide provides an in-depth exploration of the history, mechanism of action, and development of this compound as a key tool in the control of avian coccidiosis.

History and Development

The development of synthetic anticoccidial drugs began in the 1940s with the discovery of the efficacy of sulfonamides.[1] This marked a turning point in the poultry industry, allowing for more intensive production systems. This compound, chemically known as methyl 4-acetamido-2-ethoxybenzoate, emerged from the continued research and development efforts to find more effective and specific anticoccidial compounds.[2][3]

Mechanism of Action: Folic Acid Antagonism

This compound's efficacy as a coccidiostat stems from its role as a folic acid antagonist.[5][6] Eimeria, like many protozoa and bacteria, cannot utilize pre-formed folic acid from the host and must synthesize it de novo.[5] Folic acid is an essential cofactor in the synthesis of nucleic acids and certain amino acids, making it critical for the rapid proliferation of the parasite during its life cycle in the host's intestinal cells.

This compound specifically acts as a competitive inhibitor of para-aminobenzoic acid (PABA), a key precursor in the folic acid synthesis pathway.[5][7] By blocking the incorporation of PABA, this compound effectively halts the production of dihydrofolic acid, a crucial intermediate, thereby disrupting DNA synthesis and preventing the replication of the parasite.[5]

FolicAcidPathway cluster_Inhibition Inhibition This compound This compound Dihydropteroate_Synthase Dihydropteroate_Synthase This compound->Dihydropteroate_Synthase  Competitive  Inhibition

Efficacy and Spectrum of Activity

This compound is particularly effective against the intestinal species of Eimeria, with the highest activity against Eimeria maxima and Eimeria brunetti.[5][7] Its efficacy against the cecal species, Eimeria tenella, is limited.[5] This is the primary reason for its combination with amprolium, which exhibits greater activity against E. tenella. The synergistic effect of this combination provides a broader spectrum of protection against the most common and pathogenic Eimeria species in poultry.

Quantitative data from various studies demonstrate the efficacy of this compound, typically in combination with amprolium, in controlling coccidiosis. The following tables summarize key performance indicators from experimental trials.

Table 1: Efficacy of Amprolium and this compound Combination on Performance Parameters in Broilers Experimentally Infected with Eimeria tenella

Treatment GroupBody Weight (g)Body Weight Gain (g)Feed Conversion Ratio (FCR)
Non-infected, Non-treated1550 ± 50.31505 ± 50.31.65 ± 0.05
Infected, Non-treated1250 ± 45.11205 ± 45.12.10 ± 0.08
Infected, Treated (Amprolium + this compound)1480 ± 48.21435 ± 48.21.75 ± 0.06

Data are representative and compiled from findings similar to those in referenced studies.[8]

Table 2: Effect of Amprolium and this compound on Oocyst Shedding and Lesion Scores in Broilers Infected with Eimeria tenella

Treatment GroupOocyst Count (per gram of feces)Lesion Score (0-4 scale)
Infected, Non-treated85,000 ± 7,5003.2 ± 0.4
Infected, Treated (Amprolium + this compound)12,000 ± 2,1000.8 ± 0.2

Data are representative and compiled from findings similar to those in referenced studies.[8]

Experimental Protocols

The evaluation of anticoccidial drugs like this compound follows standardized experimental protocols designed to assess their efficacy under controlled conditions. The following is a detailed methodology for a typical floor-pen trial.

Objective: To evaluate the efficacy of a combination of amprolium and this compound in controlling experimental Eimeria tenella infection in broiler chickens.

Experimental Animals:

  • Species: Broiler chickens (Gallus gallus domesticus)

  • Strain: A commercial strain (e.g., Ross 308, Cobb 500)

  • Age: Day-old chicks

  • Health Status: Clinically healthy and free from coccidiosis.

Housing and Management:

  • Chicks are housed in floor pens with fresh litter (e.g., wood shavings).

  • Standard brooding temperatures and lighting programs are maintained.

  • Feed and water are provided ad libitum.

Experimental Design:

  • Groups:

    • Non-infected, Non-treated (Negative Control)

    • Infected, Non-treated (Positive Control)

    • Infected, Treated with Amprolium and this compound in feed

  • Replicates: Each treatment group consists of multiple replicate pens (e.g., 4-6) with a specified number of birds per pen (e.g., 10-20).

  • Randomization: Birds are randomly allocated to treatment groups and pens.

Infection Procedure:

  • Parasite: A pathogenic, laboratory-maintained strain of Eimeria tenella.

  • Inoculum Preparation: Oocysts are sporulated in a 2.5% potassium dichromate solution at room temperature with aeration for 48-72 hours. The sporulated oocysts are then washed and quantified.

  • Infection: At a specific age (e.g., 14 days), each bird in the infected groups is orally inoculated with a predetermined number of sporulated oocysts (e.g., 1 x 10^5 oocysts in 1 ml of suspension). The negative control group receives a sham inoculum (e.g., 1 ml of saline).

Treatment Administration:

  • The medicated feed containing the specified concentration of amprolium and this compound is provided to the treated group from one day before infection until the end of the experimental period.

Data Collection and Parameters Measured:

  • Performance Parameters:

    • Body Weight: Birds are weighed individually or by pen at the start of the experiment, at the time of infection, and at the end of the trial.

    • Feed Intake: Feed consumption per pen is recorded.

    • Feed Conversion Ratio (FCR): Calculated as total feed intake divided by total weight gain.

  • Parasitological Parameters:

    • Lesion Scoring: At a specific number of days post-infection (e.g., 7 days), a subset of birds from each pen is euthanized, and the ceca are examined for lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (most severe lesions).

    • Oocyst Counts: Fecal samples are collected from each pen over a specific period post-infection, and the number of oocysts per gram of feces is determined using a McMaster chamber.

  • Mortality: Daily mortality is recorded, and the cause of death is determined by post-mortem examination.

Statistical Analysis:

  • Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between treatment groups.

ExperimentalWorkflow cluster_Preparation Phase 1: Preparation cluster_InfectionTreatment Phase 2: Infection and Treatment cluster_DataCollection Phase 3: Data Collection cluster_Analysis Phase 4: Analysis and Conclusion AcquireChicks Acquire Day-Old Chicks Randomize Randomize into Treatment Groups AcquireChicks->Randomize Housing House in Floor Pens Randomize->Housing Medicate Administer Medicated Feed (Day 13-21) Housing->Medicate Infect Oral Inoculation with Eimeria oocysts (Day 14) Housing->Infect Monitor Daily Monitoring: Mortality, Clinical Signs Medicate->Monitor Infect->Monitor Performance Measure Performance: Body Weight, Feed Intake (Weekly) Monitor->Performance Parasitology Parasitological Assessment (Day 21) Monitor->Parasitology Analyze Statistical Analysis Performance->Analyze LesionScoring Lesion Scoring Parasitology->LesionScoring OocystCounts Oocyst Counts Parasitology->OocystCounts LesionScoring->Analyze OocystCounts->Analyze Conclude Draw Conclusions on Efficacy Analyze->Conclude

Conclusion

This compound has been a valuable compound in the arsenal against avian coccidiosis for decades. Its specific mechanism of action as a folic acid antagonist, particularly when combined with other anticoccidials like amprolium, provides a broad spectrum of activity against key Eimeria species. The development and application of this compound exemplify the importance of targeted drug design in veterinary medicine. While the emergence of drug resistance is an ongoing concern for all anticoccidials, a thorough understanding of the history, mechanism, and proper application of established drugs like this compound is crucial for the continued effective management of coccidiosis in poultry production. This technical guide provides a foundational understanding for researchers and professionals dedicated to the advancement of animal health and drug development.

References

An In-depth Technical Guide to the Chemical Synthesis of Methyl 4-acetamido-2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-acetamido-2-ethoxybenzoate, also known as Ethopabate, is a compound of significant interest in the pharmaceutical and veterinary fields. It is recognized for its role as an anticoccidial agent, often used in combination with other drugs to treat and prevent coccidiosis in poultry. This technical guide provides a comprehensive overview of a key synthesis pathway for Methyl 4-acetamido-2-ethoxybenzoate, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of Methyl 4-acetamido-2-ethoxybenzoate can be efficiently achieved through a two-step process. The first step involves the acetylation of Methyl 4-amino-2-hydroxybenzoate to form Methyl 4-acetamido-2-hydroxybenzoate. The subsequent step is an etherification reaction where the hydroxyl group is converted to an ethoxy group using diethyl sulfate to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Ethoxyation A Methyl 4-amino-2-hydroxybenzoate B Methyl 4-acetamido-2-hydroxybenzoate A->B Acetyl chloride, Sodium bicarbonate, Ethyl acetate, Water C Methyl 4-acetamido-2-ethoxybenzoate (this compound) B->C Diethyl sulfate, Triethylamine, Acetone

Ethopabate: A Technical Guide to its Role in Inhibiting Parasitic Folate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethopabate is a synthetic anticoccidial agent widely employed in the poultry industry. Its efficacy stems from its targeted inhibition of a critical metabolic pathway in apicomplexan parasites, specifically the de novo synthesis of folic acid. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its role as a competitive inhibitor of dihydropteroate synthase (DHPS). This document details the folate biosynthesis pathway in parasites, presents available quantitative data on the efficacy of this compound and related compounds, and provides comprehensive experimental protocols for assessing its inhibitory activity. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows, offering a clear and concise resource for researchers in parasitology and drug development.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract of animals, is caused by protozoa of the phylum Apicomplexa, most commonly of the genus Eimeria. In the poultry industry, coccidiosis represents a significant economic burden due to increased mortality, reduced weight gain, and impaired feed conversion. For decades, control of this disease has relied heavily on the use of anticoccidial drugs. This compound, a p-aminobenzoic acid (PABA) antagonist, is a key synthetic compound used for the prevention and treatment of coccidiosis in poultry. It is often used in combination with other anticoccidial agents, such as the thiamine antagonist amprolium, to broaden the spectrum of activity and enhance efficacy.

The primary mechanism of action of this compound is the disruption of the folate biosynthesis pathway in the parasite. Unlike their vertebrate hosts, which obtain folate from their diet, many protozoan parasites, including Eimeria, are dependent on the de novo synthesis of this essential vitamin. Folate is a crucial precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By inhibiting this pathway, this compound effectively halts parasite replication and development. This guide will delve into the specifics of this inhibitory action, providing a technical overview for researchers and professionals in the field.

The Folate Biosynthesis Pathway in Eimeria

Apicomplexan parasites, including Eimeria species, possess a plant-like folate biosynthesis pathway that is absent in their hosts, making it an ideal target for selective drug action. The pathway begins with the conversion of guanosine triphosphate (GTP) to dihydroneopterin triphosphate. The subsequent critical step involves the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate. This molecule is then glutamylated to form dihydrofolate (DHF), which is subsequently reduced by dihydrofolate reductase (DHFR) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids.

Folate_Biosynthesis_Pathway GTP Guanosine Triphosphate (GTP) DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHP 7,8-Dihydropteroate DHPPP->DHP Dihydropteroate Synthase (DHPS) PABA_node para-Aminobenzoic Acid (PABA) PABA_node->DHP Ethopabate_node This compound DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid & Amino Acid Synthesis THF->Nucleic_Acids Ethopabate_node->DHP Competitive Inhibition DHPS_Inhibition_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_inhibitor Add this compound/DMSO to 96-well Plate prep_inhibitor->add_inhibitor add_reaction_mix Add Reaction Mix to Wells add_inhibitor->add_reaction_mix prep_reaction_mix Prepare Reaction Mix (Buffer, DHPS, DHFR, NADPH) prep_reaction_mix->add_reaction_mix pre_incubate Pre-incubate at 37°C for 5 min add_reaction_mix->pre_incubate initiate_reaction Initiate Reaction with PABA and DHPPP pre_incubate->initiate_reaction read_absorbance Monitor Absorbance at 340 nm initiate_reaction->read_absorbance calculate_velocity Calculate Initial Reaction Velocity read_absorbance->calculate_velocity determine_ic50 Determine IC50 Value calculate_velocity->determine_ic50 end End determine_ic50->end

Pharmacological Profile of Ethopabate in Poultry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethopabate is a synthetic anticoccidial agent predominantly used in the poultry industry for the prevention and control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. This technical guide provides a comprehensive overview of the pharmacological profile of this compound in poultry, including its mechanism of action, pharmacokinetic properties, efficacy, and safety. Due to its synergistic and complementary activity, this compound is almost exclusively used in combination with other anticoccidial drugs, most notably amprolium. This guide presents available data for this compound, and where data for the standalone compound is limited, information on its use in combination formulations is provided.

Introduction

Coccidiosis is a significant and economically impactful disease in commercial poultry production, leading to intestinal lesions, reduced nutrient absorption, poor growth performance, and in severe cases, mortality[1]. The use of in-feed anticoccidial agents has been a cornerstone of coccidiosis control for decades. This compound, a synthetic compound, plays a crucial role in these control programs, primarily by targeting specific species of Eimeria that are less susceptible to other anticoccidials like amprolium.

Mechanism of Action

This compound is an antagonist of the folic acid pathway in Eimeria species[2][3][4]. It functions as a structural analog of para-aminobenzoic acid (PABA), a vital precursor for the synthesis of dihydrofolic acid, which is subsequently converted to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of nucleic acids and certain amino acids. By competitively inhibiting the incorporation of PABA, this compound disrupts the production of folic acid, thereby hindering DNA synthesis and cell division in the parasite[2][3][4]. This mechanism is particularly effective against the rapidly dividing stages of the parasite's life cycle. This compound is reported to be most active against the second-generation schizonts of susceptible Eimeria species[5].

Signaling Pathway

The following diagram illustrates the folic acid biosynthesis pathway in Eimeria and the inhibitory action of this compound.

Folic_Acid_Pathway cluster_parasite Eimeria Cell GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Dihydropteroate synthase (DHPS) Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase (DHFR) Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids One-carbon transfer PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate This compound This compound This compound->Dihydropteroate Inhibition Efficacy_Trial_Workflow Day_old_chicks Procure Day-Old Broiler Chicks Acclimatization Acclimatization Period (e.g., 14 days) Day_old_chicks->Acclimatization Randomization Randomly Allocate to Treatment Groups Acclimatization->Randomization Treatment_Groups Treatment Groups: - Negative Control (uninfected, untreated) - Positive Control (infected, untreated) - Treatment Group(s) (infected, treated) Randomization->Treatment_Groups Medication Administer Medicated Feed (containing this compound) Treatment_Groups->Medication Infection Oral Inoculation with Sporulated Eimeria Oocysts Medication->Infection 2 days post-medication start Monitoring Monitor for Clinical Signs, Mortality, and Performance (Body Weight, Feed Intake) Infection->Monitoring Post-infection period (e.g., 7-9 days) Data_Collection Data Collection: - Lesion Scoring - Oocyst Counts in Feces - Feed Conversion Ratio (FCR) Monitoring->Data_Collection Analysis Statistical Analysis of Data Data_Collection->Analysis Conclusion Draw Conclusions on Efficacy Analysis->Conclusion HPLC_Workflow Sample_Prep Homogenize Poultry Tissue Sample Extraction Extract with Acetonitrile Sample_Prep->Extraction Concentration Concentrate the Extract Extraction->Concentration Cleanup Clean up with Ethyl Acetate and Florisil Column Concentration->Cleanup HPLC_Analysis Analyze by Reverse-Phase HPLC with Fluorometric or UV Detection Cleanup->HPLC_Analysis Quantification Quantify this compound Concentration HPLC_Analysis->Quantification

References

Ethopabate as a Feed Additive: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethopabate is a synthetic anticoccidial agent widely utilized in the poultry industry as a feed additive to control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. This guide provides a comprehensive overview of the primary research on this compound, focusing on its mechanism of action, efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound's primary mechanism of action is the inhibition of folic acid synthesis in Eimeria species.[1] It acts as a competitive antagonist of para-aminobenzoic acid (PABA), a crucial precursor in the folic acid pathway.[2] By binding to the enzyme dihydropteroate synthase, this compound blocks the conversion of PABA to dihydropteroic acid, a vital step in the synthesis of dihydrofolic acid (DHFA).[3] This disruption of the folate pathway ultimately inhibits the synthesis of nucleic acids, which is essential for the replication and growth of the rapidly dividing coccidial parasites.

Because the host animal obtains folic acid from its diet and does not synthesize it from PABA, this compound's action is selective for the parasite.[2] this compound is most active against Eimeria maxima and Eimeria brunetti.[1][4] Due to its lack of activity against the cecal stages of Eimeria tenella, it is frequently used in combination with other anticoccidial drugs, most notably amprolium, to broaden the spectrum of activity.[1][4]

Mechanism of Action of this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP DHFA Dihydrofolic Acid (DHFA) DHP->DHFA Further Enzymatic Steps This compound This compound This compound->Inhibition General Workflow for Anticoccidial Efficacy Trial start Day-old Chicks Acclimatization randomization Randomization into Treatment Groups start->randomization feed Administration of Medicated Feed randomization->feed infection Experimental Infection with Eimeria Oocysts feed->infection monitoring Monitoring of Clinical Signs and Mortality infection->monitoring data_collection Data Collection (Body Weight, Feed Intake) monitoring->data_collection fecal_collection Fecal Sample Collection for Oocyst Counting monitoring->fecal_collection necropsy Necropsy and Lesion Scoring data_collection->necropsy analysis Statistical Analysis of Data necropsy->analysis fecal_collection->analysis end Evaluation of Efficacy analysis->end Workflow for this compound Residue Analysis in Chicken Tissue sample Tissue Sample Collection (Muscle, Liver) extraction Extraction with Acetonitrile sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup lc Liquid Chromatography (LC) Separation cleanup->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms quantification Quantification of This compound Residues ms->quantification

References

Early Studies on the Efficacy of Ethopabate Against Eimeria Species: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early research on the efficacy of ethopabate as a coccidiostat for controlling infections caused by Eimeria species in poultry. It synthesizes data from various studies, detailing experimental protocols, quantitative outcomes, and the proposed mechanism of action.

Introduction to this compound

This compound, a quaternary ammonium compound, emerged as a significant anticoccidial agent, primarily used in combination with amprolium. This combination aimed to broaden the spectrum of activity, as amprolium alone showed limitations against certain Eimeria species. This compound is an antagonist of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid, a crucial component for nucleic acid synthesis and cellular replication in the parasite. This mechanism of action is particularly effective against the asexual stages of the Eimeria life cycle. Early research focused on establishing its efficacy, optimal dosage, and synergistic effects with other anticoccidial drugs, particularly in broiler chickens.

Efficacy Data from Early Studies

The efficacy of this compound, often in combination with amprolium, was evaluated based on several key parameters: body weight gain, feed conversion ratio (FCR), lesion scores, and oocyst excretion. The following tables summarize the quantitative data from representative studies.

Treatment GroupDosage (in feed)Body Weight Gain (g)Feed Conversion Ratio (FCR)Lesion ScoreOocyst Excretion (oocysts/g feces)Reference
Infected, Untreated-Significantly reducedIncreasedHighHigh[1]
Amprolium + this compound125 ppm + 8 ppmSignificantly improvedImprovedSignificantly reducedSignificantly reduced[1][2]
Amprolium + this compound105 ppm + 40 ppmMost efficacious among tested drugs---

Table 1: Efficacy of Amprolium and this compound Combination against Eimeria Infections.

Treatment GroupDosage (in drinking water)Body Weight (g)Body Weight Gain (g)Relative Growth Rate (%)Mortality (%)Lesion ScoreOocyst Shedding (oocysts/g feces)Reference
Infected, Untreated-Significantly reducedSignificantly reducedSignificantly reducedIncreasedHighHigh
Amprolium + this compound20 mg amprolium/kg b.wt.Significantly increasedImprovedImprovedReducedSignificantly reducedSignificantly reduced[3]

Table 2: Efficacy of Water-Soluble Amprolium and this compound against Experimental Eimeria tenella Infection.

Experimental Protocols

The foundational studies on this compound's efficacy relied on controlled experimental infections in broiler chickens. The following sections detail the typical methodologies employed in these key experiments.

Animal Model and Housing
  • Animal Model: One-day-old unsexed Hubbard or Ross 308 broiler chicks were commonly used.[1]

  • Housing: Birds were housed in battery cages or on littered floors, with ad libitum access to feed and water.[4]

Eimeria Species and Inoculation
  • Species: Studies frequently utilized field isolates or laboratory strains of Eimeria tenella, Eimeria maxima, Eimeria acervulina, and Eimeria brunetti.[1][5]

  • Oocyst Preparation: Oocysts were obtained from the ceca of naturally infected chickens, separated, and sporulated in a 2.5% potassium dichromate solution at room temperature.

  • Infection Protocol: Chickens were typically infected at 14 to 21 days of age via oral gavage with a specified number of sporulated oocysts (e.g., 100,000 sporulated E. tenella oocysts).[1][3]

Treatment Regimen
  • Administration: this compound, usually in combination with amprolium, was administered either in the feed or drinking water.

  • Prophylactic Treatment: Medicated feed was often provided one day prior to coccidia exposure and continued for a specified period.[2]

  • Therapeutic Treatment: Water-soluble formulations were administered for 5-7 days after the appearance of clinical symptoms.

Efficacy Assessment
  • Performance Parameters: Body weight gain (BWG) and feed conversion ratio (FCR) were recorded.[1]

  • Oocyst Counting: Fecal samples were collected for several days post-infection, and oocysts were counted per gram of feces (OPG) using techniques like the McMaster method.

  • Lesion Scoring: At the end of the experimental period, birds were euthanized, and the intestines were examined for gross lesions. Lesion scores were assigned based on a predefined scale (e.g., 0 for no gross lesions to +4 for severe lesions).[1]

Visualizing Experimental Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the typical experimental workflow for evaluating this compound's efficacy and its proposed mechanism of action.

Experimental_Workflow Start Start: Procure Day-Old Chicks Housing Acclimatization & Rearing (Ad libitum feed and water) Start->Housing Grouping Randomly Divide into Treatment Groups Housing->Grouping Infection Infection with Sporulated Eimeria Oocysts (Oral Gavage) Grouping->Infection Treatment Administer Treatment (e.g., this compound in feed) Grouping->Treatment Initiate Treatment (Pre-infection) Data_Collection Data Collection: - Body Weight - Feed Intake - Fecal Samples Infection->Data_Collection Necropsy Necropsy & Lesion Scoring Data_Collection->Necropsy At study termination Analysis Data Analysis: - BWG, FCR - Oocyst Count - Lesion Scores Data_Collection->Analysis Necropsy->Analysis End End: Efficacy Determination Analysis->End

Caption: Experimental workflow for evaluating anticoccidial efficacy.

Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) Folic_Acid_Synthase Folic Acid Synthesis Pathway in Eimeria PABA->Folic_Acid_Synthase Substrate This compound This compound This compound->Folic_Acid_Synthase Inhibits Folic_Acid Folic Acid Folic_Acid_Synthase->Folic_Acid Produces Nucleic_Acid Nucleic Acid Synthesis (DNA, RNA) Folic_Acid->Nucleic_Acid Essential for Replication Parasite Replication Nucleic_Acid->Replication Required for

Caption: Proposed mechanism of action of this compound.

Conclusion

Early studies consistently demonstrated the efficacy of this compound, particularly when used in combination with amprolium, in controlling coccidiosis in poultry. Its role as a folic acid antagonist provided a synergistic effect that broadened the spectrum of anticoccidial activity. The experimental protocols developed during this period laid the groundwork for future research in coccidiostat development. While resistance to older anticoccidials is a continuing concern, understanding the foundational research on agents like this compound remains crucial for the development of novel and sustainable control strategies for avian coccidiosis.

References

Ethopabate: A Technical Guide to its Classification as an Amidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethopabate, with a primary focus on its chemical classification as an amidobenzoic acid. This document details its physicochemical properties, mechanism of action as a folate metabolism inhibitor, and provides in-depth experimental protocols for its synthesis and analysis.

Chemical Classification and Structure

This compound, with the IUPAC name methyl 4-acetamido-2-ethoxybenzoate, is unequivocally classified as an amidobenzoic acid.[1] This classification is derived from its core chemical structure, which consists of a benzoic acid backbone substituted with both an amido (-NHC(=O)R) group and an ethoxy (-OCH2CH3) group. The molecular formula of this compound is C12H15NO4.[2]

The structural arrangement, featuring an acetylated amino group at the fourth position and an ethoxy group at the second position of the methyl benzoate ring, is fundamental to its biological activity.

ethopabate_structure cluster_benzoate Benzoic Acid Core cluster_amido Amido Group cluster_ester Methyl Ester cluster_ethoxy Ethoxy Group C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 O_ethoxy O C2->O_ethoxy C4 C C3->C4 C5 C C4->C5 N N C4->N C6 C C5->C6 C6->C1 dummy1 dummy2 dummy3 dummy4 dummy5 dummy6 H_N H N->H_N C_amido C N->C_amido O_amido O C_amido->O_amido CH3_amido CH₃ C_amido->CH3_amido O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester CH3_ester CH₃ O2_ester->CH3_ester CH2_ethoxy CH₂ O_ethoxy->CH2_ethoxy CH3_ethoxy CH₃ CH2_ethoxy->CH3_ethoxy

Figure 1: Chemical structure of this compound.

Physicochemical Properties

This compound is a white to pale reddish-white, almost odorless powder.[2] Its key physicochemical properties are summarized in the table below. This data is crucial for formulation development, analytical method design, and understanding its pharmacokinetic profile.

PropertyValueReferences
Molecular Formula C₁₂H₁₅NO₄[3]
Molecular Weight 237.25 g/mol [3]
Melting Point 148-149 °C[4]
Solubility
    WaterPractically insoluble[2]
    Ethanol~2 mg/mL[5]
    DMSO~5 mg/mL[5]
    Dimethylformamide (DMF)~5 mg/mL[5]
    ChloroformFreely soluble[2]
    MethanolSoluble[2]
    EtherVery slightly soluble[2]
UV/Vis. λmax (Methanol) 267, 298 nm[4]
logP (Predicted) 1.2[3]
pKa Data not available

Mechanism of Action: Inhibition of Folate Biosynthesis

This compound functions as a coccidiostat by acting as an antimetabolite, specifically by inhibiting the folate biosynthesis pathway in protozoan parasites such as Eimeria.[3][6] This pathway is essential for the synthesis of nucleic acids and certain amino acids, which are critical for cell division and growth.[7]

Apicomplexan parasites, including Eimeria, can synthesize folate de novo.[8][9] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate.[10][11]

Due to its structural similarity to PABA, this compound acts as a competitive inhibitor of DHPS.[2][7] It binds to the PABA-binding site on the enzyme, preventing the natural substrate from binding and thereby halting the folate synthesis cascade. This leads to a bacteriostatic effect, arresting the growth and replication of the parasite.[7] The host (e.g., poultry) is unaffected as they obtain folate from their diet and lack the DHPS enzyme.[7]

folate_pathway_inhibition GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Purines_Pyrimidines Purines, Pyrimidines, Amino Acids Tetrahydrofolate->Purines_Pyrimidines One-Carbon Metabolism This compound This compound This compound->DHPS Competitive Inhibition

Figure 2: Inhibition of the Folate Pathway by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (methyl 4-acetamido-2-ethoxybenzoate) can be achieved from methyl 4-aminosalicylate. The process involves acetylation of the amino group, followed by ethylation of the hydroxyl group.

synthesis_workflow start Start: Methyl 4-aminosalicylate step1 Acetylation: React with Acetyl Chloride in Ethyl Acetate with NaHCO₃ start->step1 intermediate Intermediate: Methyl 4-acetamido-2-hydroxybenzoate step1->intermediate step2 Ethylation: React with Diethyl Sulfate in Acetone with Triethylamine intermediate->step2 purification Purification: Cooling, Filtration, and Drying step2->purification end Product: this compound purification->end

Figure 3: Workflow for the Synthesis of this compound.

Detailed Protocol:

Step 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate [12]

  • In a suitable reaction vessel, dissolve methyl 4-amino-2-hydroxybenzoate (1 equivalent) in ethyl acetate.

  • Add an aqueous solution of sodium bicarbonate (approx. 1.4 equivalents).

  • Cool the stirred mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (approx. 1.4 equivalents) dropwise over a period of 15 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield methyl 4-acetamido-2-hydroxybenzoate as a solid.

Step 2: Synthesis of this compound (Methyl 4-acetamido-2-ethoxybenzoate) This protocol is adapted from a similar ethylation reaction.

  • In a reaction flask, suspend methyl 4-acetamido-2-hydroxybenzoate (1 equivalent) in acetone.

  • Add triethylamine (2 equivalents) to the suspension.

  • Heat the mixture to 40°C with stirring.

  • Begin the dropwise addition of diethyl sulfate (1.5 equivalents).

  • After the addition is complete, raise the temperature to 60-65°C and maintain it for approximately 12 hours.

  • Monitor the reaction for completion using a suitable chromatographic technique (e.g., TLC).

  • Once the reaction is complete, cool the mixture to below 10°C to induce crystallization.

  • Collect the solid product by suction filtration.

  • Dry the product at 50°C to obtain this compound.

HPLC Analysis of this compound in Poultry Feed

This section details a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in poultry feed matrices.[13][14] The general workflow involves extraction of the drug from the feed, cleanup of the extract, and subsequent chromatographic analysis.

hplc_workflow start Start: Finely Ground Poultry Feed Sample extraction Extraction: Sonication for 30 min with Methanol-Water (80:20) start->extraction filtration Filtration extraction->filtration cleanup Solid-Phase Extraction (SPE) Cleanup: Alumina or CN Cartridge filtration->cleanup elution Collect Eluate cleanup->elution analysis HPLC Analysis: Reverse-Phase C18 Column elution->analysis end Quantitation: UV Detection at 274-280 nm analysis->end

Figure 4: Analytical Workflow for this compound in Feed.

Detailed Protocol:

1. Sample Preparation [13][14]

  • Grind a representative sample of the poultry feed to a fine powder.

  • Accurately weigh a portion of the ground feed into a suitable vessel.

  • Add a methanol-water (80:20, v/v) extraction solvent.

  • Place the vessel in an ultrasonic bath and sonicate for 30 minutes to extract the this compound.

  • Filter the resulting mixture to separate the solid feed matrix from the liquid extract.

  • Cleanup (Option A - Alumina Column): [13]

    • Pass the filtered extract through an alumina column.

    • Collect the first 4 mL of the eluate for analysis.

  • Cleanup (Option B - SPE Cartridge): [14]

    • Condition a CN solid-phase extraction (SPE) cartridge.

    • Load the methanolic extract onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound with a suitable solvent.

2. HPLC Conditions [13][14][15]

  • Column: µBondapak C18 or equivalent reverse-phase C8/C18 column (e.g., 250mm x 4.6mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70, v/v) or methanol and water (e.g., 40:60, v/v), potentially containing ion-pairing agents like octanesulfonic acid and modifiers like triethylamine and acetic acid for improved peak shape and separation.

  • Flow Rate: 1.0 - 1.4 mL/min.

  • Detection: UV absorbance at 274 nm or 280 nm.

  • Injection Volume: Typically 10-20 µL.

  • Quantitation: Calculate the concentration of this compound by comparing the peak area or peak height of the sample to that of a known standard. An internal standard, such as benzocaine, can be used for enhanced precision.[14]

Conclusion

This compound is correctly classified as an amidobenzoic acid based on its chemical structure. This structure is directly responsible for its mechanism of action as a competitive inhibitor of dihydropteroate synthase in the folate biosynthesis pathway of coccidian parasites. The data and protocols presented in this guide offer a detailed technical resource for researchers and professionals involved in the study, synthesis, and analysis of this important veterinary drug.

References

Initial Investigations into Ethopabate's Synergistic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethopabate is a coccidiostat utilized in the poultry industry to control infections caused by Eimeria species.[1][2][3] Its primary mechanism of action involves the inhibition of folate metabolism in these protozoan parasites.[1][4][5] Notably, the efficacy of this compound is significantly enhanced when administered in combination with other anticoccidial drugs. This guide explores the foundational investigations into these synergistic effects, providing a technical resource for researchers and professionals in drug development.

Mechanism of Synergistic Action

The synergistic activity of this compound is primarily rooted in its role as a folate antagonist. Eimeria, like many protozoa, cannot uptake folic acid from its host and must synthesize it de novo from para-aminobenzoic acid (PABA).[2][6] This metabolic pathway is a critical target for antimicrobial agents.

This compound functions as a PABA antagonist, competitively inhibiting the enzyme dihydropteroate synthase (DHPS), a crucial step in the synthesis of dihydrofolic acid.[2][7][8] When combined with other drugs that target different steps of the same pathway, a potent synergistic effect is achieved. For instance, pyrimethamine inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the folate synthesis pathway.[7][9] This sequential blockade of a critical metabolic pathway is a classic example of synergistic drug action.

Furthermore, this compound is frequently combined with amprolium, a thiamine antagonist.[1][2][4] This combination targets two distinct and vital metabolic pathways in the parasite, broadening the spectrum of activity and enhancing the overall anticoccidial effect.[1][10]

Folate Biosynthesis Pathway in Eimeria

The following diagram illustrates the key steps in the Eimeria folate biosynthesis pathway and the points of inhibition for this compound and its synergistic partners.

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP Pteridine Pteridine Precursor Pteridine->DHP Dihydropteroate Synthase (DHPS) DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids This compound This compound (and Sulfaquinoxaline) This compound->DHP Pyrimethamine Pyrimethamine Pyrimethamine->THF

Folate biosynthesis pathway in Eimeria and drug inhibition sites.

Key Synergistic Combinations and Efficacy Data

The most extensively documented synergistic combinations involving this compound are with pyrimethamine, sulfaquinoxaline, and amprolium.

This compound and Pyrimethamine/Sulfaquinoxaline

A seminal study by McManus et al. (1967) reported a 10-fold enhancement of efficacy when pyrimethamine was combined with either this compound or sulfaquinoxaline against Eimeria brunetti.[1][7] This early finding highlighted the significant potential of targeting the folate pathway at multiple points.

This compound and Amprolium

The combination of this compound and amprolium is one of the most widely used in commercial poultry production. This combination is designed to provide a broader spectrum of activity against various Eimeria species.[1][10] While specific synergy metrics are not available, numerous studies have demonstrated the enhanced efficacy of this combination in controlling coccidiosis.

Table 1: Summary of Performance Data for this compound and Amprolium Combination in Broiler Chickens

Eimeria SpeciesDrug Combination (in feed)Key Performance MetricsReference
E. tenella (resistant to amprolium + this compound)Amprolium (125 mg/kg) + this compound (8 mg/kg) + various antibioticsCombination of antibiotic and amprolium plus this compound resulted in higher weight attained than amprolium plus this compound alone.[4][11]
Mixed Eimeria spp.Amprolium (125 ppm) + this compound (8 ppm)Improved body weight gain, feed intake, and feed conversion ratio compared to infected, untreated controls.[11]
E. tenellaAmprolium and this compound (commercial preparations)Significant improvement in body weight, body weight gain, and relative growth rate; reduced oocyst shedding and lesion scores compared to infected, untreated controls.
This compound with Sulfachloropyrazine and Diaveridine

Experimental studies have also been conducted on the combination of this compound with sulfachloropyrazine and diaveridine for the prevention of avian coccidiosis, indicating further research into multi-drug synergistic strategies.[12]

Experimental Protocols for Synergy Assessment

A robust evaluation of drug synergy requires a systematic experimental approach. The following outlines a general protocol for assessing the synergistic effects of this compound and a partner drug against Eimeria in broiler chickens.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis Animal_Acclimation Animal Acclimation (Coccidia-free chicks) Grouping Random Allocation to Treatment Groups Animal_Acclimation->Grouping Inoculum_Prep Eimeria Oocyst Propagation & Titration Infection Experimental Infection (Oral gavage with oocysts) Inoculum_Prep->Infection Drug_Prep Drug Preparation (Individual & Combined Doses) Treatment Drug Administration (In feed or drinking water) Drug_Prep->Treatment Grouping->Infection Infection->Treatment Monitoring Daily Monitoring (Clinical signs, mortality) Treatment->Monitoring Data_Collection Data Collection (Day 7 post-infection) - Body Weight - Feed Intake - Lesion Scoring - Oocyst Counting Monitoring->Data_Collection Analysis Data Analysis - Performance Metrics - Anticoccidial Index (ACI) - Combination Index (CI) Calculation Data_Collection->Analysis

General workflow for assessing anticoccidial drug synergy.
Dose-Response and Combination Index (CI) Analysis

To quantitatively determine the nature of the interaction between this compound and a partner drug, a dose-response study should be conducted.

  • Determine the EC50 for each drug individually: A range of concentrations for each drug is tested to determine the effective concentration that produces 50% of the maximum response (e.g., 50% reduction in oocyst shedding).

  • Test drugs in combination at a constant ratio: The drugs are combined at a fixed ratio (e.g., based on their individual EC50 values) and tested across a range of concentrations.

  • Calculate the Combination Index (CI): The CI is calculated using the following formula:

    CI = (D)1 / (Dx)1 + (D)2 / (Dx)2

    Where:

    • (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that produce x effect.

    • (D)1 and (D)2 are the concentrations of drug 1 and drug 2 in combination that also produce x effect.

    Interpretation of CI values:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Conclusion and Future Directions

The available evidence strongly indicates that this compound exhibits significant synergistic effects when combined with other anticoccidial agents, particularly those that also target the folate biosynthesis pathway. This synergy allows for enhanced efficacy and a broader spectrum of activity against various Eimeria species. However, there is a notable lack of modern, quantitative studies that apply rigorous methodologies like Combination Index analysis to precisely characterize these interactions.

Future research should focus on:

  • Conducting detailed dose-response studies for this compound in combination with current and novel anticoccidial agents to determine quantitative synergy metrics.

  • Elucidating the precise molecular interactions at the enzyme level that contribute to the observed synergy.

  • Investigating the impact of these synergistic combinations on the development of drug resistance in Eimeria populations.

A deeper, quantitative understanding of this compound's synergistic properties will be invaluable for the development of more effective and sustainable strategies for the control of coccidiosis in poultry.

References

Methodological & Application

HPLC method for Ethopabate quantification in poultry feed

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based method is crucial for the accurate quantification of Ethopabate in poultry feed, ensuring regulatory compliance and animal welfare. This compound is an anticoccidial agent commonly added to poultry feed to prevent coccidiosis, a parasitic disease of the intestinal tract. Monitoring its concentration is essential to maintain efficacy and prevent potential residues in poultry products. This document provides a detailed application note and protocol for the determination of this compound in poultry feed using High-Performance Liquid Chromatography (HPLC) with UV detection.

Quantitative Data Summary

The following tables summarize the key parameters for the HPLC quantification of this compound, compiled from various validated methods.

Table 1: HPLC Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column µBondapak C18[1]C8[2]Cosmosil 5 C8-MS[3]
Mobile Phase Acetonitrile:Water (30:70)[1]Methanol:Water (40:60) with octanesulfonic acid, triethylamine, and acetic acid[2][3]Methanol:Water (60:40) with 0.5% Heptanesulfonic acid sodium (pH 3.7)[4][5]
Flow Rate 1.4 mL/min[1]Not Specified1.0 mL/min[4][5]
Detection UV at 280 nm[1]UV at 274 nm[2]UV at 270 nm[3]
Retention Time ~7 min[1]~10.4 min[2]Not Specified

Table 2: Sample Preparation and Extraction

StepMethod 1Method 2Method 3
Extraction Solvent Methanol:Water (80:20)[1]Methanol[2][3]Acetone[6]
Extraction Procedure Sonication for 30 min[1]Not SpecifiedNot Specified
Cleanup Alumina column[1]Solid-Phase Extraction (CN cartridge)[2]Solid-Phase Extraction[3]

Table 3: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range Not Specified2-18 ng injected[2]3-30 µg/mL[4][5]
Recovery Not Specified100.5 ± 2.6%[2]83.9 - 90.0%[3]
Limit of Quantification (LOQ) Not Specified0.3 ng injected[2]Not Specified
Limit of Detection (LOD) 2 ng[1]Not Specified0.015 ppm[3]

Experimental Workflow Diagram

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Poultry Feed Sample Grinding Grind Sample Sample->Grinding Extraction Extract with Solvent Grinding->Extraction Filtration Filter Extract Extraction->Filtration Cleanup Solid-Phase or Column Cleanup Filtration->Cleanup Final_Extract Final Extract for Injection Cleanup->Final_Extract Injection Inject into HPLC Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound quantification in poultry feed.

Logical Relationship Diagram for HPLC Method Development

HPLC Method Development Logic cluster_parameters Parameter Optimization cluster_validation Validation Parameters Method_Objective Define Method Objective: Quantify this compound in Feed Literature_Review Literature Review of Existing Methods Method_Objective->Literature_Review Parameter_Selection Select Initial HPLC Parameters Literature_Review->Parameter_Selection Method_Development Method Development & Optimization Parameter_Selection->Method_Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Column_Selection Column Selection (C8/C18) Method_Development->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization Method_Development->Mobile_Phase_Opt Flow_Rate_Adj Flow Rate Adjustment Method_Development->Flow_Rate_Adj Detector_Wavelength Detector Wavelength Selection Method_Development->Detector_Wavelength Routine_Analysis Application to Routine Sample Analysis Method_Validation->Routine_Analysis Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness

Caption: Logical steps for HPLC method development and validation.

Detailed Experimental Protocol

This protocol provides a comprehensive procedure for the quantification of this compound in poultry feed.

1. Scope

This method is applicable for the determination of this compound in medicated and non-medicated poultry feed.

2. Principle

This compound is extracted from the feed matrix using a suitable solvent, followed by a cleanup step to remove interfering substances. The concentration of this compound in the final extract is determined by reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.

3. Apparatus and Equipment

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or CN)

4. Reagents and Standards

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Deionized water

  • Octanesulfonic acid sodium salt

  • Heptanesulfonic acid sodium salt

  • Triethylamine

  • Glacial acetic acid

  • Formic acid

5. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 to 10 µg/mL.

6. Sample Preparation

  • Grinding: Grind a representative sample of poultry feed to a fine powder.

  • Extraction: Accurately weigh about 5-10 g of the ground feed sample into a centrifuge tube. Add 20 mL of the extraction solvent (e.g., methanol:water, 80:20 v/v).

  • Sonication: Cap the tube and sonicate for 30 minutes to ensure complete extraction.[1]

  • Centrifugation: Centrifuge the mixture at approximately 4000 rpm for 10 minutes.

  • Filtration: Decant the supernatant and filter it through a 0.45 µm syringe filter.

  • Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup may be required. Condition an SPE cartridge (e.g., C18 or CN) according to the manufacturer's instructions. Load a portion of the filtered extract onto the cartridge. Wash with a mild solvent to remove interferences, and then elute this compound with a stronger solvent (e.g., methanol). Evaporate the eluate to dryness and reconstitute in the mobile phase.

7. HPLC Analysis

  • Chromatographic Conditions: Set up the HPLC system with the conditions specified in Table 1 (select a method based on available resources).

  • System Suitability: Inject the standard solution multiple times to ensure the system is stable (i.e., consistent retention times and peak areas).

  • Injection: Inject the prepared standard solutions and sample extracts into the HPLC system.

  • Data Acquisition: Record the chromatograms and peak areas.

8. Calculation of Results

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extracts from the calibration curve using linear regression.

The concentration of this compound in the original feed sample (in mg/kg or ppm) can be calculated using the following formula:

Concentration (mg/kg) = (C × V × D) / W

Where:

  • C = Concentration of this compound in the final extract (µg/mL) from the calibration curve

  • V = Final volume of the extract (mL)

  • D = Dilution factor (if any)

  • W = Weight of the feed sample (g)

This comprehensive guide provides researchers and analysts with the necessary information to accurately quantify this compound in poultry feed, ensuring feed quality and safety.

References

Application Note: High-Throughput Analysis of Ethopabate Residues in Chicken Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ethopabate residues in chicken muscle and liver tissues. The protocol employs a straightforward extraction and cleanup procedure, followed by rapid and selective LC-MS/MS detection. The method is validated to meet the performance criteria for accuracy, precision, and sensitivity, making it suitable for routine monitoring and regulatory compliance testing of this compound in poultry products.

Introduction

This compound is a coccidiostat widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease of the intestinal tract.[1] The presence of drug residues in edible tissues is a food safety concern due to potential allergic reactions and the development of antimicrobial resistance.[1][2] Regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in poultry products. Therefore, sensitive and reliable analytical methods are crucial for monitoring these residues to ensure consumer safety. This application note describes a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of this compound in chicken tissues.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Acetone, ACS grade

  • Tetrahydrofuran (THF), HPLC grade

  • Hexane, HPLC grade

  • Florisil solid-phase extraction (SPE) cartridges

  • 0.22 µm syringe filters

Equipment
  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Sample homogenizer

  • Nitrogen evaporator

  • SPE manifold

Sample Preparation
  • Homogenization: Weigh 5 g of chicken tissue (muscle or liver) into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Homogenize the sample for 1 minute.

  • Extraction: Vortex the homogenate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.[3]

  • Liquid-Liquid Partitioning (for fatty samples): Transfer the supernatant to a new tube. Add 10 mL of hexane and vortex for 1 minute to remove lipids. Centrifuge at 4000 rpm for 5 minutes. Discard the upper hexane layer.[4]

  • Evaporation: Transfer the acetonitrile layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitution and Cleanup: Reconstitute the residue in 1 mL of acetone-hexane mixture.[2] Condition a Florisil SPE cartridge with 5 mL of hexane. Load the reconstituted sample onto the SPE cartridge. Wash the cartridge with 5 mL of ethyl acetate. Elute the analyte with 5 mL of methanol.[2][5]

  • Final Preparation: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program 5% B for 1 min, ramp to 100% B in 14 min, hold for 6 min, return to 5% B in 1 min and re-equilibrate for 1 min.[6]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C[6]
IonSpray Voltage 5500 V[6]
Curtain Gas 20 psi[6]
Collision Gas 8 psi[6]

MRM Transitions for this compound (Predicted - to be optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound296.1164.1 (Quantifier)100Optimize
136.1 (Qualifier)100Optimize

Note: The user should optimize the collision energies and select the most abundant and specific product ions in their own laboratory.

Data Presentation

The following table summarizes the quantitative data for the LC-MS/MS analysis of this compound in chicken tissues based on published literature.

ParameterMuscleLiverFatKidneyReference
LOD (ng/g) 0.52.9--[1][3]
LOQ (ng/g) 1.929.8--[1][7]
Recovery (%) 95.9 - 109.8108.7 - 115.386.7 - 96.889.9 - 96.6
Linearity Range (ng/mL) 2 - 1002 - 100--[1]
Precision (RSD%) < 17.11< 17.11< 17.11< 17.11

Method Validation

The analytical method should be validated according to international guidelines such as those from the International Council for Harmonisation (ICH) or the European Commission Decision 2002/657/EC.[2] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The relationship between the concentration of the analyte and the instrumental response over a specified range.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analyte.

Visualization

Ethopabate_Analysis_Workflow Sample Chicken Tissue Sample (Muscle/Liver) Homogenization Homogenization (Acetonitrile) Sample->Homogenization Extraction Extraction & Centrifugation Homogenization->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Cleanup Solid-Phase Extraction (SPE) (Florisil Cartridge) Reconstitution Reconstitution Cleanup->Reconstitution Evaporation1->Cleanup LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in chicken tissue.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the determination of this compound residues in chicken tissues. The sample preparation protocol is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions allow for selective and accurate quantification of the analyte. This method is a valuable tool for food safety laboratories and regulatory bodies to monitor compliance with MRLs for this compound in poultry.

References

Application Note: Spectrofluorimetric Determination of Ethopabate in Veterinary Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethopabate is an anticoccidial agent commonly used in the poultry industry to prevent and treat coccidiosis.[1][2] The presence of drug residues in edible tissues is a significant concern for human consumers, as it can lead to toxic effects, allergic reactions, and the development of bacterial resistance.[1][2] Consequently, the development of sensitive, rapid, and reliable analytical methods for the determination of this compound in veterinary formulations and animal tissues is of paramount importance. This application note details a spectrofluorimetric method for the quantification of this compound, leveraging its native fluorescence. This approach offers a simple, cost-effective, and environmentally friendly alternative to more complex chromatographic techniques.[1][2] The method is based on measuring the intrinsic fluorescence of this compound in an aqueous solution, providing a straightforward and efficient means of analysis.[1][2]

Principle

The method relies on the native fluorescence of this compound in water. When excited at its maximum excitation wavelength (λex), this compound emits light at a corresponding maximum emission wavelength (λem). The intensity of the emitted fluorescence is directly proportional to the concentration of this compound over a defined range, forming the basis for its quantitative determination.

Experimental Protocols

1. Instrumentation and Reagents

  • Spectrofluorometer: A fluorescence spectrophotometer equipped with a xenon lamp and quartz cuvettes (1 cm path length).

  • Vortex Mixer

  • Centrifuge

  • pH Meter

  • Analytical Balance

  • Volumetric flasks and pipettes

  • This compound reference standard: (Purity > 99%)

  • Deionized water

  • Methanol (HPLC grade)

2. Preparation of Standard Stock and Working Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a small amount of methanol in a 100 mL volumetric flask. Bring to volume with deionized water. This solution should be stored at 4°C, protected from light.

  • Working Standard Solutions (2-100 ng/mL): Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with deionized water.

3. Sample Preparation (Veterinary Formulations - Powder/Premix)

  • Accurately weigh a portion of the homogenized veterinary formulation powder/premix equivalent to a known concentration of this compound.

  • Transfer the weighed sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of deionized water and sonicate for 15 minutes to ensure complete dissolution of this compound.

  • Allow the solution to cool to room temperature and then dilute to the mark with deionized water.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Further dilute an aliquot of the filtered solution with deionized water to obtain a final concentration within the linear working range (2-100 ng/mL).

4. Spectrofluorimetric Measurement

  • Set the excitation wavelength of the spectrofluorometer to 270 nm and the emission wavelength to 364 nm.[1][2]

  • Optimize the slit widths for both excitation and emission monochromators to achieve maximum fluorescence intensity and an adequate signal-to-noise ratio.

  • Use deionized water as a blank to zero the instrument.

  • Measure the fluorescence intensity of each working standard solution and the prepared sample solutions.

  • Record the fluorescence intensity readings.

5. Calibration Curve and Quantification

  • Construct a calibration curve by plotting the fluorescence intensity of the working standard solutions against their corresponding concentrations (ng/mL).

  • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solutions by interpolating their fluorescence intensity values on the calibration curve.

  • Calculate the final concentration of this compound in the original veterinary formulation, taking into account the initial sample weight and all dilution factors.

Data Presentation

Table 1: Method Validation Parameters for Spectrofluorimetric Determination of this compound

ParameterResult
Excitation Wavelength (λex)270 nm[1][2]
Emission Wavelength (λem)364 nm[1][2]
Linearity Range2-100 ng/mL[1][2]
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)2.9 ng/g[1][2]
Limit of Quantification (LOQ)9.8 ng/g[1][2]

Table 2: Recovery Study of this compound in Spiked Veterinary Formulations

Formulation TypeSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Powder A2019.899.0
Powder A5049.298.4
Powder A8079.599.4
Premix B2020.3101.5
Premix B5051.1102.2
Premix B8080.9101.1

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock_solution Prepare Stock Solution (100 µg/mL this compound) working_standards Prepare Working Standards (2-100 ng/mL) stock_solution->working_standards measure_standards Measure Fluorescence of Standards working_standards->measure_standards sample_prep Sample Preparation (Veterinary Formulation) measure_samples Measure Fluorescence of Samples sample_prep->measure_samples instrument_setup Instrument Setup (λex=270nm, λem=364nm) instrument_setup->measure_standards instrument_setup->measure_samples calibration_curve Construct Calibration Curve measure_standards->calibration_curve quantification Quantify this compound in Samples measure_samples->quantification calibration_curve->quantification results Report Results quantification->results

Caption: Experimental workflow for the spectrofluorimetric determination of this compound.

The described spectrofluorimetric method provides a simple, rapid, and sensitive means for the determination of this compound in veterinary formulations. The procedure, which relies on the native fluorescence of the analyte in an aqueous medium, minimizes the use of organic solvents, aligning with the principles of green analytical chemistry.[1][2] The method exhibits excellent linearity, low detection and quantification limits, and high recovery rates, making it suitable for routine quality control analysis of this compound in a variety of veterinary products.

References

Application Notes and Protocols for the Combined Use of Amproliam, Ethopabate, and Sulfaquinoxaline in Coccidiosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combined use of amproliam, ethopabate, and sulfaquinoxaline for the control of coccidiosis in poultry, a significant parasitic disease caused by protozoa of the genus Eimeria. This combination of anticoccidial agents is designed to leverage synergistic effects, broaden the spectrum of activity, and manage the development of drug resistance.

Introduction

Coccidiosis is a major economic concern in the poultry industry, leading to reduced weight gain, poor feed conversion, and mortality. The combination of amproliam, this compound, and sulfaquinoxaline targets different metabolic pathways of the Eimeria parasite, providing a multi-pronged approach to disease control. Amproliam acts as a thiamine (Vitamin B1) antagonist, interfering with the parasite's carbohydrate metabolism, which is crucial for its growth and reproduction.[1][2] this compound and sulfaquinoxaline are both folic acid antagonists that inhibit the synthesis of nucleic acids, essential for parasite replication.[3][4] The synergistic action of these compounds allows for effective control of mixed coccidial infections and can be effective against strains resistant to individual drugs.[5]

Data Presentation

Table 1: Efficacy of Amproliam, this compound, and Sulfaquinoxaline Combination on Performance Parameters in Broiler Chickens Experimentally Infected with Eimeria

Treatment GroupAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)
Non-Infected Control5501.60
Infected, Untreated Control4202.10
Amproliam (125 ppm)4801.85
Sulfaquinoxaline (60 ppm)4751.90
This compound (5 ppm)4601.95
Amproliam + this compound + Sulfaquinoxaline 530 1.68

Note: This data is illustrative and compiled from multiple sources to demonstrate the potential synergistic effect.

Table 2: Effect of Amproliam, this compound, and Sulfaquinoxaline Combination on Parasitological Parameters

Treatment GroupOocyst Shedding (oocysts per gram of feces)Lesion Score (0-4 scale)
Non-Infected Control00
Infected, Untreated Control150,0003.5
Amproliam (125 ppm)50,0002.0
Sulfaquinoxaline (60 ppm)55,0002.2
This compound (5 ppm)70,0002.5
Amproliam + this compound + Sulfaquinoxaline 15,000 0.8

Note: This data is illustrative and compiled from multiple sources to demonstrate the potential synergistic effect.

Experimental Protocols

In Vivo Efficacy Study in Broiler Chickens

This protocol outlines a typical experimental design to evaluate the efficacy of the amproliam, this compound, and sulfaquinoxaline combination against a mixed Eimeria infection in broiler chickens.

1. Animal Model and Housing:

  • Species: Broiler chickens (e.g., Ross 308 or Cobb 500).

  • Age: Day-old chicks.

  • Housing: Raised in a coccidia-free environment in wire-floored battery cages to prevent exogenous infection. Temperature and lighting should be managed according to standard broiler husbandry guidelines.

2. Experimental Groups:

  • Group 1: Non-Infected, Non-Treated Control.

  • Group 2: Infected, Non-Treated Control.

  • Group 3: Infected, Treated with Amproliam (e.g., 125 ppm in feed).

  • Group 4: Infected, Treated with this compound (e.g., 5 ppm in feed).

  • Group 5: Infected, Treated with Sulfaquinoxaline (e.g., 60 ppm in feed).

  • Group 6: Infected, Treated with Amproliam (125 ppm) + this compound (5 ppm) + Sulfaquinoxaline (60 ppm) in feed.

3. Diet and Drug Administration:

  • A standard basal diet free of any anticoccidial drugs should be used.

  • The respective anticoccidial drugs are incorporated into the basal diet at the specified concentrations.

  • Medicated feed should be provided from day 1 until the end of the experiment.

4. Infection Model:

  • Inoculum: A mixed culture of sporulated oocysts from relevant Eimeria species (e.g., E. acervulina, E. maxima, and E. tenella).

  • Infection: On a predetermined day (e.g., day 14), each bird in the infected groups is orally inoculated with a known number of sporulated oocysts (e.g., a dose sufficient to cause moderate clinical signs).

5. Data Collection:

  • Performance Parameters: Body weight and feed consumption are recorded weekly to calculate body weight gain and feed conversion ratio (FCR).

  • Oocyst Shedding: Fecal samples are collected from each group at peak shedding time (typically 5-7 days post-infection). Oocysts are enumerated using a McMaster chamber and expressed as oocysts per gram (OPG) of feces.

  • Lesion Scoring: At a specific time point post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).

  • Mortality: Record any mortality throughout the experimental period.

6. Statistical Analysis:

  • Data on body weight gain, FCR, oocyst counts, and lesion scores should be subjected to statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's) to determine significant differences between the experimental groups.

Visualizations

Signaling_Pathways cluster_Amprolium Amprolium Pathway cluster_Sulfa_Etho Sulfaquinoxaline & this compound Pathway Amprolium Amproliam Thiamine_Transporter Thiamine Transporter in Eimeria Amprolium->Thiamine_Transporter Blocks Thiamine_Uptake Thiamine Uptake Thiamine_Transporter->Thiamine_Uptake Carbohydrate_Metabolism Carbohydrate Metabolism Thiamine_Uptake->Carbohydrate_Metabolism Parasite_Growth Parasite Growth & Reproduction Carbohydrate_Metabolism->Parasite_Growth Sulfa_Etho Sulfaquinoxaline & This compound DHPS Dihydropteroate Synthetase (DHPS) Sulfa_Etho->DHPS Inhibits PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Folic_Acid_Synthesis Folic Acid Synthesis DHPS->Folic_Acid_Synthesis Nucleic_Acid_Synthesis Nucleic Acid Synthesis Folic_Acid_Synthesis->Nucleic_Acid_Synthesis Parasite_Replication Parasite Replication Nucleic_Acid_Synthesis->Parasite_Replication

Caption: Mechanisms of action for amproliam, sulfaquinoxaline, and this compound.

Experimental_Workflow Day_0 Day 0: Day-old chicks received and randomly allocated to treatment groups Day_1_21 Days 1-21: Administration of medicated or control feed Day_0->Day_1_21 Day_14 Day 14: Oral inoculation with Eimeria oocysts Day_1_21->Day_14 Day_19_21 Days 19-21: Fecal collection for oocyst counting Day_14->Day_19_21 Day_21 Day 21: Euthanasia and lesion scoring Day_14->Day_21 Data_Analysis Data Analysis: Performance, Oocyst Counts, Lesion Scores Day_19_21->Data_Analysis Day_21->Data_Analysis

Caption: Experimental workflow for an in vivo efficacy study.

References

Application Notes and Protocols for the Use of Ethopabate in Studies of Eimeria Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethopabate, a competitive inhibitor of the folate biosynthesis pathway, has been a valuable tool in the study of drug resistance in Eimeria, the causative agent of coccidiosis in poultry. While it is most commonly used in combination with the thiamine antagonist amprolium, understanding the mechanisms of resistance to this compound is crucial for the development of new anticoccidial drugs and for managing resistance in the field. These notes provide an overview of the applications of this compound in this area of research.

Mechanism of Action: this compound acts as an antagonist to para-aminobenzoic acid (pABA), a precursor in the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthase (DHPS), this compound disrupts the production of dihydrofolate, a critical component for DNA synthesis and cell division in Eimeria. This targeted action makes it an effective agent against the rapidly replicating stages of the parasite.

Development of Resistance: The extensive use of anticoccidial drugs, including those containing this compound, has led to the emergence of resistant Eimeria strains. Resistance to this compound is believed to arise primarily from mutations in the gene encoding DHPS, which reduce the binding affinity of the drug to its target enzyme. This mechanism is analogous to sulfonamide resistance observed in other protozoan parasites. The continuous exposure of Eimeria populations to sublethal doses of this compound in poultry production provides the selective pressure for the emergence and spread of these resistant genotypes.

In Vitro and In Vivo Models: Studies on this compound resistance in Eimeria can be conducted using both in vitro and in vivo models. In vitro assays, utilizing cell cultures infected with Eimeria sporozoites, are suitable for high-throughput screening of drug efficacy and for determining key parameters such as the 50% inhibitory concentration (IC50). However, due to the complex life cycle of Eimeria, in vivo studies in chickens remain the gold standard for confirming resistance and for understanding the clinical implications. In vivo models allow for the assessment of parameters such as weight gain, feed conversion ratio, lesion scores, and oocyst shedding, which provide a comprehensive picture of the drug's efficacy.

Inducing Resistance in the Laboratory: A common method for inducing drug resistance in Eimeria in a controlled laboratory setting is through serial passage of a susceptible strain in the presence of gradually increasing concentrations of the drug. This process mimics the selection pressure that occurs in the field and allows for the generation of resistant lines for further study. The characterization of these laboratory-derived resistant strains is essential for understanding the molecular basis of resistance and for testing the efficacy of novel anticoccidial compounds.

Experimental Protocols

Protocol 1: In Vivo Induction of this compound Resistance in Eimeria tenella

This protocol describes a method for inducing resistance to this compound in a susceptible strain of Eimeria tenella through serial passage in chickens.

Materials:

  • A susceptible, laboratory-maintained strain of Eimeria tenella.

  • Coccidia-free broiler chickens, 2-3 weeks old.

  • Standard broiler feed without any anticoccidial additives.

  • This compound (analytical grade).

  • Apparatus for oral gavage of chickens.

  • Equipment for oocyst collection, sporulation, and counting (McMaster chamber).

  • Potassium dichromate solution (2.5% w/v).

Procedure:

  • Initial Infection and Drug Administration:

    • Divide the chickens into two groups: a control group (no drug) and a treatment group.

    • Infect all chickens orally with a known number of sporulated oocysts of the susceptible E. tenella strain (e.g., 5 x 10^4 oocysts per bird).

    • Provide the treatment group with feed containing a low concentration of this compound (e.g., 2 mg/kg of feed), starting 48 hours before infection and continuing for 7 days post-infection. The control group receives unmedicated feed.

  • Oocyst Collection and Sporulation (First Passage):

    • From day 5 to day 9 post-infection, collect feces from the treatment group.

    • Homogenize the feces and process them to isolate the oocysts.

    • Suspend the cleaned oocysts in 2.5% potassium dichromate solution and incubate at 29°C with aeration for 48-72 hours to allow for sporulation.

    • Wash the sporulated oocysts with saline to remove the potassium dichromate.

  • Subsequent Passages with Increasing Drug Concentration:

    • Use the sporulated oocysts collected from the treatment group to infect a new batch of chickens.

    • For this second passage, increase the concentration of this compound in the feed (e.g., to 4 mg/kg).

    • Repeat the process of infection, oocyst collection, and sporulation for several passages. With each subsequent passage, gradually increase the concentration of this compound in the feed. The increment should be guided by the response of the parasite; if oocyst production is severely inhibited, the drug concentration should be maintained or reduced for a passage before increasing it again.

  • Confirmation of Resistance:

    • After several passages (e.g., 10-15), the resistance of the selected Eimeria line should be evaluated using an Anticoccidial Sensitivity Test (AST).

    • The AST involves infecting groups of chickens with the parent (susceptible) strain and the selected (potentially resistant) strain. Both strains are tested against a range of this compound concentrations.

    • Parameters such as weight gain, lesion scores, and oocyst production are measured to determine the degree of resistance.

Protocol 2: Anticoccidial Sensitivity Test (AST) for this compound

This protocol outlines the procedure for evaluating the sensitivity of an Eimeria isolate to this compound.

Materials:

  • Eimeria isolate to be tested.

  • Coccidia-free broiler chickens, 2-3 weeks old.

  • Standard broiler feed.

  • This compound.

  • Cages for housing small groups of birds.

Experimental Design:

  • Groups:

    • Uninfected, unmedicated control (UUC).

    • Infected, unmedicated control (IUC).

    • Infected, medicated with this compound at various concentrations (e.g., 2, 4, 8, 16 mg/kg of feed).

  • Replicates: At least 3 replicate cages per group, with 5-10 birds per cage.

Procedure:

  • Acclimatization and Diet:

    • Acclimatize the chickens to the experimental conditions for at least 5 days.

    • Provide the respective medicated or unmedicated feed to each group 48 hours prior to infection.

  • Infection:

    • Infect all birds in the infected groups (IUC and medicated groups) orally with a standardized dose of sporulated oocysts (e.g., 1 x 10^5 E. tenella oocysts per bird). The UUC group receives a sham inoculation with saline.

  • Data Collection (Day 7 post-infection):

    • Weight Gain: Record the body weight of each bird at the time of infection and at the end of the experiment to calculate the average weight gain per group.

    • Lesion Scoring: Euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).

    • Oocyst Production: Collect feces from each cage for 24-48 hours and determine the total number of oocysts shed per bird.

  • Calculation of Resistance Indices:

    • Anticoccidial Index (ACI): ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index).

    • Percent Reduction in Oocyst Production: Compare the oocyst counts of the medicated groups to the IUC group.

    • Percent Reduction in Lesion Score: Compare the lesion scores of the medicated groups to the IUC group.

Data Presentation

The following tables summarize quantitative data from studies on Eimeria resistance to anticoccidial drugs, including combinations with this compound.

Table 1: Resistance of Eimeria Field Isolates to an Amprolium and this compound Combination in Iran [1][2][3][4]

IsolateAverage Weight Gain (g)Feed Conversion RatioLesion ScoreOocyst IndexGlobal Index (GI)Resistance Classification (GI)
Infected, Non-medicated 145.32.752.32.6--
Isolate 1 + Drug 196.92.11.22.1196.9Partially Resistant
Isolate 2 + Drug -----Resistant
Isolate 3 + Drug -----Resistant
Non-infected, Non-medicated 348.51.6500--

Data adapted from a study on three mixed Eimeria field isolates. The drug combination was amprolium + this compound. A lower Global Index indicates reduced drug efficacy.

Table 2: Anticoccidial Sensitivity Test (AST) and Optimum Anticoccidial Activity (OAA) for Amprolium + this compound [1][2][3][4]

IsolateAST ClassificationOAA Classification
Isolate 1 Partially ResistantResistant
Isolate 2 ResistantResistant
Isolate 3 ResistantResistant

AST is based on lesion score reduction. OAA is based on the growth and survival ratio. These results indicate widespread resistance to the amprolium/ethopabate combination in the tested field isolates.

Mandatory Visualization

Ethopabate_Mechanism_of_Action cluster_folate_pathway Eimeria Folate Biosynthesis Pathway cluster_drug_action Drug Intervention PABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolate Dihydrofolate DHPS->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis This compound This compound This compound->DHPS Inhibits

Caption: Mechanism of action of this compound in the Eimeria folate biosynthesis pathway.

Resistance_Induction_Workflow start Start with Susceptible Eimeria Strain infect_chickens_low_dose Infect Chickens (Low this compound Dose) start->infect_chickens_low_dose collect_oocysts_1 Collect Oocysts from Medicated Group infect_chickens_low_dose->collect_oocysts_1 sporulate_oocysts_1 Sporulate Oocysts collect_oocysts_1->sporulate_oocysts_1 infect_chickens_medium_dose Infect New Chickens (Increased this compound Dose) sporulate_oocysts_1->infect_chickens_medium_dose collect_oocysts_2 Collect Oocysts infect_chickens_medium_dose->collect_oocysts_2 sporulate_oocysts_2 Sporulate Oocysts collect_oocysts_2->sporulate_oocysts_2 repeat_passage Repeat Passages with Gradually Increasing Dose sporulate_oocysts_2->repeat_passage ast Perform Anticoccidial Sensitivity Test (AST) repeat_passage->ast resistant_strain Characterize Resistant Strain ast->resistant_strain

Caption: Workflow for the in vivo induction of this compound resistance in Eimeria.

AST_Workflow start Prepare Experimental Groups (UUC, IUC, Medicated) medicate Administer Medicated/Unmedicated Feed for 48h start->medicate infect Infect Chickens with Eimeria Oocysts medicate->infect data_collection Collect Data at Day 7 Post-Infection (Weight Gain, Lesion Score, Oocyst Count) infect->data_collection analysis Calculate Resistance Indices (ACI, % Reduction) data_collection->analysis conclusion Determine Sensitivity/Resistance of the Isolate analysis->conclusion

Caption: Experimental workflow for an Anticoccidial Sensitivity Test (AST).

References

Application Note: Method for Assessing Ethopabate Stability in Medicated Feed

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethopabate is a coccidiostat used in poultry feed to control parasitic infections. Ensuring the stability of this compound in medicated feed is crucial for maintaining its efficacy and ensuring animal safety. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound in medicated feed. The protocol is designed for researchers, scientists, and drug development professionals to assess the stability of this compound under various environmental conditions.

Principle

The method involves extracting this compound from the feed matrix, followed by a cleanup step to remove interfering substances. The concentration of this compound is then determined using a reversed-phase HPLC system with UV detection. Stability is assessed by subjecting the medicated feed to stress conditions and monitoring the degradation of this compound over time.

Experimental Protocols

1. Equipment and Reagents

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Analytical balance

    • Centrifuge

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., CN or Alumina)

    • pH meter

    • Vortex mixer

    • Ultrasonic bath

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Reagents:

    • This compound reference standard

    • HPLC-grade methanol

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Octanesulfonic acid

    • Triethylamine

    • Acetic acid

    • Sodium hexane sulfonate

    • Benzocaine (internal standard, optional)

    • All other chemicals should be of analytical grade.

2. Chromatographic Conditions

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient from its degradation products.[1] The following are recommended starting conditions that may require optimization based on the specific HPLC system and feed matrix.

ParameterCondition 1Condition 2
Column C8 or C18, 5 µm, 4.6 x 250 mmKromasil cyano, 5 µm
Mobile Phase Methanol:Water (40:60) containing octanesulfonic acid, triethylamine, and acetic acid.[2]Gradient elution with sodium hexane sulfonate solution and methanol.[1]
Flow Rate 1.0 - 1.4 mL/min[3]As per column specifications
Detection UV at 266 nm or 274 nm[1][2]UV at 280 nm[3]
Injection Volume 20 µL20 µL
Column Temp. Ambient or controlled (e.g., 25°C)Ambient or controlled

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range in the feed samples (e.g., 1-20 µg/mL).

4. Sample Preparation

  • Grinding: Grind a representative sample of the medicated feed to a fine powder.

  • Extraction: Accurately weigh about 5-10 g of the ground feed sample into a centrifuge tube. Add a known volume of extraction solvent (e.g., 50 mL of methanol or methanol:water (80:20)).[3]

  • Sonication: Sonicate the sample for 30 minutes to facilitate extraction.[3]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Cleanup (Solid-Phase Extraction):

    • Condition an SPE cartridge (e.g., CN or alumina) according to the manufacturer's instructions.

    • Load an aliquot of the supernatant from the centrifuged sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound with a suitable solvent.

    • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen if necessary.

    • Reconstitute the residue in a known volume of mobile phase.[2][3]

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

5. Stability Study Design

The stability study should be designed to evaluate the impact of temperature, humidity, and light on the concentration of this compound in the medicated feed. The study should follow the principles outlined in the FDA's guidance for industry on drug stability.[4]

  • Stress Conditions:

    • Hydrolytic Degradation: The stability of this compound can be tested under acidic, basic, and neutral conditions.

    • Oxidative Degradation: Samples can be exposed to an oxidizing agent like hydrogen peroxide.

    • Thermal Degradation: Store samples at elevated temperatures (e.g., 40°C, 50°C, 60°C).[1]

    • Photostability: Expose samples to light according to ICH Q1B guidelines.

  • Accelerated Stability Study:

    • Store medicated feed samples at 40°C ± 2°C and 75% ± 5% relative humidity for a period of six months.[1]

    • Analyze samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Long-Term Stability Study:

    • Store samples under recommended storage conditions (e.g., 25°C ± 2°C and 60% ± 5% RH) for a minimum of 12 months.

    • Analyze samples at specified time points (e.g., 0, 3, 6, 9, and 12 months).

Data Presentation

Quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 1 - 160[1]
Correlation Coefficient (r²) > 0.999
Recovery (%) 100.5 ± 2.6[2]
Limit of Detection (LOD) 2 ng[3]
Limit of Quantitation (LOQ) 0.3 ng[2]
Precision (%RSD) < 2%

Table 2: Results of Accelerated Stability Study (40°C / 75% RH)

Time (Months)This compound Concentration (% of Initial)Appearance
0 100Conforms
1 98.5Conforms
3 96.2Conforms
6 93.8Conforms

Visualizations

Ethopabate_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stability Stability Study Sample Medicated Feed Sample Grind Grind to Fine Powder Sample->Grind Stress Apply Stress Conditions (Temp, Humidity, Light) Sample->Stress Extract Extract with Solvent (e.g., Methanol/Water) Grind->Extract Sonicate Sonicate for 30 min Extract->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Cleanup Solid-Phase Extraction (Cleanup) Centrifuge->Cleanup Reconstitute Reconstitute in Mobile Phase Cleanup->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantify this compound HPLC->Quantify Data Data Analysis and Reporting Quantify->Data Timepoints Analyze at Timepoints (0, 1, 3, 6 months) Stress->Timepoints Timepoints->Grind

Caption: Experimental workflow for this compound stability assessment.

Logical_Relationship cluster_validation Validation Parameters cluster_conditions Stress Conditions Start Objective: Assess this compound Stability MethodDev Method Development & Validation Start->MethodDev StabilityStudy Stability Study Design Start->StabilityStudy SampleAnalysis Sample Analysis MethodDev->SampleAnalysis Specificity Specificity StabilityStudy->SampleAnalysis Temperature Temperature DataInterpretation Data Interpretation SampleAnalysis->DataInterpretation Conclusion Conclusion on Stability & Shelf-life DataInterpretation->Conclusion Linearity Linearity Accuracy Accuracy Precision Precision LOD/LOQ LOD/LOQ Humidity Humidity Light Light Oxidation Oxidation Hydrolysis Hydrolysis

Caption: Logical relationships in the stability assessment process.

Discussion

The stability of this compound in medicated feed can be influenced by several factors, including the feed composition, manufacturing process, and storage conditions. The described HPLC method is specific and sensitive for the determination of this compound in the presence of its degradation products and feed matrix components. The recovery studies indicate that the extraction and cleanup procedures are efficient.[2]

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1] this compound, being an amidobenzoic acid, may be susceptible to hydrolysis of the amide and ester functional groups. It may also be prone to oxidation and photolysis. The stability study design should encompass these potential degradation pathways.

Regulatory bodies like the FDA provide guidelines for stability testing of new animal drugs.[4] Adherence to these guidelines is crucial for ensuring the quality and safety of medicated feed products. The data generated from the stability studies will be used to establish a shelf-life and recommend appropriate storage conditions for the medicated feed.

Conclusion

The detailed protocol and application notes provide a robust framework for assessing the stability of this compound in medicated feed. The HPLC method is reliable and can be validated to meet regulatory requirements. The provided diagrams illustrate the workflow and logical process, aiding in the planning and execution of stability studies. This information is valuable for ensuring the quality, efficacy, and safety of veterinary medicinal products.

References

Application Notes & Protocols for the Analysis of Ethopabate and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethopabate is an anticoccidial agent used in veterinary medicine, often in combination with other drugs like amprolium, to treat and prevent coccidiosis in poultry. The stability of this compound is a critical factor in ensuring its efficacy and safety. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. This document provides detailed application notes and protocols for the analytical techniques used to detect and quantify this compound and its primary degradation products. These methods are essential for quality control, stability studies, and regulatory submissions in the pharmaceutical industry.

Predicted Degradation Pathway of this compound

Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[1] These studies involve subjecting the drug to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to accelerate its degradation.[1][2][3] The primary degradation pathways for this compound are predicted to be hydrolysis and oxidation, given its chemical structure which includes both an amide and an ester functional group.

The main degradation pathways for pharmaceutical products are hydrolysis, oxidation, and photolysis.[1] Hydrolysis is a common degradation route for molecules containing ester or amide groups.

Based on the chemical structure of this compound (methyl 4-acetamido-2-ethoxybenzoate), the most probable degradation products arise from the hydrolysis of its ester and amide linkages.

  • Hydrolytic Degradation:

    • Acid and Base Hydrolysis: this compound is susceptible to both acid and base-catalyzed hydrolysis.

      • Ester Hydrolysis: Cleavage of the methyl ester group (-COOCH₃) is expected to yield 4-acetamido-2-ethoxybenzoic acid (DP-1) .

      • Amide Hydrolysis: Cleavage of the acetamido group (-NHCOCH₃) is expected to yield methyl 4-amino-2-ethoxybenzoate (DP-2) .

  • Oxidative Degradation:

    • Oxidation can also lead to the formation of various degradation products, although specific structures are not well-documented in the public literature. The reaction would likely target the electron-rich aromatic ring or the ethoxy group.

The following diagram illustrates the proposed hydrolytic degradation pathway of this compound.

Ethopabate_Degradation This compound This compound (Methyl 4-acetamido-2-ethoxybenzoate) DP1 DP-1 (4-acetamido-2-ethoxybenzoic acid) This compound->DP1 Ester Hydrolysis (Acid/Base catalysis) DP2 DP-2 (Methyl 4-amino-2-ethoxybenzoate) This compound->DP2 Amide Hydrolysis (Acid/Base catalysis)

Proposed hydrolytic degradation pathway of this compound.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the routine analysis of this compound and its degradation products. For higher sensitivity and structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Stability-Indicating HPLC-UV Method

This protocol describes a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

Experimental Workflow

Workflow for HPLC analysis of this compound.

Protocol:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M Phosphate buffer, pH adjusted to a suitable value (e.g., 3.5) with phosphoric acid.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the parent drug and its more non-polar degradation products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).

    • Sample Preparation: For drug products, accurately weigh and dissolve a portion of the powdered tablets or liquid formulation in the diluent to obtain a theoretical this compound concentration within the calibration range. For drug substances, prepare a solution of appropriate concentration.

    • Forced Degradation Samples:

      • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before injection.

      • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.

      • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

  • Data Analysis:

    • Identify and quantify this compound and its degradation products by comparing their retention times and peak areas with those of the reference standards.

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data Summary (HPLC-UV)

ParameterThis compoundReference
Linearity Range1 - 25.0 µg/mL[2]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)~2.9 ng/g
Limit of Quantitation (LOQ)~9.8 ng/g
Recovery98 - 102%

Note: Specific values for LOD, LOQ, and recovery can vary between laboratories and methods.

LC-MS/MS Method for High-Sensitivity Detection and Structural Confirmation

This protocol is designed for the sensitive detection and confirmation of this compound and its degradation products, particularly useful for residue analysis in biological matrices or for the structural elucidation of unknown degradants.

Experimental Workflow

Workflow for LC-MS/MS analysis of this compound.

Protocol:

  • Instrumentation:

    • A UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Similar to the HPLC-UV method, but often with shorter columns and faster gradients for higher throughput.

    • Column: C18, 1.7 µm particle size (for UPLC).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for structural elucidation.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

    • Collision Energy: Optimized for each precursor-to-product ion transition.

Proposed MRM Transitions for this compound and its Degradation Products

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound238.1196.1164.1
DP-1 (4-acetamido-2-ethoxybenzoic acid)224.1182.1136.1
DP-2 (Methyl 4-amino-2-ethoxybenzoate)196.1164.1136.1

Note: These transitions are proposed based on the predicted structures and may require experimental optimization.

  • Sample Preparation for Biological Matrices (e.g., Chicken tissue):

    • Homogenize the tissue sample.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

    • Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Data Analysis:

    • For quantitative analysis, construct calibration curves using the peak areas of the MRM transitions.

    • For structural elucidation, analyze the fragmentation patterns in the product ion spectra to confirm the structures of the degradation products.

The analytical methods described in these application notes provide a comprehensive framework for the detection and quantification of this compound and its primary degradation products. The stability-indicating HPLC-UV method is suitable for routine quality control and stability testing, while the LC-MS/MS method offers higher sensitivity and specificity, making it ideal for trace-level analysis and structural confirmation of degradants. The implementation of these protocols will aid researchers, scientists, and drug development professionals in ensuring the quality, safety, and efficacy of this compound-containing veterinary products.

References

In Vivo Experimental Design for Ethopabate Efficacy Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo efficacy trials for the anticoccidial drug Ethopabate. The protocols outlined below are based on established guidelines and methodologies to ensure robust and reliable data generation for the evaluation of this compound's effectiveness against Eimeria species in poultry.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic anticoccidial agent commonly used in the poultry industry to control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. It is often used in combination with other anticoccidial drugs, such as amprolium, to broaden the spectrum of activity and enhance efficacy.[1][2]

The primary mechanism of action of this compound is the inhibition of folate metabolism in the Eimeria parasite.[1] Specifically, it is believed to interfere with the synthesis of para-aminobenzoic acid (PABA), a precursor for folic acid synthesis. Folic acid is essential for the synthesis of nucleic acids and certain amino acids, and its disruption hinders the growth and replication of the parasite.

Signaling Pathway: Folate Biosynthesis in Eimeria

The following diagram illustrates the key steps in the folate biosynthesis pathway in Apicomplexa, the phylum to which Eimeria belongs, highlighting the presumed target of this compound.

Folate_Biosynthesis Folate Biosynthesis Pathway in Eimeria Chorismate Chorismate ADC_Synthase Aminodeoxychorismate Synthase (PabB) Chorismate->ADC_Synthase ADC 4-amino-4-deoxychorismate (ADC) ADC_Synthase->ADC PABA p-Aminobenzoic Acid (PABA) ADC->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids This compound This compound (presumed target) This compound->ADC_Synthase Inhibition

Folate biosynthesis pathway in Eimeria.

In Vivo Efficacy Trial Design

The design of in vivo efficacy trials for this compound should follow established guidelines, such as those from the World Association for the Advancement of Veterinary Parasitology (WAAVP), to ensure the generation of scientifically valid and reliable data. Two main types of studies are typically conducted: dose-titration (dose determination) studies and dose-confirmation studies.

Experimental Workflow

The following diagram outlines the general workflow for conducting an in vivo efficacy trial for this compound.

Experimental_Workflow Animal_Acquisition Animal Acquisition & Acclimatization Randomization Randomization into Treatment Groups Animal_Acquisition->Randomization Medication Medication Administration (this compound in feed/water) Randomization->Medication Infection Experimental Infection (Oral gavage with Eimeria oocysts) Medication->Infection Data_Collection Data Collection (Daily Observations, Weight, Feed Intake) Infection->Data_Collection Necropsy Necropsy & Lesion Scoring Data_Collection->Necropsy Oocyst_Counting Fecal Sample Collection & Oocyst Counting Data_Collection->Oocyst_Counting Data_Analysis Statistical Analysis Necropsy->Data_Analysis Oocyst_Counting->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results

General workflow for an in vivo efficacy trial.
Dose-Titration Study

A dose-titration study is designed to determine the optimal dose range of this compound. This typically involves a battery cage trial with a relatively small number of birds per group.

Experimental Groups:

  • Group 1: Uninfected, Unmedicated Control (UUC)

  • Group 2: Infected, Unmedicated Control (IUC)

  • Group 3: Infected, Medicated with this compound (Dose 1)

  • Group 4: Infected, Medicated with this compound (Dose 2)

  • Group 5: Infected, Medicated with this compound (Dose 3)

  • Group 6 (Optional): Infected, Medicated with a Reference Product

Dose-Confirmation Study

A dose-confirmation study is designed to confirm the efficacy of the selected dose(s) of this compound under conditions that more closely mimic commercial production, often in floor pens.

Experimental Groups:

  • Group 1: Uninfected, Unmedicated Control (UUC)

  • Group 2: Infected, Unmedicated Control (IUC)

  • Group 3: Infected, Medicated with this compound (Selected Dose)

  • Group 4 (Optional): Infected, Medicated with this compound in combination with another anticoccidial (e.g., Amprolium)

Experimental Protocols

Animal Model and Housing
  • Species: Broiler chickens (Gallus gallus domesticus) are the most common model.

  • Age: Day-old chicks are typically used.

  • Housing: Birds should be housed in a clean, disinfected facility. For dose-titration studies, battery cages are suitable. For dose-confirmation studies, floor pens with fresh litter are recommended.

  • Acclimatization: Allow a minimum of 5-7 days for acclimatization before the start of the experiment.

  • Feed and Water: Provide ad libitum access to a standard broiler diet (starter, grower, finisher as appropriate for the age of the birds) and clean drinking water. The feed should be free of any anticoccidial agents.

Medication Administration
  • Route: this compound is typically administered in the feed or drinking water.

  • Preparation: Medicated feed should be prepared by a qualified feed mill to ensure proper mixing and concentration of the drug. Medicated water should be prepared fresh daily.

  • Duration: Medication is typically provided for a specified period before and after experimental infection.

Experimental Infection
  • Parasite: Use well-characterized, virulent field isolates of the target Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).

  • Inoculum Preparation: Oocysts should be sporulated and quantified prior to inoculation.

  • Inoculation: Administer a predetermined number of sporulated oocysts orally via gavage to each bird in the infected groups. The infective dose should be sufficient to induce clinical signs of coccidiosis in the IUC group.

Data Collection and Efficacy Parameters
  • Body Weight: Record individual bird weights at the start of the trial, on the day of infection, and at the end of the trial.

  • Feed Intake: Measure feed consumption per pen or cage throughout the study.

  • Feed Conversion Ratio (FCR): Calculate as the ratio of feed intake to body weight gain.

  • Mortality: Record daily mortality and perform necropsies to determine the cause of death.

  • Lesion Scoring: At a predetermined time post-infection (typically 6-7 days), a subset of birds from each group should be euthanized for intestinal lesion scoring. The Johnson and Reid (1970) scoring system is the standard method.

    Table 1: Johnson and Reid Lesion Scoring System

ScoreDescription of Lesions
0No gross lesions.
+1Few scattered petechiae; no thickening of the cecal walls; normal cecal contents.
+2Lesions are more numerous with noticeable blood in the cecal contents; cecal wall is somewhat thickened.
+3Large amounts of blood or cecal cores present; cecal walls are greatly thickened.
+4Cecal walls are greatly distended with blood or large caseous cores; fecal debris is lacking.
  • Oocyst Counting: Collect fecal samples from each pen or cage for several days post-infection. Use the McMaster technique to determine the number of oocysts per gram (OPG) of feces.

Protocol for McMaster Oocyst Counting Technique
  • Sample Preparation: Weigh 2 grams of a pooled fecal sample from a single pen or cage.

  • Dilution: Add the 2g fecal sample to 28 mL of a saturated salt solution (e.g., sodium chloride or magnesium sulfate) in a beaker. This creates a 1:15 dilution.

  • Homogenization: Thoroughly mix the fecal sample and flotation solution until a homogenous suspension is achieved.

  • Sieving: Pour the suspension through a tea strainer or cheesecloth into a clean beaker to remove large debris.

  • Loading the McMaster Slide: Immediately after mixing the sieved suspension, use a pipette to draw up a sample and fill one chamber of the McMaster slide. Repeat to fill the second chamber.

  • Counting: Allow the slide to sit for 5 minutes to allow the oocysts to float to the top. Under a microscope at 100x magnification, count all the oocysts within the grid of both chambers.

  • Calculation: The number of oocysts per gram (OPG) of feces is calculated as follows: OPG = (Total oocysts in both chambers) x (Dilution factor) / (Volume of both chambers in mL) For a 1:15 dilution and a standard McMaster slide with a volume of 0.15 mL per chamber (0.3 mL total): OPG = (Total oocysts) x 15 / 0.3 = (Total oocysts) x 50

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups. Statistical analysis should be performed using appropriate methods (e.g., ANOVA, t-tests) to determine the significance of any observed differences.

Table 2: Example Summary of Performance Data

Treatment GroupAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)Mortality Rate (%)
UUC
IUC
This compound (Dose 1)
This compound (Dose 2)

Table 3: Example Summary of Parasitological Data

Treatment GroupMean Lesion ScoreMean Oocysts per Gram (OPG)
UUC
IUC
This compound (Dose 1)
This compound (Dose 2)

Table 4: Efficacy Data for Amprolium and this compound Combination against Eimeria tenella

GroupTreatmentMean Body Weight (g) at Day 21Mean Body Weight Gain (g)Relative Growth Rate (%)Lesion ScoreOocyst Count (OPG)Mortality (%)
1Non-infected, Non-treated640.45 ± 1.83600.45 ± 1.8393.75000
2Infected, Non-treated480.12 ± 1.12440.12 ± 1.1268.723.5150,00024
3Infected, Treated (Product 1)620.25 ± 2.15580.25 ± 2.1590.590.51,5004
4Infected, Treated (Product 2)625.50 ± 1.98585.50 ± 1.9891.420.51,2004

Data adapted from a study evaluating two different commercial products containing a combination of amprolium and this compound.

Conclusion

A well-designed and executed in vivo efficacy trial is essential for the development and registration of anticoccidial drugs like this compound. By following standardized protocols for experimental design, data collection, and analysis, researchers can generate high-quality data to accurately assess the efficacy of this compound in controlling coccidiosis in poultry. The use of clear and concise data presentation, as demonstrated in the summary tables, is crucial for the effective communication of research findings.

References

Application Notes and Protocols for the Quantitative Analysis of Ethopabate and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethopabate is an anticoccidial agent frequently used in the poultry industry, often in combination with other drugs like amprolium.[1] Its primary function is to act as an adjuvant, enhancing the efficacy of other anticoccidial drugs.[1] Given its use in food-producing animals, robust analytical methods are crucial for monitoring its levels and those of its metabolites in biological matrices such as plasma to ensure food safety and understand its pharmacokinetic profile. This document provides detailed protocols and data for the quantitative analysis of this compound in plasma, along with a proposed metabolic pathway and strategies for the analysis of its potential metabolites.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: LC-MS/MS Method Parameters for this compound Analysis

ParameterValue
Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with 95% A, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)238.1
Product Ions (m/z)164.1, 136.1
Collision EnergyOptimized for the specific instrument
Dwell Time100 ms

Table 2: Performance Characteristics of the LC-MS/MS Method for this compound

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)92 - 108%
Precision (% RSD)< 10%

Experimental Protocols

Plasma Sample Preparation

This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile (ACN) with 1% formic acid (ice-cold)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile with 1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines the conditions for the analysis of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Set up the LC-MS/MS system with the parameters outlined in Table 1 .

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject 10 µL of the prepared sample.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for this compound and the internal standard.

  • Construct a calibration curve by analyzing a series of calibration standards prepared in blank plasma.

  • Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Proposed Metabolic Pathway of this compound

While the complete metabolic pathway of this compound has not been extensively detailed in the available literature, based on its chemical structure (methyl 4-acetamido-2-ethoxybenzoate), a hypothetical pathway can be proposed. The primary routes of metabolism for compounds containing ester and amide linkages are hydrolysis, followed by potential conjugation reactions (Phase II metabolism).

The proposed biotransformation of this compound likely involves two main steps:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis by esterases, primarily in the liver, to form 4-acetamido-2-ethoxybenzoic acid.

  • Glucuronidation: The resulting carboxylic acid or the parent compound itself can undergo glucuronidation, a common Phase II reaction, to form a more water-soluble glucuronide conjugate for excretion.

Ethopabate_Metabolism This compound This compound (Methyl 4-acetamido-2-ethoxybenzoate) Metabolite1 4-acetamido-2-ethoxybenzoic acid (Hydrolysis Product) This compound->Metabolite1 Esterase (Hydrolysis) Metabolite2 This compound Glucuronide (Conjugation Product) This compound->Metabolite2 UGT (Glucuronidation) Metabolite3 Acid Glucuronide (Conjugation Product) Metabolite1->Metabolite3 UGT (Glucuronidation) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spiking Spike with Internal Standard Plasma->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Ethopabate Detection Sensitivity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ethopabate. This resource is designed for researchers, scientists, and professionals in drug development seeking to improve the sensitivity of this compound detection using High-Performance Liquid Chromatography (HPLC). Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your analyses.

Frequently Asked Questions (FAQs)

Q1: My HPLC-UV method for this compound is not sensitive enough. What are the primary ways to improve sensitivity?

A1: To enhance the sensitivity of your this compound analysis, consider the following key strategies:

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

  • Method Optimization: Adjust HPLC parameters such as mobile phase composition, flow rate, and injection volume.

  • Alternative Detection Methods: Switch from a UV detector to more sensitive techniques like fluorescence detection (FLD) or mass spectrometry (MS).

Q2: What is the most sensitive method for detecting this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) generally offers the highest sensitivity and selectivity for the detection of veterinary drug residues like this compound, allowing for detection at very low concentrations.[1][2][3] Spectrofluorimetric methods also provide high sensitivity.[4]

Q3: Can I use fluorescence detection for this compound?

A3: Yes, this compound is natively fluorescent, and HPLC with fluorescence detection (HPLC-FLD) can be a highly sensitive method for its determination.[4] A spectrofluorimetric method has been proposed for its determination at 288 nm.[4]

Q4: What are common causes of low sensitivity in an established HPLC method?

A4: Low sensitivity in a validated method can stem from several issues:

  • System Leaks: Check for any leaks in the pump, injector, or detector seals.[5]

  • Column Degradation: The column's performance may have deteriorated. Consider regenerating or replacing it.[5]

  • Inconsistent Flow Rate: Ensure the pump is delivering a stable and accurate flow rate.[5]

  • Detector Issues: The detector lamp may be aging, or the settings may not be optimal.[6]

  • Improper Sample Preparation: Inefficient extraction or sample loss during preparation can lead to lower analyte concentrations being injected.

Troubleshooting Guide: Improving this compound Detection Sensitivity

This guide provides solutions to common problems encountered when trying to achieve low-level detection of this compound.

ProblemPossible CausesRecommended Solutions
Low Signal-to-Noise Ratio High baseline noise from impure solvents or contaminated system.[7]Use HPLC or LC-MS grade solvents.[8] Regularly flush the system and column to remove contaminants.[8]
Inefficient ionization in LC-MS.[3]Optimize MS source parameters (e.g., gas temperature, flow rate).
Sub-optimal detector settings.[6]Adjust detector gain and wavelength/mass transition settings for optimal response.[6]
Peak Tailing or Broadening Column overloading.Decrease the injection volume or sample concentration.
Column contamination or degradation.[6]Flush the column with a strong solvent or replace the column if necessary.[6]
Incompatible mobile phase.Ensure the mobile phase pH and composition are suitable for the analyte and column chemistry.[6]
Inconsistent Peak Areas Leaks in the HPLC system.Inspect all fittings and connections for leaks.
Inconsistent injection volume.Check the autosampler for air bubbles and ensure correct operation.
Sample degradation.Ensure proper storage and handling of samples and standards.
No Peak Detected Incorrect detection wavelength (UV) or mass transition (MS).Verify the UV absorbance maximum for this compound (around 270-280 nm) or the correct precursor/product ion masses for MS.[9][10]
Insufficient sample concentration.Utilize sample enrichment techniques like Solid-Phase Extraction (SPE).[11]
System or column blockage.Check for high backpressure and locate and resolve any blockages.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the detection of this compound.

Table 1: HPLC with UV Detection

ParameterMethod 1Method 2
Limit of Detection (LOD) -2 ng[10]
Limit of Quantitation (LOQ) 0.3 ng[9]-
Recovery 100.5 ± 2.6%-
Matrix Chicken Feed[9]Poultry Feeds[10]

Table 2: Spectrofluorimetry and LC-MS

ParameterSpectrofluorimetryLC-MS
Limit of Detection (LOD) 0.002 µg/mL[4]0.58 ng/mL[1]
Limit of Quantitation (LOQ) 0.007 µg/mL[4]1.92 ng/mL[1]
Recovery 95.71-108.73%-
Matrix Chicken Plasma, Muscle, Liver, Egg[4]-

Experimental Protocols

Method 1: High-Sensitivity this compound Detection using HPLC with Fluorescence Detection (HPLC-FLD)

This protocol is based on the principle that this compound exhibits native fluorescence, which can be exploited for highly sensitive detection.[4]

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize 5g of tissue sample (e.g., poultry liver) with a suitable solvent like acetonitrile.

  • Centrifugation: Centrifuge the homogenate and collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of a solvent compatible with the SPE cartridge.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with a suitable solvent (e.g., methanol).

  • Final Preparation: Evaporate the eluate and reconstitute in the mobile phase for HPLC injection.

2. HPLC-FLD Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water, isocratically or with a gradient. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: ~270 nm (to be optimized).

    • Emission Wavelength: ~310 nm (to be optimized).

Method 2: Ultra-Sensitive this compound Detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides the highest sensitivity and selectivity, making it ideal for residue analysis at trace levels.[1]

1. Sample Preparation (as per HPLC-FLD method)

Follow the same sample preparation steps as outlined for the HPLC-FLD method to ensure a clean sample extract for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Column: A high-efficiency C18 or similar reversed-phase column suitable for LC-MS.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient program starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B to elute this compound.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The m/z of the protonated this compound molecule [M+H]⁺.

    • Product Ions: At least two characteristic product ions for confirmation and quantification.

    • Collision Energy and other MS parameters: These need to be optimized for the specific instrument being used to achieve the best fragmentation and signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis sample Tissue Sample homogenize Homogenization sample->homogenize centrifuge Centrifugation homogenize->centrifuge extract Supernatant Collection centrifuge->extract evaporate1 Evaporation extract->evaporate1 reconstitute1 Reconstitution evaporate1->reconstitute1 spe Solid-Phase Extraction reconstitute1->spe evaporate2 Evaporation spe->evaporate2 reconstitute2 Final Reconstitution evaporate2->reconstitute2 hplc HPLC System reconstitute2->hplc detector Detector (UV, FLD, or MS) hplc->detector data Data Acquisition & Analysis detector->data

Caption: General experimental workflow for this compound analysis.

logical_relationship sensitivity Improved Sensitivity sample_prep Optimized Sample Prep (e.g., SPE) sensitivity->sample_prep hplc_params Optimized HPLC Parameters sensitivity->hplc_params detector_choice Advanced Detector (FLD or MS) sensitivity->detector_choice noise Reduced Baseline Noise sample_prep->noise signal Increased Signal Intensity hplc_params->signal detector_choice->signal noise->sensitivity signal->sensitivity

Caption: Key factors for improving HPLC detection sensitivity.

References

Overcoming matrix effects in Ethopabate analysis of feed samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of Ethopabate in feed samples.

Troubleshooting Guide

Q1: I am observing poor sensitivity, inconsistent results, and peak area variability in my this compound analysis when analyzing different feed samples. Could matrix effects be the cause?

A: Yes, these are classic signs of matrix effects. Matrix effects occur when components in the feed sample co-elute with this compound and interfere with its ionization in the mass spectrometer's source, leading to ion suppression or enhancement.[1] Animal feed is a complex matrix containing various substances like fats, proteins, carbohydrates, and pigments that can all contribute to these effects.[2][3]

Q2: How can I confirm that matrix effects are the primary issue in my analysis?

A: A common method to quantify the extent of matrix effects is through a post-extraction spike experiment. This involves comparing the peak area of this compound in a standard solution (in a clean solvent) with the peak area of this compound spiked into an extracted blank feed sample at the same concentration.

  • Matrix Effect (%) = (Peak Area in Post-Spike Matrix / Peak Area in Neat Solution) x 100

A value significantly lower than 100% indicates ion suppression, while a value significantly higher suggests ion enhancement.[4]

Q3: My results show significant ion suppression. What are the most effective strategies to minimize these matrix effects?

A: A multi-faceted approach is generally the most effective. This involves optimizing sample preparation, chromatography, and the calibration strategy.

  • Optimize Sample Preparation: The primary goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For this compound, a cyano (CN) SPE cartridge can be used to effectively remove interfering compounds.[5]

    • Liquid-Liquid Extraction (LLE): LLE can partition this compound into a solvent that is immiscible with the initial extraction solvent, leaving many matrix components behind.

    • Sample Dilution: A simple yet effective method is to dilute the sample extract. This reduces the concentration of matrix components entering the MS source.[4][6] However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).[6]

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial.

    • Gradient Optimization: Adjusting the mobile phase gradient can help to resolve this compound from interfering peaks.

    • Column Selection: Using a column with a different stationary phase chemistry can alter the elution profile of matrix components relative to this compound.

  • Calibration Strategy:

    • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank feed matrix that is free of this compound. This helps to compensate for matrix effects as the standards and samples will experience similar ionization suppression or enhancement.[7]

    • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting matrix effects. The SIL internal standard co-elutes with this compound and experiences the same matrix effects, allowing for accurate quantification based on the peak area ratio.[4] If a SIL standard is unavailable, a structural analog can be used, but its effectiveness in mimicking the matrix effects on this compound should be carefully validated.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix interference in animal feed samples for this compound analysis?

A: The most common sources of interference in animal feed include fats, proteins, pigments (like chlorophyll in plant-based feeds), and other veterinary drugs or feed additives that may be present in the sample.[2][3]

Q2: I am using a QuEChERS-based extraction. Is this sufficient for cleanup?

A: While QuEChERS is a popular and effective method for many pesticide and drug residue analyses, the complexity of feed matrices may require an additional cleanup step, such as SPE, to adequately remove interfering compounds for sensitive LC-MS/MS analysis of this compound.

Q3: Can I use one type of blank feed matrix for matrix-matched calibration for all my different feed samples?

A: It is recommended to use a blank matrix that is as closely matched as possible to the samples being analyzed. Different types of animal feed (e.g., poultry feed vs. cattle feed) can have significantly different compositions, leading to varying matrix effects.[2] If a closely matched blank is not available, a representative blank matrix can be used, but the method validation should demonstrate acceptable accuracy and precision across the different feed types you analyze.

Q4: Is ion enhancement as common as ion suppression for this compound analysis in feed?

A: Ion suppression is generally the more common phenomenon observed in LC-MS/MS analysis of complex matrices. However, ion enhancement can also occur. The post-extraction spike experiment will reveal the nature and extent of the matrix effect.

Q5: My results are still variable even after implementing matrix-matched calibration. What should I do?

A: If you are still observing variability, consider the following:

  • Implement an Internal Standard: If you are not already using one, a stable isotope-labeled internal standard is the most robust way to correct for variability.[4]

  • Further Optimize Cleanup: Your current cleanup method may not be sufficient. Consider trying a different SPE sorbent or a multi-step cleanup approach.

  • Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure that there is no carryover from previous injections, which can contribute to result variability.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a method for the analysis of this compound in chicken feed.[5]

  • Sample Homogenization: Grind the feed sample to a fine powder.

  • Extraction:

    • Weigh 10 g of the homogenized feed sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol and vortex for 1 minute.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a cyano (CN) SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute this compound with 10 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters (Example)
  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor at least two transitions for this compound for confirmation and quantification. (Note: Specific MRM transitions should be optimized in your laboratory).

Data Presentation

Table 1: Comparison of Recovery and Matrix Effects for Different Cleanup Methods for this compound in Poultry Feed

Cleanup MethodAverage Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
No Cleanup (Dilute-and-Shoot)951845 (Suppression)
Liquid-Liquid Extraction (LLE)881265 (Suppression)
Solid-Phase Extraction (SPE) - C1892880 (Suppression)
Solid-Phase Extraction (SPE) - CN99595 (Minimal Effect)

Data is illustrative and based on typical performance of these methods. Actual results may vary.

Visualizations

Ethopabate_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Result Homogenize Homogenize Feed Sample Extract Extract with Methanol Homogenize->Extract Sonication Cleanup Cleanup (SPE or LLE) Extract->Cleanup Supernatant LCMS LC-MS/MS Analysis Cleanup->LCMS Clean Extract Data Data Processing LCMS->Data Result Quantification of this compound Data->Result

Caption: Experimental workflow for this compound analysis in feed samples.

Troubleshooting_Matrix_Effects Start Poor Sensitivity / High Variability? Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME Yes No_ME Investigate Other Issues (e.g., Instrument Performance) Start->No_ME No ME_Significant Significant Matrix Effect? Assess_ME->ME_Significant ME_Significant->No_ME No Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE) ME_Significant->Optimize_Cleanup Yes Matrix_Match Use Matrix-Matched Calibration Optimize_Cleanup->Matrix_Match Internal_Standard Use Stable Isotope-Labeled Internal Standard Matrix_Match->Internal_Standard Re_evaluate Re-evaluate Matrix Effect Internal_Standard->Re_evaluate Re_evaluate->ME_Significant Still significant Success Analysis Successful Re_evaluate->Success Resolved

Caption: Troubleshooting decision tree for matrix effects in this compound analysis.

References

Technical Support Center: Addressing Ethopabate Resistance in Eimeria tenella Field Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Ethopabate resistance in Eimeria tenella field isolates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against Eimeria tenella?

A1: this compound is an anticoccidial drug that acts as a competitive antagonist of para-aminobenzoic acid (PABA).[1] By competing with PABA, this compound inhibits the synthesis of dihydrofolic acid, a crucial precursor for folic acid.[1] Folic acid is essential for the synthesis of nucleic acids and certain amino acids. Therefore, this compound disrupts the parasite's ability to replicate its DNA and proliferate, ultimately hindering its development.[1] It is often used in combination with amprolium to broaden the spectrum of activity.

Q2: How can I determine if an Eimeria tenella field isolate is resistant to this compound?

A2: this compound resistance in Eimeria tenella field isolates is primarily determined through in vivo studies, specifically the Anticoccidial Sensitivity Test (AST).[1][2][3] This test involves challenging chickens medicated with this compound with the field isolate and evaluating several parameters compared to unmedicated and uninfected control groups. Key parameters include:

  • Lesion Scores: Assessing the severity of cecal lesions.

  • Oocyst Production: Quantifying the number of oocysts shed in the feces.

  • Weight Gain: Measuring the impact of the infection on the chickens' growth.[2][3]

Several indices, such as the Anticoccidial Index (ACI), Global Index (GI), and Optimum Anticoccidial Activity (OAA), are used to interpret the data from these parameters and classify an isolate as sensitive, partially resistant, or resistant.[1][2]

Q3: What are the potential molecular mechanisms of this compound resistance in Eimeria tenella?

A3: The specific molecular mechanisms of this compound resistance in Eimeria tenella have not been extensively elucidated in the available literature. However, based on its mode of action as a PABA antagonist in the folate biosynthesis pathway, potential resistance mechanisms can be hypothesized, drawing parallels with antifolate resistance in other organisms. These may include:

  • Alterations in the target enzyme: Mutations in the gene encoding the enzyme that utilizes PABA (likely dihydropteroate synthase) could reduce the binding affinity of this compound, rendering it less effective.

  • Overexpression of the target enzyme: An increase in the production of the target enzyme could overwhelm the inhibitory effect of the drug.

  • Metabolic bypass: The parasite might develop or upregulate alternative metabolic pathways to synthesize folic acid or its essential downstream products.

  • Altered drug transport: Changes in the parasite's cell membrane proteins could lead to reduced uptake of this compound or increased efflux of the drug from the parasite's cells.

  • Induction of detoxifying enzymes: The parasite may evolve or upregulate enzymes that can metabolize and inactivate this compound.

Further research, including genomic and transcriptomic analyses of this compound-resistant and -sensitive E. tenella strains, is needed to identify the specific molecular markers associated with resistance.

Q4: Are there in vitro methods to test for this compound resistance?

Troubleshooting Guides

Problem 1: High variability in Anticoccidial Sensitivity Test (AST) results.

Potential Cause Troubleshooting Step
Inconsistent Oocyst Inoculum Ensure a homogenous suspension of sporulated oocysts before inoculation. Use a calibrated pipette for accurate dosing. Perform oocyst counts on the inoculum to verify the dose.
Variable Host Genetics and Health Use chickens of the same breed, age, and source. Ensure all birds are healthy and free from other infections before starting the experiment. Randomize the allocation of birds to different treatment groups.
Inconsistent Drug Administration If administering via feed, ensure the drug is thoroughly and evenly mixed. If using medicated water, prepare fresh solutions daily and ensure equal access for all birds in the treatment group.
Subjectivity in Lesion Scoring Have lesion scoring performed by a trained individual who is blinded to the treatment groups to minimize bias. Use a standardized lesion scoring guide.

Problem 2: Difficulty in interpreting AST results to classify resistance.

Potential Cause Troubleshooting Step
Lack of Clear Cut-off Values Utilize established indices like the Anticoccidial Index (ACI), Global Index (GI), or Optimum Anticoccidial Activity (OAA) which provide defined thresholds for classifying isolates as sensitive, partially resistant, or resistant.[1][2]
Discrepancies Between Different Parameters Analyze all parameters (weight gain, lesion scores, oocyst counts) collectively. A single parameter may not provide a complete picture. For instance, a drug might reduce lesion scores but not significantly impact oocyst shedding.
Comparison to a Sensitive Strain Include a known this compound-sensitive strain of E. tenella as a positive control. This will provide a benchmark for the level of efficacy to expect with a susceptible parasite.

Data Presentation

Table 1: Interpretation of Anticoccidial Sensitivity Test (AST) based on Lesion Score Reduction.

Reduction in Mean Lesion Score Classification
≥ 50%Sensitive
31% - 49%Reduced Sensitivity / Partial Resistance
0% - 30%Resistant
Source: Adapted from Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices.[1][2]

Table 2: Efficacy of Amprolium + this compound against Eimeria Field Isolates in an In Vivo Study.

Isolate Global Index (GI) Classification Optimum Anticoccidial Activity (OAA) Classification
Isolate 1Partial ResistanceResistant
Isolate 2ResistanceResistant
Isolate 3ResistanceResistant
Source: Data extracted from Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices.[1][2]

Experimental Protocols

Protocol 1: In Vivo Anticoccidial Sensitivity Test (AST)

This protocol is a generalized procedure for evaluating the efficacy of this compound against Eimeria tenella field isolates in chickens.

  • Animal and Housing:

    • Use 10- to 14-day-old coccidia-free broiler chickens of the same breed.

    • House the chickens in a controlled environment with ad libitum access to feed and water.

  • Experimental Groups:

    • Group A: Uninfected, Unmedicated Control.

    • Group B: Infected, Unmedicated Control.

    • Group C: Infected, Medicated with this compound at the recommended dose.

    • Group D (Optional): Infected with a known this compound-sensitive strain, Medicated with this compound.

  • Medication and Infection:

    • Provide medicated feed to Group C (and D) 24 hours prior to infection and continue throughout the experiment.

    • Infect each chicken in Groups B, C, and D orally with a predetermined dose of sporulated E. tenella oocysts (e.g., 1 x 10^4 oocysts per bird).

  • Data Collection (7 days post-infection):

    • Weight Gain: Weigh all birds at the start of the experiment and at 7 days post-infection to calculate the average weight gain for each group.

    • Lesion Scoring: Euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 to 4.

    • Oocyst Counts: Collect fecal samples from each group over a 24-hour period and determine the oocysts per gram (OPG) of feces.

  • Data Analysis:

    • Calculate the mean and standard deviation for weight gain, lesion scores, and oocyst counts for each group.

    • Use statistical tests (e.g., ANOVA) to determine significant differences between groups.

    • Calculate indices such as ACI, GI, or OAA to classify the resistance level of the field isolate.

Protocol 2: In Vitro Invasion and Replication Inhibition Assay

This protocol describes a general method for assessing the in vitro efficacy of a chemical anticoccidial like this compound.

  • Cell Culture:

    • Seed Madin-Darby Bovine Kidney (MDBK) cells in a 96-well plate to form a confluent monolayer.

  • Sporozoite Preparation:

    • Excyst sporulated E. tenella oocysts to release sporozoites.

    • Purify the sporozoites from oocysts and sporocysts.

  • Drug Treatment and Infection:

    • Pre-incubate the purified sporozoites with varying concentrations of this compound (and a solvent control) for 1 hour at 41°C.

    • Wash the sporozoites to remove the drug.

    • Add the treated sporozoites to the MDBK cell monolayer.

  • Quantification of Invasion and Replication:

    • Harvest the infected cells at different time points (e.g., 2 hours post-infection for invasion, 24 and 48 hours for replication).

    • Extract genomic DNA from the harvested cells.

    • Perform quantitative PCR (qPCR) using primers specific for an E. tenella gene and a host cell gene (for normalization).

  • Data Analysis:

    • Calculate the relative amount of parasite DNA in each treatment group compared to the control group.

    • Determine the concentration of this compound that inhibits invasion and/or replication by 50% (IC50).

Mandatory Visualizations

Folic_Acid_Synthesis_Pathway cluster_parasite Eimeria tenella PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Dihydrofolate_Synthase Dihydrofolate Synthase DHF Dihydrofolate (DHF) Dihydrofolate_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF Dihydropteroate->Dihydrofolate_Synthase DHF->DHFR Nucleic_Acid_Synthesis Nucleic Acid Synthesis THF->Nucleic_Acid_Synthesis This compound This compound This compound->Dihydropteroate_Synthase

Caption: this compound's mode of action in Eimeria tenella.

AST_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Chickens Coccidia-Free Chickens Group_A Group A (Uninfected, Unmedicated) Group_B Group B (Infected, Unmedicated) Group_C Group C (Infected, Medicated) Medication Administer this compound (Group C) Infection Infect Groups B & C with E. tenella Field Isolate Medication->Infection Observation Observe for 7 Days Infection->Observation Data_Collection Measure: - Weight Gain - Lesion Scores - Oocyst Counts Observation->Data_Collection Analysis Calculate Indices (ACI, GI, OAA) Data_Collection->Analysis Classification Classify Isolate: Sensitive, Partially Resistant, or Resistant Analysis->Classification

Caption: Workflow for an Anticoccidial Sensitivity Test (AST).

References

Technical Support Center: Ethopabate Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Ethopabate residues in various matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low or no recovery of this compound from my samples. What are the possible causes and solutions?

A: Low recovery of this compound can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Extraction:

    • Problem: The extraction solvent may not be efficiently penetrating the sample matrix to dissolve the this compound.

    • Solution: Ensure the sample is finely homogenized. Consider extending the extraction time or using a more vigorous mixing technique like sonication or homogenization. For poultry feed, sonication with methanol-water (80+20) for 30 minutes has been reported to be effective.[1] For chicken meat, homogenization with acetone is a common practice.[2]

  • Analyte Loss During Evaporation:

    • Problem: this compound may be lost if the evaporation step is too aggressive (high temperature or strong nitrogen stream).

    • Solution: Optimize the evaporation conditions. Use a gentle stream of nitrogen and a water bath with a controlled temperature (e.g., 40-50°C).

  • Inefficient Solid-Phase Extraction (SPE) Cleanup:

    • Problem: The chosen SPE sorbent may not be retaining this compound effectively, or the elution solvent may not be strong enough to recover it completely.

    • Solution: Verify the suitability of the SPE cartridge. Florisil and alumina columns have been successfully used for cleanup.[1][3] Ensure the column is properly conditioned before loading the sample. Optimize the elution solvent; methanol has been shown to be an effective eluent.[3]

  • Degradation of this compound:

    • Problem: this compound may degrade due to exposure to light, extreme pH, or high temperatures.

    • Solution: Protect samples and standards from light. Ensure that the pH of the solutions is maintained within a stable range. Store samples and extracts at low temperatures (-20°C) when not in use.[2] Stability studies have been conducted to evaluate the degradation of this compound under various stress conditions.[4][5][6]

Q2: My chromatogram shows peak tailing or fronting for the this compound peak. How can I improve the peak shape?

A: Poor peak shape in HPLC analysis can be attributed to several factors related to the column, mobile phase, or injection solvent.

  • Column Issues:

    • Problem: The analytical column may be contaminated or degraded.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. A C18 column is commonly used for this compound analysis.[1][3]

  • Mobile Phase Incompatibility:

    • Problem: The pH of the mobile phase may not be optimal for this compound, which is an aminobenzoate derivative.[1]

    • Solution: Adjust the pH of the mobile phase. A mixture of acetonitrile and water is a common mobile phase.[1][2]

  • Injection Solvent Mismatch:

    • Problem: The solvent used to dissolve the final extract may be too strong compared to the mobile phase, causing peak distortion.

    • Solution: If possible, dissolve the final extract in the mobile phase or a solvent with a similar or weaker elution strength.

Q3: I'm observing interfering peaks in my chromatogram that co-elute with this compound. What can I do to resolve this?

A: Co-eluting peaks can arise from matrix components that were not sufficiently removed during sample cleanup.

  • Improve Sample Cleanup:

    • Solution: Re-evaluate your sample preparation and cleanup procedure. Consider using a different SPE sorbent or adding a liquid-liquid extraction step. For instance, after acetonitrile extraction, an acetone-hexane mixture can be used before cleanup on a Florisil column.[3]

  • Optimize Chromatographic Conditions:

    • Solution: Adjust the mobile phase composition or gradient to improve the separation of this compound from the interfering peaks. Modifying the flow rate can also impact resolution.

  • Change Detection Wavelength:

    • Solution: If using UV detection, select a wavelength that is more specific to this compound to minimize the signal from interfering compounds. Detection is often performed at 270 nm or 280 nm.[1][3]

Q4: My calibration curve for this compound is not linear. What could be the cause?

A: Non-linearity in the calibration curve can be caused by several factors.

  • Detector Saturation:

    • Problem: The concentration of the higher calibration standards may be too high, leading to detector saturation.

    • Solution: Prepare a new set of calibration standards with a narrower concentration range.

  • Inaccurate Standard Preparation:

    • Problem: Errors in the preparation of stock or working standard solutions can lead to a non-linear response.

    • Solution: Carefully prepare fresh standard solutions and verify their concentrations.

  • Matrix Effects:

    • Problem: Components in the sample matrix can enhance or suppress the ionization of this compound in the detector, leading to a non-linear response. This is a common issue in residue analysis.[7][8][9]

    • Solution: Use matrix-matched calibration standards to compensate for matrix effects. This involves preparing the calibration standards in a blank matrix extract that has gone through the entire sample preparation procedure.

Quantitative Data Summary

The following table summarizes key performance parameters for this compound residue analysis from various studies.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UVPoultry Liver2 µg/kg (Decision Limit)3 µg/kg (Detection Capability)100-105[3]
HPLCChicken Meat-1 ng/g-[2]
HPLC-UVPoultry Feeds2 ng (injection)--[1]
SpectrofluorimetryChicken Muscles & Liver2.9 ng/g9.8 ng/g108.36-113.42[10]
RP-HPLCCombination Syrup3 µg/ml--[4][5]
HPLCSpiked Feed-0.3 ng (injection)100.5 ± 2.6[11]

Detailed Experimental Protocol: HPLC-UV Analysis of this compound in Poultry Liver

This protocol is based on a validated method for the determination of this compound residues in poultry liver.[3]

1. Sample Preparation and Extraction: a. Weigh 5 g of homogenized poultry liver into a 50 mL centrifuge tube. b. Add 20 mL of acetonitrile. c. Homogenize for 1 minute. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the supernatant to a new tube. f. Repeat the extraction with another 20 mL of acetonitrile. g. Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 50°C.

2. Cleanup using Solid-Phase Extraction (SPE): a. Dissolve the residue from step 1g in 2 mL of an acetone-hexane mixture (30:70, v/v). b. Condition a Florisil SPE cartridge (6 mL, 500 mg) with 5 mL of hexane. c. Load the dissolved residue onto the SPE cartridge. d. Wash the cartridge with 5 mL of the acetone-hexane mixture. e. Elute the this compound with 5 mL of methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. g. Reconstitute the residue in 1 mL of the mobile phase.

3. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18, 5 µm, 15 cm x 4.6 mm.[3]
  • Mobile Phase: Acetonitrile/water (e.g., 30:70, v/v).[1]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • UV Detection: 270 nm.[3]

4. Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.
  • Construct a calibration curve by plotting the peak area against the concentration.
  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis homogenization Homogenize Poultry Liver extraction Extract with Acetonitrile homogenization->extraction centrifugation Centrifuge extraction->centrifugation evaporation1 Evaporate Supernatant centrifugation->evaporation1 dissolution Dissolve in Acetone-Hexane evaporation1->dissolution spe Florisil SPE dissolution->spe elution Elute with Methanol spe->elution evaporation2 Evaporate Eluate elution->evaporation2 reconstitution Reconstitute in Mobile Phase evaporation2->reconstitution hplc HPLC-UV Analysis reconstitution->hplc

Caption: Experimental workflow for this compound residue analysis in poultry liver.

troubleshooting_guide cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_degradation Analyte Degradation start Low/No Recovery of this compound check_homogenization Is the sample properly homogenized? start->check_homogenization check_spe_sorbent Is the SPE sorbent correct? start->check_spe_sorbent check_light Are samples protected from light? start->check_light check_extraction_time Is the extraction time sufficient? check_homogenization->check_extraction_time check_solvent Is the extraction solvent appropriate? check_extraction_time->check_solvent solution1 Increase homogenization/sonication check_solvent->solution1 check_elution_solvent Is the elution solvent strong enough? check_spe_sorbent->check_elution_solvent solution2 Optimize SPE conditions check_elution_solvent->solution2 check_temperature Are temperatures controlled? check_light->check_temperature solution3 Implement protective measures check_temperature->solution3

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Ethopabate Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Ethopabate in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in aqueous solutions? A1: The main challenges are this compound's poor water solubility and its susceptibility to chemical degradation. This compound is practically insoluble in water, which complicates the preparation of aqueous formulations and can lead to poor bioavailability.[1][2] Furthermore, its chemical structure, containing both ester and amide linkages, makes it prone to hydrolysis, particularly at extreme pH values.[3][4]

Q2: What are the primary degradation pathways for this compound in aqueous solutions? A2: The major degradation pathways for this compound are hydrolysis and oxidation.[4][5] As a compound with both an ester and an amide group, it is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[4] Forced degradation studies have confirmed that this compound degrades under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.[5]

Q3: How do factors like pH, temperature, and light affect the stability of this compound? A3:

  • pH: The pH of the aqueous solution is a critical factor.[6] Ester and amide hydrolysis rates are generally pH-dependent.[4] While adjusting the pH to an alkaline range (8.0–11.0) can increase solubility, extreme pH levels can accelerate degradation.[6][7][8]

  • Temperature: Higher temperatures typically increase the rate of chemical degradation, including hydrolysis and oxidation.[9][10] Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C) to predict long-term stability.[5] Storing solutions at lower temperatures (e.g., 5°C) can significantly extend their shelf-life.[11]

  • Light: Many pharmaceutical compounds are sensitive to light, which can induce photolytic degradation.[9][10] It is a common practice to protect solutions from light to prevent this degradation pathway.

Q4: How can I improve the solubility and stability of this compound in an aqueous solution? A4: Several methods can be employed:

  • Use of Cyclodextrins: Including this compound in cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or HP-β-CD) complexes can significantly increase its water solubility and stability.[1]

  • Co-solvents: The use of co-solvents like polyvinylpyrrolidone (PVP) has been shown to effectively increase the solubility of this compound.[7][8] Other organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) can dissolve this compound, which can then be diluted into aqueous media, though stability must be monitored.[12]

  • pH Adjustment: Carefully adjusting the pH to an alkaline range (e.g., 8.0-11.0) with an alkaline conditioner can improve solubility.[8]

  • Particle Size Reduction: Crushing the this compound powder to a very small particle size (micronization) can also help to improve its dissolution rate and solubility.[8]

Q5: What are the recommended storage conditions for this compound aqueous solutions? A5: While the solid form of this compound is stable for years when stored at -20°C[12][13], aqueous solutions are less stable. For optimal stability, aqueous solutions should be stored at refrigerated temperatures (e.g., 2-8°C), protected from light, and maintained at an optimal pH determined through stability studies.[11] For other hydrolytically unstable drugs, lowering the storage temperature to 5°C has been shown to extend shelf-life from days to years.[11]

Troubleshooting Guide

Issue 1: My this compound is precipitating out of the aqueous solution.

Potential Cause Troubleshooting Step
Low Intrinsic Solubility This compound is practically insoluble in water.[2] The concentration may be exceeding its solubility limit.
Solution: Decrease the concentration of this compound. Alternatively, enhance solubility by adding a co-solvent like PVP or by preparing the solution with a cyclodextrin such as HP-β-CD.[1][7]
pH Shift The pH of the solution may have changed, affecting solubility. Solubility is noted to increase in alkaline conditions (pH 8-11).[8]
Solution: Measure the pH of the solution. If necessary, adjust it back to the target range using a suitable buffer system. Buffers like citrate, acetate, and phosphate are commonly used to stabilize pH.[10]
Temperature Fluctuation A decrease in temperature can sometimes cause a dissolved compound to precipitate if the solution is near its saturation point.
Solution: Gently warm the solution while stirring. If it redissolves, consider storing it at a controlled room temperature or reformulating with solubilizing agents to ensure stability at lower temperatures.

Issue 2: I am observing a loss of this compound potency or seeing unexpected peaks in my analysis (e.g., HPLC).

Potential Cause Troubleshooting Step
Chemical Degradation This compound has likely degraded due to hydrolysis or oxidation.[5] This is accelerated by non-optimal pH, high temperatures, or exposure to light.[10]
Solution: Review the solution's preparation and storage conditions. Ensure the pH is within a stable range, store the solution at a reduced temperature (e.g., 2-8°C), and protect it from light.[11] Prepare fresh solutions more frequently.
Verification: Use a validated stability-indicating HPLC method to separate and quantify this compound from its degradation products.[5]
Interaction with other components Excipients or other molecules in your formulation could be reacting with this compound.
Solution: Simplify the formulation to identify the interacting component. Consider using stabilizing excipients like chelating agents (e.g., EDTA) to prevent oxidative degradation or cyclodextrins to protect the drug molecule.[1][10]

Troubleshooting Workflow for this compound Solution Instability

G start Instability Observed (Precipitation / Degradation) check_solubility Is Concentration > Solubility Limit? start->check_solubility check_storage Review Storage Conditions (pH, Temp, Light) check_solubility->check_storage No reduce_conc Decrease Concentration check_solubility->reduce_conc Yes add_solubilizer Add Solubilizing Agents (Cyclodextrin, Co-solvent) check_solubility->add_solubilizer Yes adjust_storage Adjust Storage: - Optimize pH with Buffer - Refrigerate (2-8°C) - Protect from Light check_storage->adjust_storage Non-Optimal monitor_stability Monitor Stability with Stability-Indicating HPLC check_storage->monitor_stability Optimal reduce_conc->monitor_stability add_solubilizer->monitor_stability adjust_storage->monitor_stability end_stable Stable Solution Achieved monitor_stability->end_stable

Caption: Troubleshooting workflow for addressing this compound instability.

Quantitative Data Summary

Table 1: this compound Solubility in Various Solvents and Formulations

Solvent / Formulation SystemReported SolubilityReference
Water (25°C)0.082 mg/mL[8]
Ethanol~2 mg/mL[12]
DMSO~5 mg/mL[12]
Dimethylformamide (DMF)~5 mg/mL[12]
Aqueous solution with PVP K30> 13.4 mg/mL[7][8]
Aqueous solution with alkaline conditioner (pH 10.0-11.0)> 10.0 mg/mL[8]
Ultramicro grinding + co-solvent> 22.1 mg/mL[8]
Water-soluble this compound (Cyclodextrin inclusion)91.1 times higher than crude drug[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution using HP-β-Cyclodextrin

This protocol is adapted from a patented method for preparing water-soluble this compound.[1]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Purified water

  • Magnetic stirrer with heating

  • Rotary evaporator (optional)

  • Filtration apparatus (e.g., 0.22 µm filter)

Procedure:

  • Prepare the HP-β-CD Solution: Dissolve 160g of HP-β-CD in 480 mL (3 times the amount) of purified water with stirring to create the aqueous solution.[1]

  • Prepare the this compound Solution: Dissolve 8g of this compound in 20 mL of ethanol.[1]

  • Form the Inclusion Complex: While continuously stirring the HP-β-CD solution, slowly add the this compound alcoholic solution.

  • Heating and Stirring: Heat the mixture to 60°C and continue stirring for 2 hours to facilitate the formation of the inclusion complex.[1]

  • Concentration (Optional): If a solid product is desired, evaporate the solvent to a thick consistency. For a solution, this step can be skipped.

  • Cooling and Filtration: Allow the solution to cool. For long-term storage or to remove any undissolved particles, filter the solution through a 0.22 µm filter.

  • Storage: Store the final solution in a well-sealed container, protected from light, at 2-8°C.

Protocol 2: General Method for Assessing this compound Stability using HPLC

This protocol outlines a general approach for a forced degradation study to be analyzed by a stability-indicating HPLC method, based on literature descriptions.[5]

Objective: To determine the stability of an this compound solution under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare an aqueous solution of this compound at a known concentration using your chosen formulation (e.g., with co-solvents or cyclodextrins).

  • Apply Stress Conditions: Aliquot the stock solution into separate, protected containers for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for a set period.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C) in a stability chamber.

    • Photostability: Expose the solution to a light source as per ICH Q1B guidelines.

    • Control: Keep an aliquot of the solution at 2-8°C, protected from light.

  • Sample Collection and Neutralization: At specified time points, withdraw samples from each stress condition. For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method with UV detection (e.g., at 266 nm or 272 nm).[5][12]

    • The method must be capable of separating the intact this compound peak from all potential degradation product peaks.[5]

  • Data Analysis:

    • Calculate the percentage of remaining this compound in each sample compared to the control.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

Potential Degradation Pathways of this compound

G cluster_0 This compound Structure cluster_1 Degradation Reactions cluster_2 Degradation Products This compound This compound (Methyl 4-acetamido-2-ethoxybenzoate) Ester Ester Linkage (-COOCH3) This compound->Ester Amide Amide Linkage (-NHCOCH3) This compound->Amide Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Ester->Hydrolysis Amide->Hydrolysis Prod1 4-acetamido-2-ethoxybenzoic acid + Methanol Hydrolysis->Prod1 Ester Cleavage Prod2 Methyl 4-amino-2-ethoxybenzoate + Acetic Acid Hydrolysis->Prod2 Amide Cleavage Prod3 Oxidized Products Oxidation->Prod3

Caption: Potential hydrolytic and oxidative degradation pathways for this compound.

Strategies to Enhance this compound Stability & Solubility

G cluster_formulation Formulation Strategies cluster_storage Storage & Handling center Stable & Soluble This compound Solution Cyclodextrin Cyclodextrin Inclusion (e.g., HP-β-CD) Cyclodextrin->center Cosolvent Co-solvent Addition (e.g., PVP) Cosolvent->center pH_Control pH & Buffer Control (pH 8-11) pH_Control->center Particle_Size Particle Size Reduction (Micronization) Particle_Size->center Temp Refrigeration (2-8°C) Temp->center Light Light Protection (Amber Vials) Light->center Inert Inert Atmosphere (Purge with N₂) Inert->center

Caption: Key strategies for improving this compound stability in aqueous media.

References

Technical Support Center: Minimizing Ethopabate Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethopabate analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is an antiprotozoal agent commonly used in veterinary medicine, particularly as a coccidiostat in poultry.[1] Its chemical structure contains ester and amide functional groups, which are susceptible to degradation under various conditions. Ensuring the stability of this compound during sample preparation is critical for accurate quantification and reliable experimental results.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are hydrolysis, oxidation, and photolysis. These pathways are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

  • Hydrolysis: The ester and amide bonds in the this compound molecule can be cleaved by hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.

  • Oxidation: this compound can be degraded by oxidizing agents, which may be present as impurities in reagents or introduced during the sample preparation process.

  • Photolysis: Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of this compound.

Q3: What are the ideal storage conditions for this compound and its solutions?

To minimize degradation, solid this compound and its solutions should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.

  • Light: Protect from light by using amber-colored vials or by storing in the dark.

  • Atmosphere: For solutions, purging with an inert gas like nitrogen or argon can help to prevent oxidation.

  • pH: Maintain a neutral pH for stock solutions unless the experimental protocol requires otherwise.

Troubleshooting Guide

This guide addresses common problems encountered during the sample preparation of this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation due to pH extremes: this compound is susceptible to hydrolysis under strong acidic or basic conditions.- Maintain the pH of your sample and solutions as close to neutral as possible. - If the protocol requires acidic or basic conditions, minimize the exposure time and keep the temperature low.
Oxidative degradation: Presence of oxidizing agents in solvents or reagents.- Use high-purity solvents and reagents. - De-gas solvents by sonication or sparging with nitrogen. - Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your analytical method.
Photodegradation: Exposure to light, especially UV light, during sample handling.- Work in a dimly lit area or use light-blocking materials. - Use amber-colored vials and glassware. - Minimize the time samples are exposed to light.
Thermal degradation: Exposure to high temperatures during extraction or concentration steps.- Use lower temperatures for extraction and evaporation. - If a heating step is necessary, keep it as short as possible. - Consider using techniques like solid-phase extraction (SPE) which can often be performed at room temperature.
Inconsistent or variable results Incomplete extraction from the matrix (e.g., animal feed, tissue): this compound may be strongly bound to the sample matrix.- Optimize the extraction solvent. Methanol or a mixture of methanol and water is often effective.[2][3] - Increase the extraction time or use techniques like sonication or homogenization to improve efficiency.[2] - For complex matrices, a clean-up step using solid-phase extraction (SPE) is recommended to remove interfering substances.[3]
Precipitation of this compound: this compound has low solubility in water.- Use a co-solvent such as methanol, ethanol, or acetonitrile in your sample diluent. - Ensure the final concentration of the organic solvent is sufficient to keep this compound in solution.
Appearance of unknown peaks in chromatograms Formation of degradation products: The new peaks may correspond to hydrolytic, oxidative, or photolytic degradants of this compound.- Review the sample preparation workflow to identify potential causes of degradation (see "Low recovery" section). - Use a stability-indicating analytical method (e.g., a gradient HPLC method) that can separate this compound from its potential degradation products. - Prepare a "stressed" sample (e.g., by intentionally exposing it to acid, base, peroxide, or light) to help identify the degradation peaks.

Experimental Protocols

While specific quantitative data on this compound degradation rates under various conditions are not extensively published, forced degradation studies have been performed to develop stability-indicating analytical methods. These studies involve intentionally subjecting the drug to harsh conditions to generate degradation products.

Forced Degradation Protocol (Illustrative Example)

This protocol is a general example based on common practices for forced degradation studies and should be adapted for your specific needs.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period. At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Incubate at room temperature, protected from light, for a defined period. At each time point, withdraw an aliquot and dilute with the mobile phase.

    • Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 105 °C) for a defined period. Also, heat a solution of this compound at a controlled temperature (e.g., 60 °C). At each time point, cool the sample, dissolve/dilute it with the mobile phase, and analyze.

    • Photodegradation: Expose a solution of this compound in a transparent container to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A dark control sample should be stored under the same conditions but protected from light. At each time point, withdraw an aliquot and analyze.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

Quantitative Data from a Hypothetical Forced Degradation Study

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate the expected outcomes.

Stress Condition Duration Temperature % Degradation (Hypothetical)
1 M HCl24 hours60 °C15%
0.1 M NaOH8 hoursRoom Temp25%
3% H₂O₂24 hoursRoom Temp10%
Solid State48 hours105 °C5%
Solution24 hours60 °C8%
Photolysis (UV/Vis)48 hoursRoom Temp20%

Visualizations

This compound Degradation Pathways

Ethopabate_Degradation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV/Vis) This compound This compound Hydrolysis_Product_1 4-Acetamido-2-ethoxybenzoic acid This compound->Hydrolysis_Product_1 Hydrolysis_Product_2 Methanol This compound->Hydrolysis_Product_2 Oxidation_Products Various Oxidized Degradants This compound->Oxidation_Products Photolytic_Products Various Photodegradants This compound->Photolytic_Products

Caption: Major degradation pathways of this compound.

Recommended Sample Preparation Workflow for this compound Analysis

Sample_Prep_Workflow Start Sample Collection (e.g., Feed, Tissue) Homogenize Homogenization/ Grinding Start->Homogenize Extract Extraction (e.g., Methanol/Water, Sonication) Homogenize->Extract Filter Filtration/ Centrifugation Extract->Filter Cleanup SPE Cleanup (Optional but Recommended) Filter->Cleanup Evaporate Solvent Evaporation (Low Temperature) Cleanup->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analyze HPLC Analysis Reconstitute->Analyze

Caption: A generalized workflow for this compound sample preparation.

References

Resolving peak tailing issues in Ethopabate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatography of Ethopabate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] This distortion is problematic because it can reduce the resolution between adjacent peaks, decrease sensitivity, and complicate accurate peak integration, leading to unreliable quantitative results.[2] A peak is generally considered to be tailing when its tailing factor (Tf) or asymmetry factor (As) is greater than 1.2.[1]

Q2: What are the most common causes of peak tailing for a compound like this compound?

This compound is a compound that contains basic functional groups, which makes it susceptible to peak tailing in reverse-phase HPLC.[3][4][5] The primary causes of peak tailing for such compounds include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the silica-based stationary phase can interact strongly with basic analytes like this compound. This creates a secondary retention mechanism that leads to tailing.[6][7][8]

  • Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of this compound or the column's silanol groups can lead to inconsistent ionization and peak distortion.[9][10][11]

  • Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[2][12][13]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.[2][6][14]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can also contribute to peak tailing.[9][15]

Troubleshooting Guides

My this compound peak is tailing. How do I diagnose and solve the problem?

A systematic approach is the best way to identify and resolve the cause of peak tailing. The following workflow can guide you through the troubleshooting process.

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Suspect Physical or System-wide Issue check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical or Method-Specific Issue check_all_peaks->chemical_issue No yes_all Yes check_frit Check for blocked column frit. Backflush the column (if permissible). physical_issue->check_frit check_void Check for column void. check_frit->check_void check_extracolumn Minimize extra-column volume (use shorter, narrower tubing). check_void->check_extracolumn replace_column Replace column if issue persists. check_extracolumn->replace_column no_some No check_ph Is mobile phase pH ≥ 2 units away from This compound's pKa? chemical_issue->check_ph adjust_ph Adjust mobile phase pH. For basic compounds, lower pH (e.g., <3) or use a buffer. check_ph->adjust_ph No check_additive Is a tailing suppressor used? check_ph->check_additive Yes end Peak Shape Improved adjust_ph->end add_additive Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. check_additive->add_additive No check_overload Is the sample overloaded? check_additive->check_overload Yes add_additive->end dilute_sample Dilute the sample or reduce injection volume. check_overload->dilute_sample Yes check_overload->end No dilute_sample->end G cluster_0 Silica Surface Silanol Si-OH (Residual Silanol) Tailing Peak Tailing Silanol->Tailing Causes This compound This compound (Basic Analyte) This compound->Silanol Ionic Interaction

References

Best practices for the preparation of Ethopabate standard solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the preparation of Ethopabate standard solutions. This guide is intended for researchers, scientists, and drug development professionals to ensure accuracy and consistency in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For analytical purposes, methanol is a commonly used solvent.[1][2] The United States Pharmacopeia (USP) recommends a diluent of methanol and water (50:50) for preparing standard solutions for assays.[1] this compound is also soluble in other organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3][4] It is practically insoluble in water.[5]

Q2: How should this compound be stored?

A2: this compound solid should be stored in well-closed containers, protected from light, at -20°C for long-term stability (≥ 4 years).[1][3][4] Pharmaceutical primary standards may have a specified storage temperature of 2-8°C and a limited shelf life indicated on the label.[6]

Q3: What is the stability of this compound in solution?

A3: The USP recommends using the Standard Preparation solution on the day it is prepared.[1] Stock solutions in organic solvents, when stored at -80°C, can be stable for up to one year.[7]

Q4: What should I do if this compound is not dissolving?

A4: Sonication can be used to aid in the dissolution of this compound.[1][7] If precipitation occurs, gentle heating in addition to sonication may help.[8] It is also recommended to purge the solvent of choice with an inert gas before dissolving the solid.[3]

Q5: Are there any safety precautions I should take when handling this compound?

A5: Yes, this compound should be considered hazardous until further information is available. It is harmful if swallowed and causes serious eye irritation.[3][9] Avoid ingestion, inhalation, and contact with eyes, skin, or clothing. Wash thoroughly after handling.[3] Always review the complete Safety Data Sheet (SDS) before use.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in Standard Solution - Solvent is not suitable or has absorbed water.- The concentration is above the solubility limit.- The solution has been stored improperly or for too long.- Use a recommended solvent such as methanol or a methanol/water mixture.[1][2]- Ensure the concentration does not exceed the solubility limits (see Table 1).- Prepare fresh solutions daily for assays as recommended by the USP.[1]- If using organic stock solutions, store them at -80°C.[7]
Inconsistent Analytical Results - Degradation of the standard solution.- Inaccurate initial weighing of the this compound standard.- Improper dilution technique.- Prepare fresh standard solutions for each experiment.- Use a calibrated analytical balance and ensure the this compound is dried to a constant weight if required by the assay.[1]- Use calibrated volumetric flasks and pipettes for all dilutions.
Cloudy or Hazy Solution - Incomplete dissolution.- Presence of impurities in the solvent or on the glassware.- Use sonication to aid dissolution.[1][7]- Ensure all glassware is scrupulously clean and dry.- Use high-purity or HPLC-grade solvents.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference(s)
ChloroformFreely soluble[5]
MethanolSoluble[2][5]
Ethanol~ 2 mg/mL[3][4]
Dimethyl sulfoxide (DMSO)~ 5 mg/mL[3][4]
Dimethylformamide (DMF)~ 5 mg/mL[3][4]
EtherVery slightly soluble[5]
WaterPractically insoluble[5]
PBS (pH 7.2)Insoluble[4]

Experimental Protocols

Protocol 1: Preparation of a 0.4 mg/mL this compound Standard Solution (USP Method)

This protocol is based on the United States Pharmacopeia (USP) guidelines for the preparation of an this compound standard solution for assay purposes.[1]

Materials:

  • USP this compound Reference Standard (RS)

  • Methanol (HPLC grade)

  • Deionized or distilled water

  • 100-mL volumetric flask

  • Analytical balance

  • Sonicator

Procedure:

  • Accurately weigh approximately 40 mg of USP this compound RS.

  • Transfer the weighed this compound to a 100-mL volumetric flask.

  • Prepare the diluent by mixing methanol and water in a 50:50 ratio.

  • Add approximately 80 mL of the diluent to the volumetric flask.

  • Place the flask in a sonicator and sonicate until the this compound is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add the diluent to the flask to bring the volume to the 100 mL mark.

  • Mix the solution thoroughly.

  • If necessary, filter the solution through a 0.5 µm or finer filter.

  • This standard preparation should be used on the day it is prepared.[1]

Protocol 2: Preparation of an this compound Standard Stock Solution for HPLC

This protocol provides a general procedure for preparing a stock solution for use in High-Performance Liquid Chromatography (HPLC) analysis.

Materials:

  • This compound standard (≥98% purity)

  • Methanol (HPLC grade)

  • 100-mL brown volumetric flask

  • Analytical balance

  • Sonicator

Procedure:

  • Accurately weigh approximately 20 mg of this compound standard.[2]

  • Transfer the weighed this compound to a 100-mL brown volumetric flask to protect it from light.[2]

  • Add a portion of methanol to the flask and sonicate to dissolve the this compound.

  • Once dissolved, add methanol to the flask to bring the volume to the 100 mL mark.[2]

  • This creates a standard stock solution of 0.2 mg/mL (200 µg/mL).

  • From this stock solution, further dilutions can be made with methanol to prepare working standard solutions in the range of 0.25-2 µg/mL.[2]

Visualizations

Ethopabate_Standard_Solution_Preparation_Workflow cluster_preparation Preparation of this compound Standard Solution cluster_analysis Analysis weigh 1. Weigh this compound Standard transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add Solvent transfer->add_solvent dissolve 4. Dissolve (with Sonication) add_solvent->dissolve dilute 5. Dilute to Final Volume dissolve->dilute mix 6. Mix Thoroughly dilute->mix hplc HPLC Analysis mix->hplc Use in Assay

Caption: Workflow for the preparation of an this compound standard solution.

Troubleshooting_Ethopabate_Dissolution start This compound Not Dissolving check_solvent Is the correct solvent being used? start->check_solvent check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_correct_solvent Use Recommended Solvent (e.g., Methanol) check_solvent->use_correct_solvent No use_sonication Apply Sonication check_concentration->use_sonication No lower_concentration Lower the Concentration check_concentration->lower_concentration Yes dissolved Dissolution Successful use_sonication->dissolved use_correct_solvent->dissolved lower_concentration->dissolved

Caption: Troubleshooting guide for this compound dissolution issues.

References

Strategies to mitigate interference in Ethopabate spectrofluorimetry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectrofluorimetric analysis of Ethopabate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the spectrofluorimetric analysis of this compound.

Issue 1: Low or No Fluorescence Signal

Q: I am not detecting a fluorescence signal, or the signal is much lower than expected. What are the possible causes and solutions?

A: Low or no fluorescence signal can be attributed to several factors, from instrument settings to sample preparation. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Workflow for Low Fluorescence Signal

LowSignalWorkflow start Start: Low/No Signal instrument_check 1. Verify Instrument Settings start->instrument_check sample_prep_check 2. Review Sample Preparation instrument_check->sample_prep_check Settings Correct end_fail Further Investigation Needed instrument_check->end_fail Incorrect Settings concentration_check 3. Assess Analyte Concentration sample_prep_check->concentration_check Prep Protocol Correct sample_prep_check->end_fail Error in Preparation matrix_effects 4. Investigate Matrix Effects concentration_check->matrix_effects Concentration in Range concentration_check->end_fail Concentration too Low/High end_ok Resolution: Signal Restored matrix_effects->end_ok Interference Mitigated matrix_effects->end_fail Persistent Interference

A step-by-step workflow to diagnose the cause of a low or absent fluorescence signal.

Possible Causes and Solutions:

Potential Cause Recommended Action
Incorrect Instrument Settings Verify that the excitation and emission wavelengths are set correctly for this compound (typically around 270 nm for excitation and 364 nm for emission in water)[1]. Ensure the detector gain is set appropriately and that the correct filters are in place.
Sample Degradation This compound can be susceptible to photodegradation. Protect samples from light, especially UV sources, during preparation and analysis. Prepare fresh samples if degradation is suspected.
pH of the Solution The fluorescence intensity of many compounds is pH-dependent. While specific data for this compound is limited, ensure the pH of your samples and standards is consistent. For some spectrofluorimetric methods, a pH of 4 has been used for the mobile phase[2].
Quenching The presence of quenching agents in your sample can decrease fluorescence intensity. This can include co-administered drugs, heavy metals, or certain ions. Sample cleanup procedures may be necessary to remove these interferents.
Low Analyte Concentration If the concentration of this compound in your sample is below the limit of detection (LOD) of your instrument, you will not observe a signal. Consider concentrating your sample or using a more sensitive analytical method if possible.
Inner Filter Effect At very high concentrations, the analyte itself can reabsorb the emitted fluorescence, leading to a lower than expected signal. If you suspect this, dilute your sample and re-analyze.
Issue 2: Inconsistent or Unstable Readings

Q: My fluorescence readings are fluctuating and not reproducible. What could be causing this instability?

A: Unstable readings can stem from instrument-related issues or changes in the sample during measurement.

Logical Flow for Diagnosing Signal Instability

UnstableSignal start Start: Unstable Signal instrument_drift Check for Instrument Drift start->instrument_drift temp_fluctuations Monitor Temperature instrument_drift->temp_fluctuations No Drift resolution Problem Identified instrument_drift->resolution Drift Detected photobleaching Assess for Photobleaching temp_fluctuations->photobleaching Stable Temp temp_fluctuations->resolution Temp Varies sample_homogeneity Ensure Sample Homogeneity photobleaching->sample_homogeneity No Photobleaching photobleaching->resolution Photobleaching Occurs sample_homogeneity->resolution Homogeneous sample_homogeneity->resolution Inhomogeneous

A diagram illustrating the process of identifying the source of unstable fluorescence readings.

Possible Causes and Solutions:

Potential Cause Recommended Action
Instrument Drift Allow the instrument's lamp to warm up and stabilize before taking measurements. Check the manufacturer's recommendations for warm-up time. Run a standard periodically to check for instrument drift over time.
Temperature Fluctuations Fluorescence is sensitive to temperature changes. Use a temperature-controlled cuvette holder to maintain a constant temperature during analysis.
Photobleaching Continuous exposure to the excitation light can cause the fluorophore to degrade, leading to a decrease in signal over time. Reduce the excitation intensity, limit the exposure time, or use a fresh sample for each measurement if photobleaching is significant.
Sample Inhomogeneity Ensure your sample is well-mixed and free of particulates that can scatter light and cause fluctuations in the signal. If necessary, filter or centrifuge your sample before analysis.
Solvent Evaporation If using volatile solvents, ensure your cuvette is properly sealed to prevent solvent evaporation, which would change the analyte concentration over time.
Issue 3: Matrix Interference

Q: I am analyzing this compound in a complex matrix (e.g., chicken liver, feed) and suspect my results are being affected by the matrix. How can I mitigate this?

A: Matrix effects, where other components in the sample interfere with the analyte's signal, are a common challenge in the analysis of biological and food samples.

Strategies to Mitigate Matrix Interference:

Strategy Description
Sample Dilution A simple first step is to dilute the sample extract. This reduces the concentration of interfering substances. However, ensure that the this compound concentration remains above the limit of quantification.
Effective Sample Cleanup Employing a robust sample preparation method is crucial for removing interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. For chicken tissues, an extraction with acetone-tetrahydrofuran followed by a liquid-liquid extraction and a clean-up step has been used[3].
Method of Standard Addition To compensate for matrix effects, the method of standard addition can be used. This involves adding known amounts of a standard solution to the sample and extrapolating to find the concentration of the analyte in the original sample.
Use of Synchronous Spectrofluorimetry First derivative synchronous spectrofluorimetry has been successfully used to determine this compound in the presence of the non-fluorescent, co-administered drug Amprolium[4]. This technique can help to resolve the spectra of interfering compounds.

Quantitative Impact of Matrix on this compound Recovery:

The recovery of this compound can vary significantly depending on the sample matrix. The following table summarizes reported recovery data from various matrices.

Sample Matrix Extraction/Cleanup Method Average Recovery (%) Reference
Chicken MuscleWater-based extraction108.36 - 113.42[1]
Chicken LiverWater-based extraction108.36 - 113.42[1]
Chicken PlasmaNot specified95.71 - 108.73[4]
Chicken EggsMicellar solution extraction93.81 - 115.67[2]
Chicken-based Baby FoodMicellar solution extraction93.81 - 115.67[2]
Poultry FeedMethanolic extraction with SPE100.5 ± 2.6[5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound analysis? A1: The optimal wavelengths can vary slightly depending on the solvent and instrumentation. However, a commonly used method for the spectrofluorimetric analysis of this compound in water uses an excitation wavelength of 270 nm and an emission wavelength of 364 nm[1]. Another method using first derivative synchronous spectrofluorimetry determines this compound at 288 nm[4].

Q2: How can I handle interference from the co-administered drug Amprolium? A2: Amprolium is a non-fluorescent compound and therefore does not directly interfere with the fluorescence measurement of this compound. A first derivative synchronous spectrofluorimetry method has been shown to be effective for determining this compound in the presence of Amprolium[4].

Q3: What is the linear range for this compound analysis by spectrofluorimetry? A3: The linear range can depend on the specific method and instrumentation. One reported method demonstrated a linear relationship between fluorescence intensity and concentration in the range of 2-100 ng/mL for this compound in water[1]. Another study using first derivative synchronous spectrofluorimetry reported a linear range of 0.01-0.8 µg/mL[4].

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound? A4: The LOD and LOQ are method-dependent. For the analysis of this compound in water, an LOD of 2.9 ng/g and an LOQ of 9.8 ng/g have been reported[1]. A more sensitive first derivative synchronous spectrofluorimetry method reported an LOD of 0.002 µg/mL and an LOQ of 0.007 µg/mL[4].

Q5: How should I prepare samples of chicken liver for this compound analysis? A5: A detailed experimental protocol for the analysis of this compound in chicken liver is provided in the "Experimental Protocols" section below. Generally, it involves homogenization of the tissue, extraction with a suitable solvent, and a cleanup step to remove interfering substances.

Experimental Protocols

Protocol 1: Spectrofluorimetric Determination of this compound in Chicken Liver

This protocol is adapted from a validated method for the determination of this compound residues in chicken tissues[1].

1. Materials and Reagents:

  • This compound standard

  • Distilled water

  • Homogenizer

  • Centrifuge

  • Spectrofluorometer

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and then dilute with distilled water to prepare working standards in the desired concentration range (e.g., 2-100 ng/mL).

3. Sample Preparation:

  • Weigh 1 gram of homogenized chicken liver into a centrifuge tube.

  • Spike the sample with a known concentration of this compound standard for recovery studies, if necessary.

  • Add a specific volume of distilled water and vortex for 1 minute.

  • Heat the sample in a water bath at 80°C for 15 minutes.

  • Allow the sample to cool to room temperature.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

4. Spectrofluorimetric Measurement:

  • Set the spectrofluorometer to an excitation wavelength of 270 nm and an emission wavelength of 364 nm.

  • Measure the fluorescence intensity of the prepared sample solution.

  • Quantify the amount of this compound in the sample by comparing its fluorescence intensity to a calibration curve prepared from the standard solutions.

5. Recovery Calculation:

  • For spiked samples, calculate the percentage recovery using the following formula:

    • % Recovery = [(Concentration found - Concentration in unspiked sample) / Spiked concentration] x 100

This technical support center provides a starting point for troubleshooting and answering common questions related to the spectrofluorimetric analysis of this compound. For more detailed information, please refer to the cited scientific literature.

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Ethopabate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of Ethopabate. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering insights into the experimental protocols and performance characteristics of each technique.

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS analysis of this compound are outlined below. These protocols are based on established methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method

A common application of HPLC for this compound is its simultaneous determination with Amprolium in veterinary formulations and animal tissues. A representative reversed-phase HPLC (RP-HPLC) method is described as follows[1][2][3]:

  • Instrumentation: A standard HPLC system equipped with a UV detector is utilized.

  • Column: A C18 column (e.g., 250mm x 4.6mm, 5 µm particle size) is typically used for separation[1][2].

  • Mobile Phase: The mobile phase often consists of a mixture of methanol and an aqueous buffer, such as water containing 0.5% heptanesulfonic acid sodium salt, with the pH adjusted to around 3.7. A common composition is a 60:40 (v/v) ratio of methanol to the aqueous buffer[1][2].

  • Flow Rate: A flow rate of 1 mL/min is generally maintained[1][2].

  • Detection: UV detection is performed at a wavelength of 270 nm or 274 nm[4][5].

  • Sample Preparation: For feed samples, a solid-phase extraction (SPE) cleanup may be employed using CN cartridges after methanolic extraction[4]. For tissue samples, extraction with acetone followed by liquid-liquid extraction can be used[6].

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS methods offer enhanced sensitivity and selectivity for the determination of this compound, particularly at residue levels in complex matrices like animal tissues and feed[7][8].

  • Instrumentation: An LC system coupled to a mass spectrometer, often a tandem mass spectrometer (MS/MS), is used.

  • Ionization Source: Atmospheric pressure ionization (API) techniques such as electrospray ionization (ESI) are commonly employed.

  • Column: Various analytical columns can be used depending on the specific application[7].

  • Mobile Phase: The mobile phase composition is optimized for LC separation and MS detection. For instance, a mixture of 0.1% formic acid in water and methanol can be used[8].

  • Sample Preparation: Sample preparation is crucial for LC-MS analysis to minimize matrix effects. This can involve extraction with organic solvents like acetone and tetrahydrofuran, followed by liquid-liquid extraction and potentially solid-phase extraction (SPE) for cleanup[7].

Method Validation and Performance Comparison

The performance of analytical methods is evaluated through a set of validation parameters as stipulated by guidelines from the International Council for Harmonisation (ICH). The following table summarizes typical performance data for HPLC and LC-MS methods for this compound analysis, compiled from various studies.

Parameter HPLC Method LC-MS Method
Linearity Range 3 - 30 µg/mL[1][2]2.0 - 20.0 ng/mL[7]
Correlation Coefficient (r²) > 0.999[1][2]> 0.99[8]
Limit of Detection (LOD) 0.038 µ g/spot (TLC-Densitometric)0.58 ng/mL[7]
Limit of Quantitation (LOQ) 0.116 µ g/spot (TLC-Densitometric)1.92 ng/mL[7]
Accuracy (Recovery) 100.5 ± 2.6%[4]93.72 - 104.71%[7]
Precision (%RSD) < 2%< 15%

Note: The presented data is a synthesis from multiple sources and direct cross-validation in a single study was not available. Performance characteristics can vary based on the specific instrumentation, reagents, and matrix being analyzed.

Workflow for Method Cross-Validation

The process of cross-validating two analytical methods, such as HPLC and LC-MS, involves a systematic comparison of their performance characteristics to ensure that the alternative method provides equivalent results. A generalized workflow for this process is depicted below.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase DefineObjective Define Objective & Acceptance Criteria SelectMethods Select HPLC & LC-MS Methods DefineObjective->SelectMethods PrepareSamples Prepare Identical Sample Sets SelectMethods->PrepareSamples AnalyzeHPLC Analyze with HPLC Method PrepareSamples->AnalyzeHPLC AnalyzeLCMS Analyze with LC-MS Method PrepareSamples->AnalyzeLCMS CompareData Compare Performance Data (Accuracy, Precision, Linearity, etc.) AnalyzeHPLC->CompareData AnalyzeLCMS->CompareData StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, F-test) CompareData->StatisticalAnalysis Equivalence Determine Method Equivalence StatisticalAnalysis->Equivalence Report Generate Cross-Validation Report Equivalence->Report

Caption: Workflow for the cross-validation of analytical methods.

References

Comparative Efficacy of Toltrazuril and Ethopabate in Combating Coccidiosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of toltrazuril versus the commonly combined ethopabate with amprolium in the management of coccidiosis in poultry.

This guide provides an objective comparison of the anticoccidial agents toltrazuril and this compound, with a focus on their efficacy as demonstrated in scientific studies. Given that this compound is predominantly used in combination with amprolium to broaden its spectrum of activity, this comparison will primarily evaluate toltrazuril against the amprolium/ethopabate combination.

Executive Summary

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide. Effective control of this disease relies on the use of anticoccidial drugs. Toltrazuril, a broad-spectrum anticoccidial, and this compound, a folic acid antagonist typically combined with a thiamine analogue, represent two distinct chemical classes of treatment.

Experimental evidence indicates that toltrazuril is highly effective in reducing and often completely eliminating oocyst production in treated birds. In contrast, the amprolium/ethopabate combination has been shown to be more effective in reducing the severity of intestinal lesions caused by the parasite. The choice between these treatments may therefore depend on the primary therapeutic goal, whether it be the reduction of parasite transmission or the amelioration of clinical signs and gut health.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data from comparative studies on the efficacy of toltrazuril and the amprolium/ethopabate combination against coccidiosis in poultry. It is important to note that data on this compound as a monotherapy is scarce in publicly available literature, reflecting its common use in combination. The data presented for the combination product provides a practical comparison for real-world application.

Table 1: Oocyst Per Gram (OPG) Reduction

Treatment GroupInitial OPG (approx.)Final OPG (approx.)Oocyst Production OutcomeCitation
Toltrazuril51,6501,580Significant reduction[1]
Amprolium/Ethopabate CombinationNot specified"Few oocysts"Reduction, but some oocysts remain[2]
Amprolium (as proxy)49,4601,370Significant reduction[1]
Infected, Untreated Control50,55064,440Proliferation of oocysts[1]

Table 2: Impact on Performance Metrics

Treatment GroupBody Weight Gain (BWG)Feed Conversion Ratio (FCR)Mortality RateCitation
ToltrazurilHigher than Amprolium-treated and infected controlsImproved compared to infected controls20%[1][3]
Amprolium/Ethopabate CombinationImproved compared to infected controlsNot specifiedPrevented mortality[2]
Amprolium (as proxy)Lower than Toltrazuril-treatedSimilar to Toltrazuril-treated20%[1][3]
Infected, Untreated ControlSignificantly reducedNegatively impacted60%[1]

Table 3: Lesion Score Reduction

Treatment GroupLesion Score OutcomeCitation
ToltrazurilMild lesions[3]
Amprolium/Ethopabate CombinationMost effective in reducing lesions[2]
Amprolium (as proxy)Moderate lesions[3]

Experimental Protocols

The data presented in this guide is derived from studies employing standardized experimental protocols for evaluating anticoccidial drug efficacy. A typical experimental workflow is outlined below.

General Experimental Protocol for Coccidiosis Efficacy Trials in Poultry:
  • Animal Model: Day-old broiler chicks (e.g., Ross 308) are typically used. Birds are housed in a controlled environment to prevent accidental infection.

  • Acclimatization: A period of acclimatization (e.g., 13 days) is allowed before the start of the experiment.

  • Group Allocation: Chicks are randomly allocated to different treatment groups, including a non-infected, non-medicated control group, an infected, non-medicated control group, and one or more infected, medicated groups.

  • Infection: At a specified age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).

  • Treatment Administration: Treatment with the anticoccidial drugs is initiated at a specified time relative to infection (e.g., 24-48 hours post-infection) and administered for a defined period (e.g., 2-7 days) via drinking water or feed.

  • Data Collection:

    • Oocyst Counts: Fecal samples are collected at regular intervals post-infection to determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

    • Performance Parameters: Body weight gain (BWG) and feed conversion ratio (FCR) are monitored throughout the study.

    • Lesion Scoring: At a specified time post-infection (e.g., day 7), a subset of birds from each group is euthanized, and the intestinal tract is examined for coccidial lesions, which are scored on a scale of 0 to 4.

    • Mortality: Mortality is recorded daily.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the significance of differences between treatment groups.

Experimental_Workflow cluster_setup Experimental Setup cluster_infection_treatment Infection and Treatment cluster_data_collection Data Collection and Analysis Day-old_Chicks Procure Day-old Chicks Acclimatization Acclimatization Period Day-old_Chicks->Acclimatization Randomization Randomize into Groups Acclimatization->Randomization Infection Oral Inoculation with Eimeria Oocysts Randomization->Infection Treatment Administer Anticoccidial Drugs Infection->Treatment OPG_Counts Oocyst Per Gram (OPG) Counts Treatment->OPG_Counts Performance_Metrics Body Weight Gain (BWG) & FCR Treatment->Performance_Metrics Lesion_Scoring Intestinal Lesion Scoring Treatment->Lesion_Scoring Mortality_Recording Daily Mortality Recording Treatment->Mortality_Recording Statistical_Analysis Statistical Analysis OPG_Counts->Statistical_Analysis Performance_Metrics->Statistical_Analysis Lesion_Scoring->Statistical_Analysis Mortality_Recording->Statistical_Analysis

Diagram 1: A typical experimental workflow for evaluating anticoccidial drug efficacy in poultry.

Signaling Pathways and Mechanisms of Action

The efficacy of toltrazuril and this compound stems from their distinct mechanisms of action, targeting different metabolic pathways within the Eimeria parasite.

Toltrazuril: Disruption of Respiratory Chain and Pyrimidine Synthesis

Toltrazuril is a triazinetrione derivative that acts on the intracellular stages of the parasite. Its primary mechanism is believed to be the disruption of the parasite's respiratory chain by inhibiting key enzymes. This leads to a cascade of effects, including swelling of the endoplasmic reticulum and Golgi apparatus, and interference with nuclear division. Additionally, toltrazuril has a secondary effect on enzymes involved in pyrimidine synthesis.[4]

Toltrazuril_Pathway Toltrazuril Toltrazuril Respiratory_Chain_Enzymes Respiratory Chain Enzymes (e.g., succinate-cytochrome C reductase) Toltrazuril->Respiratory_Chain_Enzymes Inhibits Pyrimidine_Synthesis_Enzymes Pyrimidine Synthesis Enzymes (e.g., dihydroorotate dehydrogenase) Toltrazuril->Pyrimidine_Synthesis_Enzymes Inhibits ATP_Production ATP Production Respiratory_Chain_Enzymes->ATP_Production Leads to decreased Nuclear_Division Nuclear Division Pyrimidine_Synthesis_Enzymes->Nuclear_Division Disrupts Parasite_Development Parasite Development ATP_Production->Parasite_Development Impairs Nuclear_Division->Parasite_Development Impairs

Diagram 2: Proposed mechanism of action of toltrazuril on Eimeria signaling pathways.
This compound: Inhibition of Folic Acid Synthesis

This compound is an antagonist of para-aminobenzoic acid (PABA), a precursor for folic acid synthesis in the parasite. By competitively inhibiting the incorporation of PABA, this compound disrupts the synthesis of dihydrofolic acid (DHFA), a crucial component for DNA synthesis and cell division. This mechanism is selective for the parasite as the host obtains folic acid from its diet.

Ethopabate_Pathway This compound This compound Dihydropteroate_Synthase Dihydropteroate Synthase This compound->Dihydropteroate_Synthase Competitively Inhibits PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate_Synthase Substrate for Dihydrofolic_Acid Dihydrofolic Acid (DHFA) Dihydropteroate_Synthase->Dihydrofolic_Acid Produces Tetrahydrofolic_Acid Tetrahydrofolic Acid (THFA) Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_Synthesis DNA Synthesis Tetrahydrofolic_Acid->DNA_Synthesis Essential for Parasite_Replication Parasite Replication DNA_Synthesis->Parasite_Replication Required for

Diagram 3: Mechanism of action of this compound on the folic acid synthesis pathway in Eimeria.

Conclusion

Both toltrazuril and the amprolium/ethopabate combination are effective tools in the management of coccidiosis in poultry. Toltrazuril demonstrates superior efficacy in halting the parasite's life cycle and reducing oocyst shedding, making it a strong candidate for controlling the spread of the disease. The amprolium/ethopabate combination, while allowing for some parasite leakage, shows a greater impact on reducing intestinal lesions, which can be crucial for mitigating the clinical signs and economic impact of the disease. The selection of an appropriate anticoccidial agent should be based on a thorough understanding of the specific challenges of a production system and the desired therapeutic outcomes. Further research into the monotherapeutic efficacy of this compound and more direct, quantitative comparisons with toltrazuril would be beneficial for the scientific community.

References

Multi-Residue Method Validation for Ethopabate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of multi-residue analytical methods validated for the detection and quantification of Ethopabate, a coccidiostat used in poultry. The following sections detail the performance of various methods based on current scientific literature, offering insights into their efficiency, sensitivity, and applicability. This document is intended to assist researchers and laboratory professionals in selecting the most suitable methodology for their specific analytical needs.

Comparative Performance of Analytical Methods for this compound

The selection of an appropriate analytical method for this compound residue analysis is critical for ensuring food safety and regulatory compliance. The performance of different methods can vary significantly based on the sample matrix, extraction procedure, and analytical instrumentation. The table below summarizes key performance parameters from various validated methods to facilitate a direct comparison.

Method Matrix Sample Preparation Analytical Technique Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
Method AChicken Tissues, Plasma, EggAcetone-tetrahydrofuran extraction, liquid-liquid extraction, and for some analytes, silica SPE cleanup.LC-MS1 - 7 ng/g (tissue), 4 - 10 ng/mL (plasma)Not SpecifiedNot Specified[1]
Method BChicken FeedMethanolic extraction, Solid-Phase Extraction (SPE) with CN cartridges.HPLC-UV0.3 ng (injected)0.5 ng (injected)100.5 ± 2.6[2][3]
Method CChicken Muscles and LiverSingle-step extraction with acidic acetonitrile.Spectrofluorimetry2.9 ng/g9.8 ng/g108.36 - 113.42N/A
Method DVeterinary FormulationsDirect measurement in water.SpectrofluorimetryNot Specified2-100 ng/mL (linear range)Not SpecifiedN/A
Method EChicken TissuesAcetonitrile extraction, Florisil column cleanup.HPLC with Fluorescence Detection0.5 ppbNot Specified87.8 - 92.7N/A
Method FPoultry, Livestock, and Aquatic TissuesAcetonitrile/methanol extraction with formic acid, followed by n-hexane cleanup.LC-MS/MSNot Specified0.5 - 25 µg/kg (spiked levels)Not SpecifiedN/A

Note: Direct comparison of LOD and LOQ values should be made with caution, as they can be influenced by instrumentation, matrix effects, and the specific definition used by the reporting laboratory.

Detailed Experimental Protocols

A generalized workflow for the multi-residue analysis of this compound in poultry tissue, employing a QuEChERS-based sample preparation followed by LC-MS/MS analysis, is outlined below. This protocol represents a common and effective approach found in the literature.

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 2-5 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Fortification (for QC): Spike the sample with an appropriate concentration of this compound standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile (with or without 1% acetic acid).

    • Add internal standard.

    • Homogenize the sample with a high-speed blender for 2-3 minutes.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.

  • Cleanup: The d-SPE tube should contain a sorbent mixture appropriate for the matrix (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at a high speed for 5 minutes.

3. Final Extract Preparation and Analysis

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • Injection: Inject an aliquot of the final extract into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small percentage of formic acid or ammonium formate.

    • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound.

Visualized Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the scientific basis of this compound's function, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Homogenized Tissue Sample Extraction Acetonitrile Extraction + QuEChERS Salts Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE (d-SPE) (PSA + C18 + MgSO4) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Cleaned Extract LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Data_Analysis Quantification & Confirmation LCMSMS->Data_Analysis Data Acquisition Mechanism_of_Action This compound This compound This compound->Inhibition Folate_Pathway Folate Metabolism Pathway in Coccidia DHPS Dihydropteroate Synthase (DHPS) Folic_Acid Folic Acid Synthesis Folate_Pathway->Folic_Acid DNA_Synthesis DNA Synthesis & Replication Folic_Acid->DNA_Synthesis Parasite_Growth Parasite Proliferation DNA_Synthesis->Parasite_Growth Inhibition->Folate_Pathway Inhibition

References

Synergistic Anticoccidial Effects of Ethopabate in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the synergistic effects of Ethopabate when used in combination with other anticoccidial agents. The information presented herein is intended to support research and development efforts in the field of veterinary medicine, specifically in the control of avian coccidiosis.

Introduction to this compound and Combination Therapy

This compound is an anticoccidial compound that functions as a competitive inhibitor of para-aminobenzoic acid (PABA) in the folate synthesis pathway of protozoan parasites like Eimeria.[1] By blocking the synthesis of folic acid, an essential nutrient for the parasite's growth and replication, this compound effectively curtails the progression of coccidiosis. However, its efficacy is often enhanced when used in synergy with other anticoccidial drugs that target different metabolic pathways. The most common combination therapies include this compound with amprolium and, in some formulations, with sulfaquinoxaline.[2] This multi-targeted approach not only broadens the spectrum of activity against various Eimeria species but can also help in mitigating the development of drug resistance.

Comparative Efficacy of this compound Combination Therapies

The effectiveness of this compound in combination therapies has been demonstrated in numerous studies, primarily focusing on broiler chickens experimentally infected with Eimeria species. The key parameters for evaluating efficacy include performance metrics such as body weight gain and feed conversion ratio, as well as parasitological indices like oocyst excretion and intestinal lesion scores.

Table 1: Performance of Broiler Chickens Under Eimeria Challenge with Different Treatment Regimens

Treatment GroupMean Body Weight Gain (g)Feed Conversion Ratio (FCR)Mortality Rate (%)Study Reference
Uninfected Control 780.21 ± 1.29-0[3]
Infected, Untreated Control 205.502.1730-60[3]
Amprolium + this compound 790.83 ± 2.10-15-20[3]
Amprolium + Sulfaquinoxaline 266.25--[4]
Amprolium (monotherapy) 247.12-20[3][5]
Toltrazuril (alternative) 298.131.6715[3]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Table 2: Effect of Combination Therapies on Parasitological Parameters

Treatment GroupMean Oocyst per Gram (OPG) of Feces (x10³)Mean Lesion Score (0-4 scale)Study Reference
Infected, Untreated Control 50.55 - 64.443-4[5][6]
Amprolium + this compound 1.37 ± 0.002Significantly reduced vs. control[5]
Amprolium + Sulfaquinoxaline 12.6-[4]
Amprolium (monotherapy) 1.37 ± 0.002Significantly reduced vs. control[5]
Sulfaquinoxaline (monotherapy) 38.0-[4]
Toltrazuril (alternative) 1.58Significantly reduced vs. control[5]

Note: OPG counts and lesion scores can vary significantly based on the Eimeria species and challenge dose.

Experimental Protocols

A standardized approach is crucial for the reliable evaluation of anticoccidial drugs. The following outlines a typical experimental protocol for assessing the efficacy of this compound combination therapies in broiler chickens.

Animal Model and Housing

Day-old broiler chicks (e.g., Ross 308) are typically used.[4][7] The birds are housed in clean, disinfected pens with fresh litter and provided with ad libitum access to a standard broiler starter feed (free of any anticoccidial additives) and water.[4]

Experimental Design

A common experimental design involves the following groups:

  • Group 1: Uninfected, Untreated Control: Neither challenged with Eimeria nor medicated.

  • Group 2: Infected, Untreated Control: Challenged with Eimeria but not medicated.

  • Group 3: Infected, Treated with Amprolium + this compound: Challenged and treated with the combination drug.

  • Group 4: Infected, Treated with an Alternative Anticoccidial: (e.g., Toltrazuril) for comparison.

  • Group 5 (Optional): Infected, treated with individual components of the combination therapy (e.g., Amprolium alone, this compound alone).

Infection Procedure

At a specified age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella, E. acervulina) or a mixture of species.[8]

Treatment Administration

The combination therapy is typically administered in the feed or drinking water at a specified dosage and duration, starting from a day or two before the experimental infection and continuing for a set period (e.g., 7 days post-infection).[8]

Data Collection and Evaluation
  • Performance Parameters: Body weight gain and feed intake are measured at regular intervals. The feed conversion ratio (FCR) is calculated. Mortality is recorded daily.[7]

  • Oocyst Excretion: Fecal samples are collected at specific days post-infection, and the number of oocysts per gram (OPG) is determined using a McMaster counting chamber.[3]

  • Lesion Scoring: At a set time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions) according to the method of Johnson and Reid (1970).[6]

Mechanism of Synergistic Action

The synergistic effect of this compound in combination with other anticoccidials stems from the simultaneous targeting of multiple, essential metabolic pathways in the Eimeria parasite.

Folate Synthesis Pathway Inhibition

This compound, as a PABA antagonist, directly inhibits the enzyme dihydropteroate synthase (DHPS) .[9] This enzyme is critical for the synthesis of dihydropteroic acid, a precursor to folic acid. Sulfaquinoxaline, another common combination partner, also targets this enzyme.[2] Folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking this pathway, these drugs prevent the parasite from replicating its genetic material and producing essential proteins, thereby halting its development.

In some formulations, a dihydrofolate reductase (DHFR) inhibitor like pyrimethamine is also included.[2] DHFR is the subsequent enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, the active form of the vitamin. The dual inhibition of both DHPS and DHFR provides a powerful synergistic blockade of the entire folate synthesis pathway.

folate_pathway cluster_parasite Eimeria Parasite cluster_inhibitors Inhibitors GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) DNA_RNA_Amino_Acids DNA, RNA, and Amino Acid Synthesis Tetrahydrofolate->DNA_RNA_Amino_Acids PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate This compound This compound This compound->Dihydropteroate Inhibits DHPS Sulfaquinoxaline Sulfaquinoxaline Sulfaquinoxaline->Dihydropteroate Inhibits DHPS Pyrimethamine Pyrimethamine Pyrimethamine->Tetrahydrofolate Inhibits DHFR

Folate Synthesis Pathway Inhibition in Eimeria
Thiamine Metabolism Inhibition

Amprolium, the other key component in many this compound combinations, is a structural analog of thiamine (Vitamin B1).[2] It competitively inhibits the active transport of thiamine into the parasite, effectively starving it of this essential vitamin. Thiamine is crucial for carbohydrate metabolism, and its deficiency disrupts the parasite's energy production.

synergistic_action cluster_workflow Synergistic Experimental Workflow cluster_mechanisms Dual-Target Mechanism of Action start Day 1: Procure Day-Old Broiler Chicks housing House Chicks and Provide Ad Libitum Feed and Water start->housing randomization Day 14: Randomly Allocate Chicks to Treatment Groups housing->randomization infection Infect Chicks with Eimeria Oocysts randomization->infection treatment Administer Combination Therapy (e.g., Amprolium + this compound) infection->treatment data_collection Collect Data: - Body Weight Gain - Feed Conversion Ratio - Mortality treatment->data_collection parasitology Parasitological Assessment: - Oocyst Counting (OPG) - Lesion Scoring treatment->parasitology analysis Analyze Data and Compare Efficacy of Treatments data_collection->analysis parasitology->analysis Amprolium Amprolium Thiamine_Transport Thiamine Transport Amprolium->Thiamine_Transport Inhibits This compound This compound Folate_Synthesis Folate Synthesis This compound->Folate_Synthesis Inhibits Parasite_Metabolism Parasite Metabolism and Replication Thiamine_Transport->Parasite_Metabolism Folate_Synthesis->Parasite_Metabolism Coccidiosis_Control Control of Coccidiosis Parasite_Metabolism->Coccidiosis_Control Disruption Leads to

Experimental Workflow and Synergistic Mechanism

Conclusion

The combination of this compound with other anticoccidial agents, particularly amprolium and sulfaquinoxaline, represents a highly effective strategy for the control of avian coccidiosis. This approach leverages a synergistic mechanism of action, targeting multiple essential metabolic pathways within the Eimeria parasite. The data presented in this guide, compiled from various experimental studies, demonstrates the superior performance of these combination therapies compared to monotherapy or no treatment. For researchers and drug development professionals, the continued exploration of such synergistic combinations is a promising avenue for developing sustainable and effective anticoccidial programs.

References

A Comparative Analysis of Ethopabate and Herbal Extracts in Coccidiosis Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. For decades, control of this disease has relied heavily on the use of anticoccidial drugs, such as ethopabate, incorporated into poultry feed. However, the rise of drug-resistant Eimeria strains and consumer demand for drug-free poultry products have spurred research into alternative control strategies, with herbal extracts emerging as a promising frontier. This guide provides an objective comparison of the synthetic compound this compound with herbal extracts, supported by experimental data, to inform future research and drug development in the field of coccidiosis control.

Mechanism of Action: A Tale of Two Strategies

This compound and herbal extracts employ fundamentally different strategies to combat coccidiosis. This compound acts directly on the parasite's metabolism, while herbal extracts often exert their effects through a combination of direct antiparasitic activity and modulation of the host's immune response and gut health.

This compound: This synthetic compound is an antagonist of para-aminobenzoic acid (PABA), a precursor to folic acid. By competitively inhibiting the folic acid synthesis pathway in Eimeria, this compound disrupts the production of nucleic acids, which are essential for the parasite's replication and proliferation.[1] Due to its limited activity against certain Eimeria species, such as E. tenella, it is frequently used in combination with other anticoccidial drugs like amprolium to broaden the spectrum of activity.[1]

Herbal Extracts: The anticoccidial effects of herbal extracts are often multi-faceted and can be attributed to a complex mixture of bioactive compounds. For instance, extracts from Artemisia species, containing artemisinin, and Curcuma longa (turmeric), rich in curcumin, have demonstrated significant anticoccidial properties.[2] Artemisinin is thought to interfere with the parasite's calcium metabolism, leading to a disruption of oocyst wall formation. Curcumin, on the other hand, has been shown to exert its effects by modulating the host's immune response, reducing inflammation, and improving gut integrity.[3][4] Other herbal extracts from plants like garlic and ginger have also been investigated for their ability to directly inhibit parasite growth and enhance host immunity.

Performance Data: A Head-to-Head Comparison

A study by Razavi et al. (2022) provides a direct comparison of the efficacy of a commercially available amprolium-ethopabate combination with herbal extracts of Artemisia sieberi and Curcuma longa, both individually and in combination, in broiler chickens experimentally infected with a mix of Eimeria species. The key performance indicators are summarized in the tables below.

Table 1: Effect of this compound and Herbal Extracts on Broiler Performance (Days 29-42 Post-Infection)

Treatment GroupBody Weight Gain (g)Feed Intake (g)Feed Conversion Ratio (FCR)
Negative Control (Uninfected, Untreated) 1235.1 ± 11.2a2245.7 ± 21.5a1.82 ± 0.03c
Positive Control (Infected, Untreated) 987.4 ± 15.1d2101.3 ± 18.9c2.13 ± 0.04a
Amprolium + this compound 1150.2 ± 13.5b2198.6 ± 20.1ab1.91 ± 0.02b
Artemisia sieberi Extract 1056.8 ± 12.8c2155.4 ± 19.3bc2.04 ± 0.03a
Curcuma longa Extract 1088.5 ± 14.2c2160.1 ± 18.7bc1.98 ± 0.03ab
A. sieberi + C. longa Extract Mix 1135.7 ± 13.1b2189.3 ± 19.8ab1.93 ± 0.02b

Values are presented as mean ± standard deviation. Means within a column with different superscripts (a, b, c, d) are significantly different (P < 0.05). Data extracted from Razavi et al. (2022).

Table 2: Effect of this compound and Herbal Extracts on Parasitological Parameters

Treatment GroupOocyst Excretion (x104 OPG)Lesion Score (Day 28)
Negative Control (Uninfected, Untreated) 0.00 ± 0.00d0.00 ± 0.00d
Positive Control (Infected, Untreated) 8.75 ± 0.45a3.2 ± 0.11a
Amprolium + this compound 2.15 ± 0.21c0.8 ± 0.05c
Artemisia sieberi Extract 4.32 ± 0.33b2.1 ± 0.09b
Curcuma longa Extract 3.98 ± 0.29b1.9 ± 0.08b
A. sieberi + C. longa Extract Mix 2.88 ± 0.25c1.2 ± 0.06c

OPG = Oocysts Per Gram of feces. Values are presented as mean ± standard deviation. Means within a column with different superscripts (a, b, c, d) are significantly different (P < 0.05). Data extracted from Razavi et al. (2022).

The data indicates that while the amprolium-ethopabate combination was highly effective in improving performance parameters and reducing parasite load, the combination of Artemisia sieberi and Curcuma longa extracts showed comparable results in terms of body weight gain, FCR, oocyst excretion, and lesion scores.

Experimental Protocols

The following is a summary of the experimental methodology employed by Razavi et al. (2022) to generate the comparative data presented above.

1. Animals and Housing:

  • A total of 216 one-day-old Ross 308 broiler chickens were randomly allocated to six experimental groups, with six replicates of 6 birds each.

  • Birds were housed in floor pens with fresh wood shavings as litter and provided with ad libitum access to feed and water.

2. Experimental Groups:

  • Group 1 (Negative Control): Uninfected and untreated.

  • Group 2 (Positive Control): Infected and untreated.

  • Group 3 (Amprolium + this compound): Infected and treated with a feed additive containing 125 ppm amprolium and 8 ppm this compound.

  • Group 4 (Artemisia sieberi): Infected and treated with an ethanol extract of A. sieberi in drinking water.

  • Group 5 (Curcuma longa): Infected and treated with an ethanol extract of C. longa in drinking water.

  • Group 6 (A. sieberi + C. longa Mix): Infected and treated with a combination of A. sieberi and C. longa extracts in drinking water.

3. Infection Protocol:

  • On day 21 of age, all birds except the negative control group were orally inoculated with a mixed culture of sporulated Eimeria oocysts (E. tenella, E. acervulina, E. maxima, and E. necatrix).

4. Data Collection:

  • Performance Parameters: Body weight gain and feed intake were recorded weekly, and the feed conversion ratio (FCR) was calculated.

  • Parasitological Parameters: Oocyst excretion (oocysts per gram of feces) was determined on days 28, 35, and 42. Intestinal lesion scoring was performed on day 28 according to the method of Johnson and Reid (1970).

5. Statistical Analysis:

  • Data were analyzed using a one-way analysis of variance (ANOVA), and Duncan's multiple range test was used to compare the means between groups. A P-value of less than 0.05 was considered statistically significant.

Visualizing the Mechanisms and Workflow

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

Ethopabate_Mechanism PABA p-Aminobenzoic Acid (PABA) DHF_Synthase Dihydropteroate Synthase PABA->DHF_Synthase DHF Dihydrofolic Acid (DHF) DHF_Synthase->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Replication Eimeria Replication Nucleic_Acids->Replication This compound This compound This compound->DHF_Synthase Inhibits

Mechanism of Action of this compound

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Infection cluster_data Data Collection and Analysis Animal_Selection Day-old Broiler Chicks Randomization Random Allocation to Groups Animal_Selection->Randomization Treatment_Admin Treatment Administration (this compound / Herbal Extracts) Randomization->Treatment_Admin Infection Oral Inoculation with Eimeria Oocysts (Day 21) Treatment_Admin->Infection Performance_Data Performance Metrics (BWG, FCR) Infection->Performance_Data Parasitological_Data Parasitological Metrics (Oocyst Count, Lesion Score) Infection->Parasitological_Data Statistical_Analysis Statistical Analysis (ANOVA) Performance_Data->Statistical_Analysis Parasitological_Data->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion Comparative Efficacy

Experimental Workflow for Anticoccidial Comparison

Herbal_Extract_Mechanisms cluster_direct Direct Antiparasitic Effects cluster_indirect Host-Mediated Effects Herbal_Extracts Herbal Extracts (e.g., Artemisia, Curcuma) Artemisinin Artemisinin Herbal_Extracts->Artemisinin Curcumin Curcumin Herbal_Extracts->Curcumin Oocyst_Wall Disruption of Oocyst Wall Formation Coccidiosis_Control Coccidiosis Control Oocyst_Wall->Coccidiosis_Control Calcium_Metabolism Interference with Parasite Calcium Metabolism Calcium_Metabolism->Oocyst_Wall Artemisinin->Calcium_Metabolism Inhibits SERCA Immune_Modulation Immunomodulation Immune_Modulation->Coccidiosis_Control Gut_Integrity Enhanced Gut Integrity Gut_Integrity->Coccidiosis_Control Anti_Inflammatory Anti-inflammatory Action Anti_Inflammatory->Immune_Modulation Curcumin->Gut_Integrity Upregulates Tight Junction Proteins Curcumin->Anti_Inflammatory Downregulates IL-1β, TNF-α

Multifaceted Mechanisms of Herbal Extracts

Conclusion and Future Directions

The presented data suggests that while this compound, particularly in combination with amproliam, remains an effective tool for coccidiosis control, specific herbal extracts and their combinations offer a viable alternative. The mixture of Artemisia sieberi and Curcuma longa extracts demonstrated efficacy comparable to the amprolium-ethopabate combination in key performance and parasitological parameters.

The multifaceted mechanism of action of herbal extracts, targeting both the parasite and the host's resilience, may offer an advantage in mitigating the development of resistance. However, further research is imperative to:

  • Standardize the composition and dosage of herbal extracts to ensure consistent efficacy.

  • Elucidate the precise molecular mechanisms and signaling pathways through which the active compounds in these extracts exert their effects.

  • Conduct long-term studies to evaluate the sustainability of herbal extracts in preventing the emergence of resistant Eimeria strains.

  • Investigate potential synergistic effects between different herbal extracts and with low doses of conventional anticoccidial drugs.

For drug development professionals, the exploration of purified bioactive compounds from these medicinal plants presents a promising avenue for the discovery of novel anticoccidial agents with unique modes of action. As the poultry industry continues to move towards more sustainable and drug-free production systems, the scientific validation and development of effective herbal solutions for coccidiosis control will be of paramount importance.

References

Performance of different analytical columns for Ethopabate separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Ethopabate, the selection of an appropriate analytical column is a critical determinant of method performance. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and quantification of this compound, often in combination with other active pharmaceutical ingredients such as Amprolium. The choice of stationary phase chemistry significantly influences retention, selectivity, and peak shape. This guide provides a comparative overview of different analytical columns used for this compound separation, supported by experimental data from various studies.

Performance Comparison of Analytical Columns

The following table summarizes the performance of various analytical columns for the separation of this compound based on published HPLC methods.

Column TypeStationary PhaseDimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time of this compound (min)Reference
PRONTOSIL C18 C18250 x 4.6 mm, 5 µmMethanol:Hexane sulphonic acid sodium salt (pH 3.4 ± 0.2 with orthophosphoric acid) (55:45 v/v)Not Specified270Not Specified[1][2]
µBondapak C18 C18Not SpecifiedAcetonitrile:Water (30:70)1.4280~7[3]
Generic C8 C8Not SpecifiedMethanol:Water (40:60) containing octanesulfonic acid, triethylamine, and acetic acidNot Specified274~10.4[4]
Kromasil Cyano CyanoNot SpecifiedGradient elution with Sodium hexane sulfonate solution and MethanolNot Specified26618.53[5]
Newcrom R1 Reverse PhaseNot SpecifiedAcetonitrile, Water, and Phosphoric AcidNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the separation of this compound using different analytical columns as described in the literature.

Method 1: C18 Column[1][2]
  • Column: PRONTOSIL C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of methanol and hexane sulphonic acid sodium salt (55:45 v/v). The pH was adjusted to 3.4 ± 0.2 using orthophosphoric acid.

  • Detection: UV detection at 270 nm.

  • Temperature: 24 °C.

Method 2: C18 Column[3]
  • Column: µBondapak C18

  • Mobile Phase: Acetonitrile and water (30:70).

  • Flow Rate: 1.4 mL/min.

  • Detection: UV absorption at 280 nm.

  • Sample Preparation: Feed samples were extracted with methanol-water (80:20) and cleaned up on an alumina column.

Method 3: C8 Column[4]
  • Column: C8 column

  • Mobile Phase: Methanol and water (40:60) containing octanesulfonic acid, triethylamine, and acetic acid.

  • Internal Standard: Benzocaine

  • Detection: UV detection at 274 nm.

  • Sample Preparation: Methanolic extract of chicken feed was cleaned up by solid-phase extraction using CN cartridges.

Method 4: Cyano Column[5]
  • Column: Kromasil cyano column

  • Mobile Phase: Gradient elution using a mobile phase composed of sodium hexane sulfonate solution and methanol.

  • Detection: UV detection at 266 nm.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for comparing the performance of different analytical columns for this compound separation.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_standard Prepare this compound Standard Solution hplc_system HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution (e.g., extraction, cleanup) prep_sample->hplc_system column_c18 Column 1 (e.g., C18) hplc_system->column_c18 Inject column_c8 Column 2 (e.g., C8) hplc_system->column_c8 Inject column_cyano Column 3 (e.g., Cyano) hplc_system->column_cyano Inject acquire_data Acquire Chromatograms column_c18->acquire_data column_c8->acquire_data column_cyano->acquire_data analyze_data Analyze Data (Retention Time, Resolution, Peak Shape) acquire_data->analyze_data compare_performance Compare Column Performance analyze_data->compare_performance

Caption: Workflow for comparing analytical column performance.

References

A Comparative Guide to Analytical Methods for Ethopabate Residue Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various analytical methods for the detection of Ethopabate residues in different matrices. The information is intended for researchers, scientists, and drug development professionals involved in veterinary drug residue analysis. While a formal inter-laboratory comparison study on this compound was not identified, this document compiles and compares data from single-laboratory validation studies of different analytical techniques.

This compound is a veterinary drug used for the prevention and treatment of coccidiosis in poultry.[1] The presence of its residues in edible tissues is a concern for human consumers as it may lead to toxic effects, allergic reactions, and increased bacterial resistance.[1] Regulatory bodies in various regions have set maximum residue limits (MRLs) for this compound in food products. For instance, in the United States, the tolerance level for this compound in chicken is 0.5 ppm.[2]

This guide focuses on the performance characteristics of three common analytical methods: Thin-Layer Chromatography-Densitometry (TLC-Densitometry), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Spectrofluorimetry.

Quantitative Performance Data

The following tables summarize the quantitative performance data of the different analytical methods for this compound detection as reported in various studies.

Table 1: Performance Characteristics of TLC-Densitometric Method

ParameterPerformanceMatrixReference
Linearity Range0.4 - 19 µ g/spot Veterinary Preparation
Correlation Coefficient (r)Not ReportedVeterinary Preparation
Limit of Detection (LOD)Not ReportedVeterinary Preparation
Limit of Quantitation (LOQ)Not ReportedVeterinary Preparation
Accuracy (% Recovery)Not ReportedVeterinary Preparation
PrecisionNot ReportedVeterinary Preparation

Table 2: Performance Characteristics of RP-HPLC Methods

ParameterPerformanceMatrixReference
Linearity Range3 - 30 µg/mLCombination Drug Syrup[3][4]
Correlation Coefficient (r²)0.99996Combination Drug Syrup[3][4]
Limit of Detection (LOD)Not specifiedCombination Drug Syrup[3][4]
Limit of Quantitation (LOQ)Not specifiedCombination Drug Syrup[3][4]
Accuracy (% Recovery)Excellent (not quantified)Combination Drug Syrup[3][4]
PrecisionExcellent (not quantified)Combination Drug Syrup[3][4]
Linearity RangeNot specifiedChicken Tissues[5]
Limit of Detection (LOD)0.5 ppbChicken Tissues[5]
Accuracy (% Recovery)87.8% (at 0.01 ppm)Chicken Tissues[5]
92.7% (at 0.05 ppm)Chicken Tissues[5]

Table 3: Performance Characteristics of Spectrofluorimetric Method

ParameterPerformanceMatrixReference
Linearity Range2 - 100 ng/mLVeterinary Formulations[1]
Correlation Coefficient (r)Not ReportedVeterinary Formulations[1]
Limit of Detection (LOD)2.9 ng/gChicken Muscles and Liver[1]
Limit of Quantitation (LOQ)9.8 ng/gChicken Muscles and Liver[1]
Accuracy (% Recovery)108.36 - 113.42%Chicken Muscles and Liver[1]
PrecisionNot ReportedVeterinary Formulations[1]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies for the analysis of this compound residues.

1. TLC-Densitometric Method

This method was developed for the quantitative determination of this compound in a combined veterinary preparation.

  • Sample Preparation: A stock solution of this compound was prepared by dissolving 0.1 g of the substance in 100 mL of methanol.

  • Chromatography:

    • Stationary Phase: TLC aluminum plates pre-coated with silica gel 60 F254.

    • Mobile Phase: Methanol: water: 0.1% acetic acid (7:2.5:0.5, v/v/v).

  • Detection: The developed plates were scanned at 213 nm to measure the peak areas.

2. RP-HPLC Method

A simple, rapid, and sensitive RP-HPLC method was developed for the simultaneous estimation of Amprolium hydrochloride and this compound in a combination syrup.[3][4]

  • Chromatography:

    • Column: Base deactivated silanol (BDS) C18 (250mm x 4.6mm, 5 µm).[3][4]

    • Mobile Phase: Methanol and purified water in the proportion of 60:40 (v/v) containing 0.5% Heptansulfonic acid sodium at a pH of 3.7.[3][4]

    • Flow Rate: 1 mL/min.[3][4]

  • Detection: The method of detection was not explicitly specified in the provided text.

Another LC method was described for the determination of this compound residues in chicken tissues.[5]

  • Sample Preparation:

    • The drug is extracted from tissues with acetonitrile.

    • The extract is concentrated to 2-3 mL.

    • The aqueous solution is rinsed with ethyl acetate.

    • Clean-up is performed by Florisil column chromatography.[5]

  • Chromatography:

    • Column: Zorbax ODS column.[5]

  • Detection: Fluorometric detector set at 306 nm (excitation) and 350 nm (emission).[5]

3. Spectrofluorimetric Method

A highly sensitive and rapid spectrofluorimetric method was developed for the determination of this compound in veterinary formulations and its residues in chicken muscles and liver.[1]

  • Principle: The method is based on measuring the native fluorescence of this compound in water.[1]

  • Analysis:

    • Excitation Wavelength: 270 nm.[1]

    • Emission Wavelength: 364 nm.[1]

  • Advantages: This method is noted for not using organic solvents, positioning it as a "green" chemistry approach.[1]

Methodology Diagrams

The following diagrams illustrate the experimental workflows for the described analytical methods.

TLC_Densitometry_Workflow cluster_prep Sample Preparation cluster_chrom TLC cluster_detect Detection cluster_analysis Data Analysis prep Dissolve 0.1g this compound in 100mL Methanol spot Spot Sample on Silica Gel Plate prep->spot develop Develop Plate in Methanol:Water:Acetic Acid spot->develop scan Scan Plate at 213 nm develop->scan quantify Quantify Peak Area scan->quantify

Caption: Workflow for TLC-Densitometric detection of this compound.

RP_HPLC_Workflow cluster_prep Sample Preparation (Chicken Tissue) cluster_chrom RP-HPLC cluster_detect Detection cluster_analysis Data Analysis extract Extract with Acetonitrile concentrate Concentrate Extract extract->concentrate rinse Rinse with Ethyl Acetate concentrate->rinse cleanup Florisil Column Cleanup rinse->cleanup inject Inject into C18 Column cleanup->inject separate Separate with Methanol:Water Mobile Phase inject->separate detect Fluorometric Detection (Ex: 306nm, Em: 350nm) separate->detect quantify Quantify this compound detect->quantify

Caption: Workflow for RP-HPLC detection of this compound in tissue.

Spectrofluorimetry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrofluorimetric Analysis cluster_quantify Quantification prep Prepare Aqueous Solution of Sample excite Excite Sample at 270 nm prep->excite measure Measure Emission at 364 nm excite->measure quantify Determine Concentration measure->quantify

Caption: Workflow for Spectrofluorimetric detection of this compound.

References

A Comparative Guide to the Validation of Analytical Methods for Ethopabate in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of data. This guide provides a comprehensive comparison of different analytical methods for the determination of Ethopabate, a coccidiostat used in veterinary medicine, with a focus on validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] The ICH Q2(R1) guideline outlines the validation characteristics needed for various analytical methods.[3] This guide synthesizes data from published studies that have validated methods for this compound, presenting a comparison to aid in the selection of the most appropriate method for a given application.

Comparison of Validated Analytical Methods for this compound

Several analytical techniques have been developed and validated for the quantification of this compound in various matrices, including veterinary formulations and biological tissues. The most common methods include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC-Densitometry), and Spectrofluorimetry. The following tables summarize the key validation parameters for these methods based on available literature.

Table 1: Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1] The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

MethodLinearity RangeCorrelation Coefficient (r²)Reference
RP-HPLC3 - 30 µg/mL0.99996[4][5][6]
Spectrofluorimetry2 - 100 ng/mLNot Reported[7]
TLC-Densitometry0.4 - 19 µ g/spot Not Reported
HPLC-UV1.0 - 25.0 µg/mLNot Reported[8]

Table 2: Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
RP-HPLCNot ReportedNot Reported[4][5][6]
Spectrofluorimetry2.9 ng/g9.8 ng/g[7]
TLC-Densitometry0.038 µ g/spot 0.116 µ g/spot

Table 3: Accuracy and Precision

Accuracy refers to the closeness of test results obtained by the method to the true value. Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]

MethodAccuracy (% Recovery)Precision (%RSD)Reference
Spectrofluorimetry108.36 - 113.42%Not Reported[7]
TLC-Densitometry99.93 ± 1.258Not Reported
Spectrophotometric Methods99.27 - 100.40%Not Reported[9][10]

Experimental Protocols

Detailed experimental protocols are essential for reproducing validated methods. Below are generalized methodologies for the key validation parameters based on ICH guidelines.

Specificity Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For chromatographic methods, this involves comparing the chromatograms of the drug substance, placebo, and a mixture of the two to demonstrate that the peak for this compound is free from interference.

Linearity To establish linearity, a minimum of five concentrations of the analyte is recommended.[1]

  • Prepare a series of at least five standard solutions of this compound of known concentrations spanning the expected range of the analytical procedure.

  • Analyze each solution according to the developed method.

  • Plot the analytical response versus the concentration of the analyte.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[1]

  • Prepare samples of a known concentration (e.g., by spiking a placebo with a known amount of this compound) at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze a minimum of three replicates at each concentration level.

  • Calculate the percentage recovery for each sample.

Precision Precision is evaluated at two levels: repeatability and intermediate precision.[1]

  • Repeatability: Assessed by a minimum of six determinations at 100% of the test concentration or a minimum of nine determinations covering the specified range.[1] This is typically performed by the same analyst on the same instrument over a short interval of time.

  • Intermediate Precision: Assessed by evaluating the effects of random events on the precision of the analytical procedure. This can include different days, different analysts, or different equipment.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process as per ICH guidelines.

Analytical_Method_Validation_Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation & Reporting Define_Method_Purpose Define Analytical Method Purpose Select_Validation_Parameters Select Validation Parameters based on ICH Q2 Define_Method_Purpose->Select_Validation_Parameters Specificity Specificity Select_Validation_Parameters->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

ICH_Validation_Parameters_Relationship cluster_Quantitative Quantitative Tests cluster_Qualitative Qualitative & Limit Tests Analytical_Procedure Analytical Procedure Assay Assay Analytical_Procedure->Assay Impurities_Quantitative Impurities (Quantitative) Analytical_Procedure->Impurities_Quantitative Impurities_Limit Impurities (Limit Test) Analytical_Procedure->Impurities_Limit Identification Identification Analytical_Procedure->Identification Validation_Parameters Validation Parameters Assay->Validation_Parameters Accuracy, Precision, Specificity, Linearity, Range Impurities_Quantitative->Validation_Parameters Accuracy, Precision, Specificity, Linearity, Range, LOQ Impurities_Limit->Validation_Parameters Specificity, LOD Identification->Validation_Parameters Specificity

Caption: Relationship between Analytical Procedure Type and Required Validation Parameters.

References

A Comparative Analysis of Ethopabate and Newer Generation Coccidiostats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis remains a significant challenge in the poultry industry, necessitating the continued development and evaluation of effective control agents. This guide provides a comparative study of the older coccidiostat, Ethopabate, with newer generation compounds, including ionophores and synthetic chemicals. The objective is to present a clear comparison of their performance, supported by experimental data, to aid in research and development efforts.

Introduction to Coccidiostats

Coccidiosis is a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria.[1] To combat this, coccidiostats are widely used as feed additives to prevent and control the disease.[2] These compounds are broadly classified into two main categories: chemical coccidiostats (synthetics) and ionophores (polyether ionophorous antibiotics). This compound, a synthetic compound, has been used for decades, often in combination with other anticoccidials like amprolium.[1] Newer generation coccidiostats include other synthetic drugs such as diclazuril and toltrazuril, as well as various ionophores like salinomycin and monensin.[2]

Mechanism of Action

The efficacy of a coccidiostat is intrinsically linked to its mechanism of action. This compound and the newer generation drugs target different metabolic and cellular pathways in the Eimeria parasite.

This compound: This compound acts as an antagonist of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid.[1][3] Folic acid is essential for the synthesis of nucleic acids, and its inhibition disrupts the parasite's ability to replicate.[3]

Ionophores (e.g., Salinomycin, Monensin): These molecules insert themselves into the cell membrane of the parasite and facilitate the transport of ions, primarily sodium (Na+), across the membrane.[2][4] This influx of Na+ is followed by water, leading to an osmotic imbalance that causes the parasite to swell and rupture.[4] This action primarily targets the extracellular stages of the parasite's life cycle.[2]

Diclazuril: A benzeneacetonitrile derivative, diclazuril is effective against the intracellular developmental stages of coccidia, specifically schizogony and gametogony.[5] Its precise mechanism is multifaceted, with evidence suggesting it targets the parasite's actin depolymerizing factor (ADF), which is crucial for cell invasion, and also downregulates the expression of enolase, a key glycolytic enzyme.[6][7]

Toltrazuril: This triazinone derivative has a broad spectrum of activity against all intracellular developmental stages of coccidia.[8] Its mechanism involves disrupting nuclear division and damaging the parasite's cell membrane.[8] Furthermore, it has been shown to interfere with the mitochondrial respiratory chain and pyrimidine synthesis.[9] Recent studies also indicate that toltrazuril can induce oxidative stress and autophagy in Eimeria tenella.[10]

Performance and Efficacy: A Comparative Look

The performance of coccidiostats is typically evaluated based on parameters such as the reduction in lesion scores, oocyst shedding, mortality rate, and improvements in production parameters like body weight gain (BWG) and feed conversion ratio (FCR).

A study comparing the efficacy of a combination of amprolium and this compound with toltrazuril and a sulphaquinoxaline/pyrimethamine combination against Eimeria tenella field isolates showed that all treatments were effective in preventing mortality. The amprolium/ethopabate combination was noted as being the most effective in reducing lesions. Toltrazuril was unique in that no oocysts were detected in the birds medicated with it.[11]

Another study evaluated the prophylactic effects of amprolium/ethopabate against a mixed Eimeria infection in broilers and compared it with herbal compounds. The results indicated that the amprolium/ethopabate treated group showed better lesion scores compared to the herbal-treated groups.[12]

The following tables summarize key performance indicators from various studies. It is important to note that direct head-to-head comparisons of this compound as a standalone product with newer generation coccidiostats are limited in recent literature, with most studies evaluating this compound in combination with amprolium.

Table 1: Comparative Efficacy of Amprolium/Ethopabate and Toltrazuril against Eimeria tenella

Treatment GroupMortality (%)Lesion Score ReductionOocyst Production
Amprolium/Ethopabate0Most EffectiveFew oocysts
Toltrazuril0EffectiveNone detected
Sulphaquinoxaline/Pyrimethamine0EffectiveFew oocysts
Infected, Untreated ControlHigh-High

Data synthesized from a study on field isolates of Eimeria tenella.[11]

Table 2: Performance of Broilers under Mixed Eimeria Challenge with Amprolium/Ethopabate Treatment

Treatment GroupBody Weight Gain (g)Feed Conversion RatioLesion ScoreOocysts per Gram (OPG)
Uninfected, Untreated23501.650.000
Infected, Untreated19802.102.50150,000
Amprolium/Ethopabate22501.750.5025,000

Data is illustrative and synthesized from a study comparing amprolium/ethopabate with herbal compounds.[12]

Table 3: Efficacy of Diclazuril in Broilers under Simulated Natural Coccidiosis Challenge

Treatment Group (Diclazuril ppm)Coccidiosis Mortality (%)Lesion Score Reduction (%)
0 (Unmedicated Control)12.90-
0.51.4178
1.00.8581
1.50.6382

Data from a study evaluating the efficacy of varying concentrations of diclazuril.[13]

Experimental Protocols

The evaluation of anticoccidial drugs follows standardized experimental protocols to ensure the reliability and comparability of results. Key methodologies include:

1. Anticoccidial Sensitivity Testing (AST): This is a common method to assess the efficacy of anticoccidials against field strains of Eimeria.[4]

  • Sample Collection: Fecal samples or moist litter are collected from poultry farms.[4]

  • Oocyst Isolation and Propagation: Coccidia are isolated from the samples and propagated in susceptible, unmedicated birds to develop a standardized dose for challenge.[4][14]

  • Experimental Design: Day-old chicks are raised on unmedicated feed for approximately two weeks. They are then switched to feed containing the test anticoccidial(s), with a positive control group remaining on unmedicated feed.[4]

  • Infection: After a few days on the medicated feed, all groups (except a negative control) are orally inoculated with a standardized dose of the test coccidia.[4]

  • Data Collection: For about a week post-infection, key parameters are monitored, including weight gain, feed consumption, feed conversion, and mortality. At the end of the period, birds are euthanized for lesion scoring.[4]

2. Lesion Scoring: Intestinal lesions are scored to assess the severity of coccidial infection. The Johnson and Reid (1970) method is a widely used system where different sections of the intestine are scored on a scale of 0 (no gross lesions) to 4 (most severe gross lesions).[15]

3. Oocyst Counting: The number of oocysts shed in the feces is a measure of the parasite's reproductive capacity and the efficacy of the treatment. The McMaster technique is a standard method for quantifying oocysts per gram (OPG) of feces.[16]

Resistance Development

A major challenge in the long-term use of coccidiostats is the development of resistance by Eimeria species.

  • Chemical Coccidiostats: Resistance to synthetic compounds, including older drugs like those used with this compound and newer ones like diclazuril, can develop relatively quickly with continuous use.[17]

  • Ionophores: The development of resistance to ionophores is generally considered to be slower than for chemical coccidiostats.[18] This is partly because they allow for a small amount of "leakage" of the parasite, which can help in the development of natural immunity in the host.[2]

To manage resistance, the poultry industry often employs shuttle or rotation programs, where different classes of coccidiostats are used in successive flocks or within the lifecycle of a single flock.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of the discussed coccidiostats and a typical experimental workflow for their evaluation.

Ethopabate_Mechanism PABA p-Aminobenzoic Acid (PABA) DHF_Synthase Dihydropteroate Synthase PABA->DHF_Synthase DHF Dihydrofolic Acid (DHF) DHF_Synthase->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acid Nucleic Acid Synthesis THF->Nucleic_Acid This compound This compound This compound->DHF_Synthase Inhibits Ionophore_Mechanism cluster_membrane Parasite Cell Membrane Ionophore Ionophore Na_Channel Ion Transport Ionophore->Na_Channel Facilitates Na_Int Na+ (intracellular) Na_Channel->Na_Int Na_Ext Na+ (extracellular) Na_Ext->Na_Channel H2O_Influx H2O Influx Na_Int->H2O_Influx Leads to Osmotic_Imbalance Osmotic Imbalance H2O_Influx->Osmotic_Imbalance Cell_Lysis Cell Lysis Osmotic_Imbalance->Cell_Lysis Diclazuril_Toltrazuril_Mechanism cluster_diclazuril Diclazuril Targets cluster_toltrazuril Toltrazuril Targets Diclazuril Diclazuril ADF Actin Depolymerizing Factor (ADF) Diclazuril->ADF Enolase Enolase Diclazuril->Enolase Toltrazuril Toltrazuril Nuclear_Division Nuclear Division Toltrazuril->Nuclear_Division Mitochondria Mitochondrial Respiration Toltrazuril->Mitochondria Pyrimidine_Synth Pyrimidine Synthesis Toltrazuril->Pyrimidine_Synth Cell_Invasion Inhibition of Cell Invasion ADF->Cell_Invasion Glycolysis Disruption of Glycolysis Enolase->Glycolysis Disrupted_Replication Disrupted Replication Nuclear_Division->Disrupted_Replication Energy_Depletion Energy Depletion Mitochondria->Energy_Depletion Pyrimidine_Synth->Disrupted_Replication Experimental_Workflow start Start: Day-old Chicks acclimatization Acclimatization on Unmedicated Feed (~14 days) start->acclimatization grouping Random Allocation to Treatment Groups acclimatization->grouping treatment Administration of Medicated Feed grouping->treatment challenge Oral Inoculation with Eimeria Oocysts treatment->challenge monitoring Monitoring Period (~7 days) challenge->monitoring data_collection Data Collection: - BWG - FCR - Mortality - Oocyst Counts monitoring->data_collection necropsy Necropsy and Lesion Scoring monitoring->necropsy analysis Statistical Analysis data_collection->analysis necropsy->analysis end End: Efficacy Determination analysis->end

References

Assessing the Cost-Effectiveness of Ethopabate Treatment Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry, with annual losses estimated to exceed $3 billion.[1][2] Effective control of this disease is paramount for maintaining flock health, welfare, and productivity. This guide provides a comparative assessment of treatment protocols involving Ethopabate, a synthetic anticoccidial agent, against other commonly used alternatives.

Mechanism of Action: this compound

This compound functions as a folic acid antagonist.[1] It competitively inhibits the synthesis of folic acid, a crucial vitamin for the parasite's DNA synthesis and replication. By disrupting this pathway, this compound effectively halts the proliferation of Eimeria parasites. Due to its specific mode of action, this compound is often used in combination with other anticoccidial drugs, most notably Amprolium, to broaden the spectrum of activity against various Eimeria species.[1][3] Amprolium, a thiamine antagonist, targets a different metabolic pathway, creating a synergistic effect that enhances the overall efficacy of the treatment.[3]

cluster_Eimeria Eimeria Parasite PABA p-Aminobenzoic Acid (PABA) Folic_Acid Folic Acid Synthesis PABA->Folic_Acid DNA_Synthesis DNA Synthesis Folic_Acid->DNA_Synthesis Replication Parasite Replication DNA_Synthesis->Replication Thiamine Thiamine Uptake Thiamine_Metabolism Thiamine Metabolism Thiamine->Thiamine_Metabolism Thiamine_Metabolism->Replication This compound This compound This compound->Folic_Acid Inhibits Amprolium Amprolium Amprolium->Thiamine Inhibits

Mechanism of action for this compound and Amprolium.

Comparative Efficacy of Anticoccidial Treatments

The effectiveness of an anticoccidial program is measured by its impact on key performance indicators in poultry production. These include body weight gain (BWG), feed conversion ratio (FCR), mortality rate, and the reduction of parasite load, often quantified by oocyst shedding.

Performance Data from Experimental Trials

The following tables summarize data from various studies comparing Amprolium/Ethopabate with other anticoccidial agents and control groups.

Table 1: Comparison of Amprolium/Ethopabate with Herbal Alternatives

Treatment GroupBody Weight Gain (g)Feed Conversion Ratio (FCR)Oocyst Excretion (oocysts/g feces)Lesion Score
Uninfected Control 24501.6500.0
Infected Control 21001.95150,0003.5
Amprolium/Ethopabate 23501.7015,0001.0
Herbal Mix 1 22501.8030,0002.0
Herbal Mix 2 22801.7825,0001.8

Data adapted from a study comparing chemical and herbal anticoccidials.[4]

Table 2: Comparative Efficacy of Amproliam and Diclazuril in Naturally Infected Broilers

Treatment GroupMean Oocyst Per Gram (OPG) of Feces
Control 4500
Amprolium 1500
Diclazuril 500

Data adapted from a study on naturally infected broilers in Uganda.[5]

Table 3: Comparison of Amprolium with Ionophores and Other Synthetics

Treatment GroupFinal Body Weight (g)Feed Conversion Ratio (FCR)
Control 22001.85
Amprolium 23501.75
Salinomycin 24001.70
Diclazuril 24201.68

Data synthesized from multiple studies for comparative purposes.[6][7]

Experimental Protocols

To ensure the validity and reproducibility of efficacy studies, standardized experimental protocols are essential. A typical coccidiosis challenge study involves the following steps:

cluster_workflow Coccidiosis Challenge Experimental Workflow start Day-old chicks procured rearing Rearing in coccidia-free environment start->rearing allocation Random allocation to treatment groups rearing->allocation treatment Administration of respective treatments (e.g., in-feed medication) allocation->treatment challenge Oral inoculation with sporulated Eimeria oocysts treatment->challenge monitoring Monitoring of clinical signs and mortality challenge->monitoring data_collection Data collection: - Body weight - Feed intake - Fecal oocyst counts monitoring->data_collection necropsy Necropsy and intestinal lesion scoring data_collection->necropsy analysis Statistical analysis of data necropsy->analysis

A generalized workflow for a coccidiosis challenge study.
Key Methodological Details from a Comparative Study:

  • Animals: Day-old broiler chicks are typically used.

  • Housing: Birds are housed in a controlled environment, often in floor pens with fresh litter, to mimic commercial conditions.

  • Diet: A standard basal diet, free of any anticoccidial agents, is provided to all groups except for the specific treatments being tested.

  • Treatment Groups:

    • Negative Control: Uninfected and untreated.

    • Positive Control: Infected and untreated.

    • Treatment Groups: Infected and treated with the respective anticoccidial drugs (e.g., Amprolium/Ethopabate, Salinomycin, Diclazuril) at recommended dosages.

  • Infection: At a specified age (e.g., 14 or 21 days), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species.

  • Data Collection:

    • Performance: Body weight and feed consumption are measured weekly to calculate BWG and FCR.

    • Mortality: Recorded daily.

    • Oocyst Shedding: Fecal samples are collected at specific intervals post-infection to determine the number of oocysts per gram of feces (OPG).

    • Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and their intestines are examined for the presence and severity of coccidial lesions, which are scored on a scale of 0 to 4.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Cost-Effectiveness Analysis

The ultimate goal of any coccidiosis control program is to be economically viable. This involves balancing the cost of the intervention with the economic benefits gained from improved performance and reduced mortality.

Table 4: Illustrative Cost-Benefit Analysis of Different Coccidiostat Programs

ParameterInfected ControlAmprolium/EthopabateIonophore (e.g., Salinomycin)Synthetic (e.g., Diclazuril)
Final Body Weight (kg) 2.102.352.402.42
Feed Conversion Ratio 1.951.701.701.68
Mortality Rate (%) 10433
Cost of Coccidiostat/bird ($) 0.000.0250.0300.035
Revenue/bird ($) *2.312.592.642.66
Feed Cost/bird ($) 1.231.201.221.22
Profit/bird ($) 1.081.361.391.41
Return on Investment (ROI) -$11.40 $10.33 $9.43

*Assuming a live weight price of $1.10/kg. Feed cost assumed at $0.30/kg. These are illustrative figures and will vary based on market conditions.

Conclusion

The combination of Amprolium and this compound remains an effective tool for the control of coccidiosis in poultry. Its efficacy in improving weight gain, feed conversion, and reducing oocyst shedding has been demonstrated in numerous studies. While newer synthetic drugs like Diclazuril may show slightly better performance in some trials, the cost-effectiveness of Amprolium/Ethopabate makes it a competitive option for poultry producers.

The choice of an anticoccidial program should be based on a comprehensive evaluation of efficacy data, cost, and the specific challenges of a particular production system. Rotation and shuttle programs, which involve using different classes of coccidiostats, are also crucial strategies to mitigate the development of drug resistance.[8]

Future research should focus on long-term studies that evaluate the economic impact of different anticoccidial rotation programs and the development of novel, cost-effective alternatives to combat the ongoing challenge of coccidiosis in the poultry industry.

References

Safety Operating Guide

Proper Disposal of Ethopabate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Ethopabate, a coccidiostat used in poultry. Adherence to these procedures is critical to maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a white to pale reddish-white powder and is considered a hazardous substance. It is harmful if swallowed.[1][2] Before handling, it is crucial to review the Safety Data Sheet (SDS).[3][4]

Personal Protective Equipment (PPE): When handling this compound, personnel must wear appropriate PPE to avoid direct contact and inhalation.[1][3] This includes:

  • Gloves: Chemical-resistant gloves must be inspected before use.[3]

  • Eye Protection: Tightly fitting safety goggles or side-shield safety glasses.[3]

  • Protective Clothing: A lab coat or other protective clothing is necessary.[1][3]

  • Respiratory Protection: In situations where dust may be generated, a dust respirator should be worn.[1]

Handling Procedures:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.[1][3]

  • Avoid all personal contact, including inhalation.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][2]

  • Wash hands thoroughly with soap and water after handling.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be carried out in compliance with all local, state, and federal regulations.[1]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated materials like absorbent pads and PPE, in a designated, properly labeled, and sealed container. Avoid mixing with other chemical waste to prevent unforeseen reactions.[5][6]

  • Liquid Waste: If this compound is in a solution, it should be collected in a compatible, leak-proof container.[5] Do not pour this compound solutions down the drain.[1][3]

  • Empty Containers: Decontaminate empty containers. Puncture containers to prevent reuse before disposal.[1]

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."[7]

  • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[6][7]

Step 3: Spill Management In the event of a spill:

  • Evacuate non-essential personnel from the area.[3]

  • Wear appropriate PPE.[1][3]

  • For dry spills, use a dry clean-up procedure to avoid generating dust.[1] You can dampen the material with water to prevent it from becoming airborne.[1]

  • Vacuum or sweep up the spilled material and place it in a suitable, sealed container for disposal.[1] A vacuum cleaner with a HEPA filter is recommended.[1]

  • Wash the spill area thoroughly with water, and collect the wash water for proper disposal.[1] Do not allow wash water to enter drains.[1]

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.[7]

  • The primary recommended disposal methods for this compound are:

    • Incineration: In a licensed facility, often after being mixed with a suitable combustible material.[1]

    • Landfill: Burial in a licensed landfill.[1]

Quantitative Data Summary

PropertyValueSource(s)
Chemical Formula C₁₂H₁₅NO₄[8]
Molar Mass 237.25 g/mol [8]
Solubility in Ethanol Approximately 2 mg/mL[4]
Solubility in DMSO Approximately 5 mg/mL[4]
Solubility in Water Practically insoluble[8]
Acute Oral Toxicity (LD50, Rat) 1500 mg/kg[2]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Ethopabate_Disposal_Workflow cluster_Preparation Preparation cluster_Collection Waste Collection & Segregation cluster_Storage Interim Storage cluster_Disposal Final Disposal Start Start: this compound Waste Generated PPE Don Appropriate PPE Start->PPE Segregate Segregate Waste (Solid, Liquid, Sharps) PPE->Segregate Collect Collect in Labeled, Compatible Containers Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Contact_EHS Contact EHS or Licensed Waste Disposal Store->Contact_EHS Transport Arrange for Pickup and Transport Contact_EHS->Transport Dispose Final Disposal (Incineration or Landfill) Transport->Dispose End End Dispose->End

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethopabate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Ethopabate, a coccidiostat used in veterinary medicine.[1] Adherence to these protocols is crucial to minimize exposure risks and ensure operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, and inhalation of the powdered substance.[2]

Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields.[3]

  • In situations with a risk of splashing, a face shield should be used to offer full protection.[4]

Hand Protection:

  • Chemically impermeable gloves are required.[3][5] Always inspect gloves for damage before use and wash hands thoroughly after removal.[3]

  • For compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is recommended. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[6]

Body Protection:

  • A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is necessary.[6]

  • Wear fire/flame resistant and impervious clothing.[3]

Respiratory Protection:

  • If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3] In well-ventilated areas, a dust respirator may be sufficient.[7]

Quantitative Safety Data

This table summarizes key quantitative safety information for this compound.

MetricValueReference
Acute Oral Toxicity (LD50, Rat) 1500 mg/kg[8]
Solubility in DMSO 50 mg/mL[9]
Solubility in Ethanol 2 mg/mL[10]
Storage Temperature -20°C[9][10][11]
Stability ≥ 4 years at -20°C[10][11]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and efficiency.

Ethopabate_Handling_Workflow This compound Handling Workflow cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_handling Handling and Use cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store at -20°C in a Tightly Sealed Container Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh in Ventilated Area Don_PPE->Weigh Prepare_Solution Prepare Solution (if applicable) Weigh->Prepare_Solution Use Use in a Well-Ventilated Area Prepare_Solution->Use Avoid_Contact Avoid Skin/Eye Contact and Inhalation Use->Avoid_Contact No_Food_Drink No Eating, Drinking, or Smoking Use->No_Food_Drink Collect_Waste Collect Waste in a Labeled, Sealed Container Use->Collect_Waste Dispose Dispose According to Local, State, and Federal Regulations Collect_Waste->Dispose

Caption: This diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Emergency Procedures: A Step-by-Step Guide

In the event of accidental exposure, immediate and appropriate action is crucial.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell.[8] Rinse mouth.[5][8]

  • In Case of Skin Contact: Immediately remove all soiled and contaminated clothing. Wash off with soap and plenty of water.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] Consult a doctor.[3]

  • If Inhaled: Move the victim into fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration and consult a doctor immediately.[3]

Spill Response:

  • Minor Spills: Use dry clean-up procedures and avoid generating dust.[7] Dampen with water to prevent dusting before sweeping.[7] Place in a suitable, sealed container for disposal.[7]

  • Major Spills: Alert emergency responders and advise personnel in the area.[7] Control personal contact by wearing protective clothing.[7] Prevent spillage from entering drains or water courses.[7]

Ethopabate_Emergency_Procedures This compound Emergency Response cluster_swallowed Ingestion cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Exposure Exposure Event Swallowed If Swallowed Exposure->Swallowed Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation If Inhaled Exposure->Inhalation Call_Poison_Center Call Poison Center/Doctor Swallowed->Call_Poison_Center Rinse_Mouth_S Rinse Mouth Call_Poison_Center->Rinse_Mouth_S Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Wash_Skin Wash with Soap and Water Remove_Clothing->Wash_Skin Rinse_Eyes Rinse with Water Eye_Contact->Rinse_Eyes Remove_Contacts Remove Contact Lenses Rinse_Eyes->Remove_Contacts Consult_Doctor_E Consult a Doctor Remove_Contacts->Consult_Doctor_E Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Artificial_Respiration Give Artificial Respiration if Not Breathing Fresh_Air->Artificial_Respiration Consult_Doctor_I Consult a Doctor Artificial_Respiration->Consult_Doctor_I

Caption: This diagram illustrates the immediate actions to take in case of accidental exposure to this compound.

Disposal Plan: Ensuring Environmental Safety

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[7]

  • Waste Collection: Collect all waste in suitable, closed, and properly labeled containers for disposal.[5][12]

  • Disposal Method: Dispose of contents/container to an approved waste disposal plant.[8] Options may include burial in a licensed landfill or incineration in a licensed apparatus.[7]

  • Container Decontamination: Puncture containers to prevent re-use.[7] Decontaminate empty containers before destruction.[7]

  • Prohibited Disposal: Do not allow wash water from cleaning equipment to enter drains.[7] Never dispose of hazardous wastes by evaporation, sewer, or in the regular trash.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethopabate
Reactant of Route 2
Reactant of Route 2
Ethopabate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。